5-Nitro-2-(trifluoromethoxy)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-2-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)15-6-2-1-4(12(13)14)3-5(6)11/h1-3H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEGHVYHZCJNOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592998 | |
| Record name | 5-Nitro-2-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158579-82-9 | |
| Record name | 5-Nitro-2-(trifluoromethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158579-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitro-2-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Nitro-2-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Nitro-2-(trifluoromethoxy)aniline, a key intermediate in modern synthetic chemistry. This document details its known characteristics, outlines a plausible experimental protocol for its synthesis based on established methodologies, and presents its safety information.
Core Properties
This compound is a substituted aniline derivative that incorporates both a nitro group and a trifluoromethoxy group. These functional groups impart unique electronic and steric properties, making it a valuable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. The trifluoromethoxy group can enhance metabolic stability and lipophilicity of a target molecule, while the nitro and amine groups provide versatile handles for further chemical transformations.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 158579-82-9 | [1] |
| Molecular Formula | C₇H₅F₃N₂O₃ | [1] |
| Molecular Weight | 222.12 g/mol | [1] |
| Physical Form | Solid | [1] |
| Boiling Point | 295.7 ± 35.0 °C at 760 mmHg | [1] |
| Purity | ≥98% | [1] |
| IUPAC Name | This compound | [1] |
| InChI | 1S/C7H5F3N2O3/c8-7(9,10)15-6-2-1-4(12(13)14)3-5(6)11/h1-3H,11H2 | [1] |
| InChI Key | QMEGHVYHZCJNOH-UHFFFAOYSA-N | [1] |
Safety Information
This compound is classified as harmful and requires careful handling in a laboratory setting. The following table outlines its GHS hazard statements and precautionary codes.
| Hazard Class | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Signal Word: Warning[1]
Pictogram: GHS07 (Harmful)[1]
Experimental Protocols
A potential synthetic pathway involves the nitration of 2-(trifluoromethoxy)aniline. The trifluoromethoxy group is an ortho-, para-director, and the amino group is a strong ortho-, para-director. Therefore, careful control of the reaction conditions is necessary to achieve the desired 5-nitro substitution pattern.
Representative Synthesis of this compound
The following protocol is a representative example based on general procedures for the nitration of substituted anilines.[5]
Materials:
-
2-(trifluoromethoxy)aniline
-
Acetic anhydride
-
Concentrated Sulfuric acid (H₂SO₄)
-
Fuming Nitric acid (HNO₃)
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Protection of the Amino Group:
-
Dissolve 2-(trifluoromethoxy)aniline in a suitable solvent such as glacial acetic acid.
-
Slowly add acetic anhydride to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux for a period to ensure complete formation of the acetanilide derivative.
-
Cool the mixture and pour it into ice water to precipitate the N-acetyl-2-(trifluoromethoxy)aniline.
-
Filter the precipitate, wash with water, and dry.
-
-
Nitration:
-
Carefully dissolve the dried N-acetyl-2-(trifluoromethoxy)aniline in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) using an ice bath.
-
Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure complete nitration.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the precipitate and wash thoroughly with cold water until the washings are neutral.
-
-
Deprotection of the Amino Group:
-
Suspend the crude nitrated acetanilide in an aqueous solution of a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
-
Heat the mixture to reflux to hydrolyze the acetyl group.
-
Cool the reaction mixture and neutralize it carefully with a base (if acidified) or an acid (if basified) to precipitate the this compound.
-
Filter the solid product, wash with water, and dry.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Visualizations
Logical Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of this compound.
Reactivity Considerations in Electrophilic Nitration
Caption: Logical diagram illustrating the reactivity considerations for the nitration of 2-(trifluoromethoxy)aniline.
References
- 1. This compound | 158579-82-9 [sigmaaldrich.com]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. m.youtube.com [m.youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 5-Nitro-2-(trifluoromethoxy)aniline (CAS: 158579-82-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitro-2-(trifluoromethoxy)aniline is a key aromatic intermediate characterized by the presence of a nitro group, an amino group, and a trifluoromethoxy group attached to a benzene ring. This unique combination of functional groups makes it a valuable building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The trifluoromethoxy (-OCF₃) group is of significant interest in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a detailed overview of the physicochemical properties, synthesis, potential applications in drug development, and relevant experimental protocols for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 158579-82-9 | |
| Molecular Formula | C₇H₅F₃N₂O₃ | |
| Molecular Weight | 222.12 g/mol | |
| Appearance | Solid | |
| Boiling Point | 295.7 ± 35.0 °C at 760 mmHg | |
| IUPAC Name | This compound | |
| InChI Key | QMEGHVYHZCJNOH-UHFFFAOYSA-N | |
| SMILES | NC1=CC(=CC=C1OC(F)(F)F)--INVALID-LINK--[O-] | |
| Purity | Typically ≥98% | |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |
Synthesis
A plausible and common method for the synthesis of this compound involves the nitration of 2-(trifluoromethoxy)aniline. The directing effects of the amino and trifluoromethoxy groups on the aromatic ring guide the position of the incoming nitro group.
Caption: Proposed synthesis of this compound.
A detailed experimental protocol for a similar nitration reaction is provided in Section 4.1.
Applications in Drug Development
The trifluoromethoxy group is a highly sought-after substituent in medicinal chemistry due to its ability to modulate key drug properties. This compound serves as a valuable starting material for introducing this moiety into potential drug candidates. The nitro group can be readily reduced to an amine, providing a handle for further synthetic transformations.
One significant area of application is in the development of kinase inhibitors . Many kinase inhibitors feature an aniline or anilino-heterocycle core structure that binds to the ATP-binding site of the kinase. The substituents on the aniline ring are crucial for potency and selectivity. The trifluoromethoxy group can enhance binding affinity and improve pharmacokinetic properties. For instance, derivatives of 5-nitroanilines have been explored as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis and cancer therapy[1][2].
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Experimental Protocols
Synthesis of this compound (General Protocol)
This protocol is adapted from general nitration procedures for anilines.
Materials:
-
2-(Trifluoromethoxy)aniline
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethoxy)aniline (1 equivalent) in dichloromethane.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add concentrated sulfuric acid while maintaining the temperature at 0 °C.
-
In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the aniline solution via the dropping funnel, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Separate the organic layer and wash it with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Reduction of the Nitro Group (General Protocol)
The nitro group of this compound can be reduced to an amino group to yield 2-(trifluoromethoxy)benzene-1,4-diamine, a versatile intermediate for further synthesis. A common method for this reduction is using tin(II) chloride or catalytic hydrogenation.
Caption: Workflow for the reduction of this compound.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol, add tin(II) chloride dihydrate (3-5 equivalents).
-
Carefully add concentrated hydrochloric acid and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then neutralize it with a cold aqueous solution of sodium hydroxide until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Determination of Solubility (Gravimetric Method)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the desired organic solvent (e.g., Dichloromethane, Ethyl Acetate, Methanol).
-
Seal the vial and place it on a shaker in a temperature-controlled environment (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually confirm that solid material is still present.
-
Filter the saturated solution through a pre-weighed 0.45 µm syringe filter into a pre-weighed vial.
-
Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant weight is achieved.
-
The final weight of the vial minus the initial weight will give the mass of the dissolved solid.
-
Calculate the solubility in mg/mL or mol/L.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing nitro and trifluoromethoxy groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.2 | d | 1H | H-6 (ortho to nitro) |
| ~7.5-7.8 | dd | 1H | H-4 (meta to nitro, ortho to amino) |
| ~6.8-7.2 | d | 1H | H-3 (ortho to amino) |
| ~4.5-5.5 | br s | 2H | -NH₂ |
Note: Chemical shifts are approximate and will depend on the solvent used. The -NH₂ signal may be broad and its chemical shift can vary.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show seven distinct signals for the seven carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~145-150 | C-5 (attached to -NO₂) |
| ~140-145 | C-2 (attached to -OCF₃) |
| ~135-140 | C-1 (attached to -NH₂) |
| ~120-130 (q, J ≈ 257 Hz) | -OCF₃ |
| ~120-125 | C-6 |
| ~115-120 | C-4 |
| ~110-115 | C-3 |
Note: The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H, N-O, and C-F bonds.
| Wavenumber (cm⁻¹) | Vibration |
| 3300-3500 | N-H stretching (two bands for primary amine) |
| 1500-1550 and 1300-1350 | Asymmetric and symmetric N-O stretching of the nitro group |
| 1100-1300 | C-F stretching |
| 1600-1650 | N-H bending |
| 1450-1600 | C=C aromatic stretching |
Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 222. Key fragmentation patterns would likely involve the loss of the nitro group (-NO₂, 46 Da), and potentially the trifluoromethoxy group (-OCF₃, 85 Da) or fragments thereof.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
This compound is a strategically important building block for the synthesis of advanced organic molecules, particularly for applications in drug discovery. Its trifluoromethoxy group offers a means to fine-tune the properties of lead compounds, potentially leading to the development of more effective and safer therapeutics. This guide provides a foundational understanding of its properties, synthesis, and potential applications to aid researchers in their scientific endeavors.
References
- 1. Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 5-Nitro-2-(trifluoromethoxy)aniline: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Nitro-2-(trifluoromethoxy)aniline, a key chemical intermediate with significant potential in pharmaceutical research and development. This document details the compound's chemical structure, physicochemical properties, and expected spectroscopic signatures. Detailed experimental protocols for its synthesis and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are provided. Furthermore, this guide explores the strategic importance of the aniline, nitro, and trifluoromethoxy moieties in medicinal chemistry, highlighting the compound's value as a building block in the design of novel therapeutic agents.
Introduction
Aniline derivatives are foundational scaffolds in modern medicinal chemistry, forming the core of numerous therapeutic agents ranging from early sulfa drugs to contemporary targeted cancer therapies.[1] The strategic functionalization of the aniline ring allows for the fine-tuning of a molecule's pharmacological profile. This compound is a functionalized aniline of particular interest due to the unique combination of its substituents. The trifluoromethoxy (-OCF3) group is a bioisostere for other functional groups and is known to enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability, all of which are critical pharmacokinetic properties.[2][3] The nitro group (-NO2) serves as a versatile synthetic handle, readily converted to an amine or other functionalities, providing a gateway to a diverse array of derivatives.[4] This guide serves as a technical resource for researchers leveraging this promising intermediate in their drug discovery pipelines.
Chemical Structure and Properties
This compound is a substituted aniline with the chemical formula C₇H₅F₃N₂O₃.[5] Its structure features a benzene ring substituted with an amino group at position 1, a trifluoromethoxy group at position 2, and a nitro group at position 5.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 158579-82-9 | [5] |
| Molecular Formula | C₇H₅F₃N₂O₃ | [5] |
| Molecular Weight | 222.12 g/mol | [5] |
| IUPAC Name | This compound | [6] |
| Physical Form | Solid | [5] |
| Boiling Point | 295.7 ± 35.0 °C at 760 mmHg | [5] |
| InChI | 1S/C7H5F3N2O3/c8-7(9,10)15-6-2-1-4(12(13)14)3-5(6)11/h1-3H,11H2 | [6] |
| InChIKey | QMEGHVYHZCJNOH-UHFFFAOYSA-N | [6] |
| Purity | ≥98% | [5][6] |
| Storage | 4°C, protect from light, keep in dark place, inert atmosphere | [5][6] |
Synthesis
While a specific, peer-reviewed synthesis protocol for this compound was not identified in the literature search, a plausible synthetic route can be derived from established methods for the synthesis of related ortho-trifluoromethoxylated aniline derivatives and nitroanilines.[7][8] The proposed pathway involves the nitration of a suitable precursor, 2-(trifluoromethoxy)aniline.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
This protocol is a general procedure based on the nitration of anilines.
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5°C in an ice bath.
-
Addition of Precursor: Slowly add 2-(trifluoromethoxy)aniline to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10°C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture over crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectrum: The proton NMR spectrum is expected to show signals for the three aromatic protons and the two amine protons. The aromatic protons will appear as a complex splitting pattern in the aromatic region (typically δ 6.5-8.5 ppm). The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing nitro and trifluoromethoxy groups. The amine protons will likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
Expected ¹³C NMR Spectrum: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The aromatic carbons will resonate in the typical range of δ 110-160 ppm. The carbon of the trifluoromethoxy group will be a quartet due to coupling with the three fluorine atoms.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (δ 6.5-8.5 ppm, complex multiplet), Amine protons (variable shift, broad singlet) |
| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Trifluoromethoxy carbon (quartet) |
| FTIR (cm⁻¹) | N-H stretch (3300-3500, two bands), C-H stretch (aromatic, >3000), C=C stretch (aromatic, 1450-1600), N-O asymmetric stretch (1500-1550), N-O symmetric stretch (1300-1350), C-F stretch (1000-1300), C-O stretch (1200-1300) |
| Mass Spec (EI) | Molecular ion peak (m/z 222), Fragments corresponding to loss of NO₂ (m/z 176), OCF₃, and other characteristic fragments. |
Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected vibrations include:
-
N-H stretching: Two bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
C-H stretching (aromatic): Peaks typically appear above 3000 cm⁻¹.
-
C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.
-
N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.[9]
-
C-F and C-O stretching: Strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak at m/z = 222. Common fragmentation patterns for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) and other fragments.[10][11]
Experimental Protocols for Spectroscopic Analysis
References
- 1. chempanda.com [chempanda.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 158579-82-9 [sigmaaldrich.com]
- 6. This compound | 158579-82-9 [sigmaaldrich.com]
- 7. scispace.com [scispace.com]
- 8. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
Authored by: [Your Name/Gemini], Senior Application Scientist
An In-depth Technical Guide to Trifluoromethoxylated Aniline Derivatives for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethoxy (–OCF₃) group into molecular scaffolds represents a paramount advancement in modern medicinal chemistry and materials science. This guide provides an in-depth technical exploration of trifluoromethoxylated aniline derivatives, a class of compounds demonstrating profound utility in drug discovery and development. We will dissect the unique physicochemical properties imparted by the –OCF₃ moiety, delve into robust synthetic methodologies for the preparation of these valuable intermediates, and elucidate their applications with a focus on enhancing pharmacokinetic and pharmacodynamic profiles. This document is intended to serve as a comprehensive resource for researchers, offering both foundational knowledge and actionable, field-proven protocols.
The Strategic Advantage of the Trifluoromethoxy Group in Drug Design
The trifluoromethoxy (–OCF₃) group has emerged as a critical substituent in the design of novel therapeutics, largely due to its unique combination of properties that favorably modulate a molecule's biological behavior.[1][2] Its influence stems from a blend of high electronegativity and significant lipophilicity, allowing for the fine-tuning of a drug candidate's characteristics.[1][2]
Key advantages conferred by the –OCF₃ group include:
-
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to enzymatic degradation.[3] This increased metabolic stability can prolong a drug's half-life in the body, leading to less frequent dosing regimens.
-
Increased Lipophilicity : The –OCF₃ group significantly increases the lipophilicity of a molecule (Hansch parameter, π ≈ 1.04), which can enhance its ability to cross biological membranes, such as the blood-brain barrier.[1][2] This is a crucial factor for improving oral bioavailability and ensuring the drug reaches its target site of action.[3][4]
-
Modulation of Physicochemical Properties : The strong electron-withdrawing nature of the trifluoromethoxy group can influence the pKa of nearby functional groups, affecting a molecule's overall solubility and binding interactions with its biological target.
-
Bioisosterism : The trifluoromethoxy group can act as a bioisostere for other chemical groups, such as the nitro group or larger alkyl groups, offering a way to mitigate potential toxicities or improve pharmacokinetic profiles while retaining desired biological activity.[5][6][7]
The aniline scaffold, a prevalent motif in medicinal chemistry, when combined with the trifluoromethoxy group, provides a versatile platform for the synthesis of a diverse array of bioactive compounds.[8]
Comparative Physicochemical Properties
To illustrate the impact of the trifluoromethoxy group, the following table compares the properties of aniline with one of its trifluoromethoxylated counterparts, 4-(trifluoromethoxy)aniline.
| Property | Aniline | 4-(Trifluoromethoxy)aniline | Reference(s) |
| Molecular Weight | 93.13 g/mol | 177.12 g/mol | [9][10] |
| Boiling Point | 184 °C | 73-75 °C (at 10 mmHg) | [11] |
| LogP (calculated) | 1.09 | 2.57 | [10] |
| pKa (of conjugate acid) | 4.6 | ~3.5 (estimated) |
Synthetic Strategies for Trifluoromethoxylated Anilines
The synthesis of trifluoromethoxylated aromatic compounds has historically presented a significant challenge in organic chemistry, often requiring harsh conditions or the use of toxic reagents.[1][2][12] However, recent advancements have led to the development of more user-friendly and efficient protocols.
Overview of Synthetic Approaches
Several methods have been developed for the introduction of the trifluoromethoxy group onto an aromatic ring.[1] These include:
-
Chlorine/Fluorine Exchange : This traditional method involves the fluorination of trichloromethyl precursors.[1]
-
Deoxyfluorination of Fluoroformates : This approach utilizes fluorinating agents to convert fluoroformates to trifluoromethyl ethers.[1]
-
Oxidative Fluorodesulfurization : This method involves the conversion of xanthates to trifluoromethyl ethers using an oxidant and a fluoride source.[13]
-
Electrophilic Trifluoromethylation of Alcohols : This strategy employs electrophilic trifluoromethylating reagents to react with phenols.[1]
-
Nucleophilic and Transition Metal-Mediated Trifluoromethoxylation : These approaches involve the use of nucleophilic trifluoromethoxide sources or transition metal catalysts.[1]
-
Radical Trifluoromethoxylation : This method utilizes radical-based reactions to introduce the trifluoromethoxy group.[1]
A Robust Protocol for the Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives
A particularly effective and operationally simple method for the synthesis of ortho-trifluoromethoxylated anilines involves a two-step sequence: O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative followed by an intramolecular OCF₃ migration.[12][14][15] This protocol is notable for its use of bench-stable reagents, broad functional group tolerance, and scalability.[14][16]
Experimental Workflow
The following diagram illustrates the general workflow for this synthetic protocol.
Detailed Step-by-Step Methodology: Synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate
This protocol provides a detailed procedure for the synthesis of a specific ortho-trifluoromethoxylated aniline derivative, which serves as a valuable building block.[2][17]
Part A: Synthesis of Methyl 4-(N-hydroxyacetamido)benzoate (Starting Material)
-
Reduction of Nitroarene : To an oven-dried flask, add methyl 4-nitrobenzoate and 5% Rhodium on carbon.[18][19]
-
Add anhydrous tetrahydrofuran and cool the mixture to 0 °C.[18][19]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate to obtain methyl 4-(N-hydroxyamino)benzoate.
-
Acetylation : Dissolve the hydroxylamine product in anhydrous diethyl ether and cool to 0 °C.[18]
-
Slowly add a solution of acetyl chloride in anhydrous diethyl ether.[18]
-
After the addition is complete, filter the mixture and concentrate the filtrate.
-
Purify the crude product by flash column chromatography to yield methyl 4-(N-hydroxyacetamido)benzoate.
Part B: O-Trifluoromethylation
-
In a reaction vessel, combine methyl 4-(N-hydroxyacetamido)benzoate, Togni reagent II, and a catalytic amount of cesium carbonate (Cs₂CO₃) in chloroform.[1][17]
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction and extract the product.
-
Purify the crude product by flash column chromatography to afford methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.
Part C: Thermally Induced OCF₃ Migration
-
Dissolve the methyl 4-(N-(trifluoromethoxy)acetamido)benzoate in nitromethane.[17]
-
Heat the reaction mixture to 120 °C.[17] The reaction temperature may need to be adjusted based on the electronic nature of the arene.[18]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent in vacuo.[18]
-
Purify the crude product by flash column chromatography to yield methyl 4-acetamido-3-(trifluoromethoxy)benzoate.[18]
Characterization Data for Methyl 4-acetamido-3-(trifluoromethoxy)benzoate
| Analysis | Result | Reference |
| ¹H NMR (700 MHz, CDCl₃) | δ 8.56 (d, J = 8.6 Hz, 1H), 7.97 (d, J = 8.6 Hz, 1H), 7.93 (s, 1H), 7.56 (br. s, 1H), 3.92 (s, 3H), 2.27 (s, 3H) | [2] |
| ¹³C NMR (175 MHz, CDCl₃) | δ 168.5, 165.6, 137.2, 134.7, 129.3, 125.8, 121.5, 120.8, 120.6 (q, J = 258.9 Hz), 52.5, 25.2 | [2] |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -58.1 (s) | [2] |
| HRMS (ESI-TOF) (m/z) | calcd for C₁₁H₁₁NO₄F₃ ([M + H]⁺) 278.0640, found 278.0643 | [2] |
A key indicator of successful OCF₃ migration is a significant shift in the ¹⁹F NMR spectrum, in this case from approximately -65 ppm for the intermediate to -58.1 ppm for the final product.[2]
Applications in Drug Discovery and Beyond
Trifluoromethoxylated aniline derivatives are valuable intermediates in the synthesis of a wide range of products, from pharmaceuticals to agrochemicals and advanced materials.[1][9][18][20]
Pharmaceutical Applications
The unique properties imparted by the trifluoromethoxy group make these aniline derivatives highly sought-after building blocks in drug discovery.[21][22][23] They are used in the synthesis of:
-
Anticancer Agents : The trifluoromethoxy group can enhance the ability of a drug to penetrate tumor cells and can improve its binding affinity to cancer-related targets.[8][11][23]
-
Neuroprotective Agents : 4-(Trifluoromethoxy)aniline is an intermediate in the production of Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS).[8][11]
-
Antiviral Drugs : The metabolic stability conferred by the trifluoromethoxy group is advantageous in the design of antiviral medications.[23]
Agrochemicals
In the agricultural sector, the enhanced lipophilicity and metabolic stability of trifluoromethoxy-containing compounds can lead to more potent and persistent herbicides and pesticides.[1][20]
Materials Science
The electronic properties of the trifluoromethoxy group make these aniline derivatives useful in the development of specialty polymers and other advanced materials.[1]
Future Perspectives
The demand for trifluoromethoxylated aniline derivatives is expected to grow as researchers continue to explore the benefits of incorporating the trifluoromethoxy group into new molecular entities.[21][24] Future research will likely focus on the development of even more efficient and selective synthetic methods, as well as the exploration of new applications for these versatile compounds. The continued investigation into the structure-activity relationships of trifluoromethoxy-containing drugs will undoubtedly lead to the development of more effective and safer therapeutics.[23]
Conclusion
Trifluoromethoxylated aniline derivatives represent a cornerstone in the toolbox of the modern medicinal and materials chemist. Their synthesis, once a formidable challenge, is now accessible through robust and scalable protocols. The profound impact of the trifluoromethoxy group on the physicochemical and biological properties of molecules underscores the importance of these derivatives as high-value intermediates. This guide has provided a comprehensive overview of their synthesis, properties, and applications, with the aim of empowering researchers to leverage these powerful building blocks in their own discovery and development programs.
References
- 1. scispace.com [scispace.com]
- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics_Chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. 4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration. | Semantic Scholar [semanticscholar.org]
- 16. Trifluoromethoxylation of Arenes: Synthesis of ortho‐Trifluoromethoxylated Aniline Derivatives by OCF3 Migration (2014) | Katarzyna N. Hojczyk | 141 Citations [scispace.com]
- 17. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]
- 19. m.youtube.com [m.youtube.com]
- 20. nbinno.com [nbinno.com]
- 21. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 24. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]
The Trifluoromethoxy Group: A Linchpin in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone in contemporary drug design. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a pivotal substituent for optimizing the physicochemical and pharmacokinetic properties of therapeutic candidates. Its unique electronic nature and steric profile confer a range of advantages, including enhanced metabolic stability, modulated lipophilicity, and improved target engagement. This technical guide provides a comprehensive overview of the role of the trifluoromethoxy group in medicinal chemistry, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Core Physicochemical Properties: A Comparative Analysis
The trifluoromethoxy group exerts a profound influence on a molecule's properties. It is a strongly electron-withdrawing group, which can significantly alter the pKa of nearby functionalities and influence non-covalent interactions with biological targets. Furthermore, it is one of the most lipophilic substituents used in medicinal chemistry.[1]
Below is a comparative summary of key physicochemical parameters for the trifluoromethoxy group alongside other common substituents.
| Substituent | Hansch π | Hammett σ (meta) | Hammett σ (para) | cLogP Contribution (approx.) | pKa (Phenol) |
| -OCF₃ | 1.04 [1] | 0.38 | 0.35 | +1.2 | 8.7 |
| -H | 0.00 | 0.00 | 0.00 | 0.00 | 9.95 |
| -CH₃ | 0.56 | -0.07 | -0.17 | +0.5 | 10.19 |
| -Cl | 0.71 | 0.37 | 0.23 | +0.7 | 9.38 |
| -Br | 0.86 | 0.39 | 0.23 | +0.9 | 9.34 |
| -I | 1.12 | 0.35 | 0.18 | +1.1 | 9.30 |
| -F | 0.14 | 0.34 | 0.06 | +0.2 | 9.81 |
| -OCH₃ | -0.02 | 0.12 | -0.27 | -0.1 | 10.20 |
| -CF₃ | 0.88 | 0.43 | 0.54 | +1.0 | 8.80 |
| -CN | -0.57 | 0.56 | 0.66 | -0.3 | 7.95 |
| -NO₂ | -0.28 | 0.71 | 0.78 | -0.1 | 7.14 |
Enhancing Metabolic Stability
A primary driver for the inclusion of the trifluoromethoxy group in drug candidates is its remarkable ability to enhance metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[2] This "metabolic blocking" can significantly increase a drug's half-life and improve its oral bioavailability. The trifluoromethoxy group is a poor hydrogen bond acceptor, which further reduces its interaction with metabolic enzymes.
Approved Drugs and Clinical Significance
The utility of the trifluoromethoxy group is validated by its presence in several FDA-approved drugs across a range of therapeutic areas.
| Drug Name | Therapeutic Area | Mechanism of Action |
| Riluzole | Amyotrophic Lateral Sclerosis (ALS) | Inhibition of glutamate release, blockade of voltage-gated sodium channels. |
| Sonidegib | Basal Cell Carcinoma | Smoothened (SMO) antagonist, inhibiting the Hedgehog signaling pathway. |
| Delamanid | Tuberculosis | Inhibition of mycolic acid synthesis in Mycobacterium tuberculosis. |
| Pretomanid | Tuberculosis | Inhibition of cell wall synthesis and respiratory poisoning in Mycobacterium tuberculosis. |
| Celikalim | (Investigational for hypertension) | ATP-sensitive potassium channel opener. |
Signaling Pathway Visualizations
To illustrate the biological context of drugs containing or influenced by trifluoromethoxy-like groups, the following diagrams depict key signaling pathways.
Experimental Protocols
Synthesis of 2-amino-6-(trifluoromethoxy)benzothiazole (Riluzole)
This protocol describes a common one-pot synthesis of Riluzole.
Materials:
-
4-(Trifluoromethoxy)aniline
-
Ammonium thiocyanate
-
Bromine
-
Glacial acetic acid
-
Sodium carbonate solution
-
Ethyl acetate
-
Sodium sulfate
-
Diethyl ether
-
Petroleum ether
Procedure:
-
To a solution of 4-(trifluoromethoxy)aniline (10 mmol) in glacial acetic acid (20 mL), add potassium thiocyanate (40 mmol).
-
Stir the mixture for 20 minutes at room temperature.
-
Cool the reaction mixture to a temperature that keeps the solution liquid.
-
Slowly add a solution of bromine (15 mmol) in glacial acetic acid (5 mL) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Dilute the mixture with water and basify with sodium carbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from diethyl ether-petroleum ether to yield 2-amino-6-(trifluoromethoxy)benzothiazole.[3]
In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of a compound.
Materials:
-
Test compound
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold, containing an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Dilute the test compound to the final working concentration (e.g., 1 µM) in phosphate buffer.
-
In a 96-well plate, add the liver microsome suspension to the wells.
-
Add the test compound solution to the wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.[4][5]
Determination of LogP by the Shake-Flask Method
This is the traditional and most reliable method for determining the partition coefficient.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Prepare a stock solution of the test compound in either the aqueous or organic phase.
-
Add a known volume of the stock solution to a vial containing known volumes of both the pre-saturated n-octanol and aqueous phases.
-
Securely cap the vial and shake it for a sufficient time to allow for equilibration (e.g., 1-24 hours).
-
After shaking, centrifuge the vial to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from each phase for analysis.
-
Determine the concentration of the test compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient.[6][7]
Conclusion
The trifluoromethoxy group is a powerful tool in the medicinal chemist's arsenal for fine-tuning the properties of drug candidates. Its ability to enhance metabolic stability, modulate lipophilicity, and influence electronic interactions makes it a valuable substituent for overcoming common challenges in drug development. As synthetic methodologies for its introduction continue to improve, the prevalence of the trifluoromethoxy group in clinically successful drugs is likely to increase, further solidifying its importance in the future of medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. global.oup.com [global.oup.com]
- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. LogP / LogD shake-flask method [protocols.io]
- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
The Synthetic Versatility of Nitroaromatic Compounds: A Technical Guide for Organic Synthesis and Drug Discovery
An in-depth exploration of the synthesis, reactivity, and application of nitroaromatic compounds, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging these versatile building blocks in modern organic chemistry.
Nitroaromatic compounds, characterized by the presence of one or more nitro groups attached to an aromatic ring, are fundamental precursors in the synthesis of a vast array of functional molecules, including pharmaceuticals, dyes, agrochemicals, and materials.[1][2][3] The strong electron-withdrawing nature of the nitro group profoundly influences the reactivity of the aromatic ring, enabling a diverse range of chemical transformations.[4][5] This guide provides a detailed overview of the core synthetic applications of nitroaromatic compounds, complete with quantitative data, experimental protocols, and mechanistic visualizations to facilitate their practical application in the laboratory.
Reduction of Nitroaromatics: A Gateway to Aromatic Amines
The reduction of the nitro group to an amino group is one of the most significant and widely utilized transformations in organic synthesis, as aromatic amines are crucial intermediates in the pharmaceutical and chemical industries.[6][7][8] A variety of methods have been developed to achieve this conversion, ranging from classical metal-acid systems to modern catalytic hydrogenation.
Metal-Mediated Reductions
Historically, metals such as tin, iron, and zinc in acidic media have been employed for the reduction of nitroarenes.[1][6] Tin(II) chloride (SnCl2) remains a popular choice due to its effectiveness and tolerance of various functional groups.[9][10]
Table 1: Metal-Mediated Reduction of Various Nitroarenes to Anilines
| Entry | Substrate | Reducing System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Nitrobenzene | SnCl₂·2H₂O | Ethanol | 78 | 2 | 95 | [11] |
| 2 | 4-Nitrotoluene | SnCl₂·2H₂O | Ethanol | 78 | 2.5 | 93 | [11] |
| 3 | 2,4-Dinitrotoluene | SnCl₂·2H₂O | Ethanol | 78 | 4 | 85 (diamine) | [11] |
| 4 | 4-Nitrobenzaldehyde | SnCl₂·2H₂O | Ethanol | 78 | 3 | 90 | [11] |
| 5 | 4-Chloronitrobenzene | Iron / Acetic Acid | Ethanol | 100 | 2.5 | 92 | [11] |
| 6 | 2-Nitrophenol | Iron / NH₄Cl | Ethanol/Water | 80 | 3 | 88 | [11] |
| 7 | 3-Nitrobenzoic Acid | Iron / Acetic Acid | Water | 100 | 4 | 85 | [11] |
Experimental Protocol: Reduction of Nitrobenzene to Aniline with Tin(II) Chloride [6][9]
-
In a round-bottom flask equipped with a reflux condenser, dissolve nitrobenzene (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a 2M aqueous solution of sodium hydroxide to dissolve the tin salts.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield aniline.
-
Purify the product by distillation or column chromatography if necessary.
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Atom-Economic Synthesis of Nitrogen Heterocycles from Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SnCl2 reduction of Nitro , Hive Novel Discourse [chemistry.mdma.ch]
- 10. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
5-Nitro-2-(trifluoromethoxy)aniline: A Technical Overview of a Key Pharmaceutical Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitro-2-(trifluoromethoxy)aniline is a substituted aniline derivative that holds considerable interest as a building block in medicinal chemistry and drug discovery. The presence of both a nitro group and a trifluoromethoxy group on the aniline scaffold imparts unique electronic and physicochemical properties that are highly desirable in the design of novel therapeutic agents. The trifluoromethoxy moiety is known to enhance metabolic stability and lipophilicity, which can improve a drug candidate's pharmacokinetic profile, while the nitro group serves as a versatile synthetic handle for further molecular elaboration. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a plausible synthetic pathway, and its significance as a precursor in the development of advanced pharmaceutical compounds.
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethoxy (-OCF₃) group, in particular, is recognized for its ability to significantly modulate the properties of bioactive molecules. It can enhance lipophilicity, which aids in cell membrane permeability, and improve metabolic stability by blocking potential sites of enzymatic oxidation. When combined with a nitroaniline core, as in this compound, the resulting molecule is a highly valuable intermediate for the synthesis of a diverse array of complex organic compounds with potential therapeutic applications. The nitro group can be readily reduced to an amine, providing a key reactive site for the introduction of further diversity and complexity in a drug scaffold.
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various commercial suppliers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 158579-82-9 | [] |
| Molecular Formula | C₇H₅F₃N₂O₃ | [] |
| Molecular Weight | 222.12 g/mol | [] |
| Appearance | Solid | [] |
| Purity | ≥98% | [] |
| Boiling Point | 295.7 ± 35.0 °C at 760 mmHg | |
| Storage Temperature | Room temperature, in dark, inert atmosphere | [] |
| InChI Key | QMEGHVYHZCJNOH-UHFFFAOYSA-N | [] |
Safety Information:
This compound is classified with the GHS07 pictogram, indicating it can be harmful.[] The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[] Appropriate personal protective equipment should be used when handling this chemical.
Synthesis and Manufacturing
Plausible Experimental Protocol: Nitration of 2-(trifluoromethoxy)aniline
This hypothetical protocol is based on general nitration procedures for aromatic compounds.
Materials:
-
2-(trifluoromethoxy)aniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Drying agent (e.g., anhydrous Sodium Sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 2-(trifluoromethoxy)aniline to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains low.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel.
-
Add the nitrating mixture dropwise to the aniline solution, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Neutralize the mixture with a sodium bicarbonate solution.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Note: This is a generalized protocol and would require optimization of reaction times, temperatures, and purification methods.
Below is a conceptual workflow for the synthesis.
Caption: Conceptual workflow for the synthesis of this compound.
Significance in Drug Discovery and Development
The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules with therapeutic potential.
Role of the Trifluoromethoxy Group
The -OCF₃ group is a lipophilic, electron-withdrawing substituent that can significantly enhance the drug-like properties of a molecule. Its introduction can lead to:
-
Increased Lipophilicity: Facilitates passage through biological membranes.
-
Enhanced Metabolic Stability: The C-F bonds are strong and resistant to enzymatic cleavage, which can prolong the drug's half-life.
-
Modulation of pKa: The electron-withdrawing nature can influence the acidity or basicity of nearby functional groups, affecting drug-receptor interactions.
Synthetic Utility of the Nitroaniline Scaffold
The nitroaniline core of the molecule provides two key points for synthetic modification:
-
Reduction of the Nitro Group: The nitro group can be easily reduced to a primary amine (-NH₂). This amine can then be used in a variety of coupling reactions (e.g., amide bond formation, reductive amination, urea formation) to build more complex structures.
-
Functionalization of the Amino Group: The existing amino group can also be a site for further chemical transformations.
This dual functionality allows for the creation of a diverse library of compounds from a single starting material.
The general workflow for utilizing this building block in drug discovery is depicted below.
References
IUPAC name for 5-Nitro-2-(trifluoromethoxy)aniline.
An In-depth Technical Guide to 5-Nitro-2-(trifluoromethoxy)aniline
This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis and a building block for pharmaceutical development. The document details its chemical properties, outlines a plausible synthetic protocol, and explores its potential applications, particularly in the realm of medicinal chemistry. This information is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Chemical Identity and Physicochemical Properties
This compound is an aromatic amine featuring three key functional groups: an aniline moiety, a nitro group, and a trifluoromethoxy group. These groups impart specific chemical and physical characteristics that are highly valuable in the synthesis of complex organic molecules. The trifluoromethoxy group, in particular, is known to enhance critical drug properties such as metabolic stability and lipophilicity.[1][2]
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | This compound[3][] |
| CAS Number | 158579-82-9[3][5][6][7] |
| Molecular Formula | C₇H₅F₃N₂O₃[5] |
| Molecular Weight | 222.12 g/mol [3][8] |
| InChI | 1S/C7H5F3N2O3/c8-7(9,10)15-6-2-1-4(12(13)14)3-5(6)11/h1-3H,11H2[3][8] |
| InChIKey | QMEGHVYHZCJNOH-UHFFFAOYSA-N[3][][8] |
| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])N)OC(F)(F)F[] |
Table 2: Physicochemical and Safety Data
| Property | Value |
|---|---|
| Physical Form | Solid[3][8] |
| Boiling Point | 295.7 ± 35.0 °C at 760 mmHg[7][8] |
| Purity | ≥98%[3][8] |
| Storage | Room temperature, keep in a dark place, under inert atmosphere.[3] |
| Signal Word | Warning[3][8] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3][8] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[3][8] |
Synthesis and Experimental Protocols
Hypothetical Experimental Protocol:
This protocol is a generalized adaptation for the synthesis of the target compound.
-
Preparation of Precursor: The synthesis would begin with a suitably substituted N-(2-hydroxy-4-nitrophenyl)acetamide. This precursor is essential for the subsequent trifluoromethylation and rearrangement steps.
-
O-Trifluoromethylation: The N-aryl-N-hydroxyacetamide precursor is reacted with a trifluoromethylating agent in an appropriate solvent system. This step introduces the -OCF₃ group onto the hydroxylamine oxygen.
-
Thermal Rearrangement: The resulting intermediate is subjected to thermal conditions, which induces an intramolecular migration of the -OCF₃ group to the ortho position on the aromatic ring, yielding the N-acetylated version of the target compound.
-
Deprotection: The acetyl protecting group on the aniline nitrogen is removed under standard hydrolysis conditions (acidic or basic) to yield the final product, this compound.
-
Purification: The crude product is purified using standard laboratory techniques, such as column chromatography or recrystallization, to achieve high purity (≥98%).
Below is a diagram illustrating the logical workflow for this synthetic process.
Applications in Drug Development and Medicinal Chemistry
Aniline derivatives are fundamental scaffolds in modern medicinal chemistry, forming the core of numerous therapeutic agents, from early sulfa drugs to advanced targeted cancer therapies.[11] The specific functional groups on this compound make it a particularly interesting building block for drug design.
-
Trifluoromethoxy Group (-OCF₃): This moiety significantly impacts a molecule's physicochemical properties. It is a highly lipophilic group that can improve a drug's ability to cross cell membranes. Furthermore, it often enhances metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life.[1]
-
Aniline Moiety: The amino group provides a versatile synthetic handle for further functionalization, allowing for the construction of larger, more complex molecules. It is a key component in many kinase inhibitors, which are crucial in oncology.[11]
-
Nitro Group (-NO₂): The nitroaromatic group can serve as a bioreductive trigger. In the low-oxygen (hypoxic) environments characteristic of solid tumors, the nitro group can be enzymatically reduced to form reactive species that are cytotoxic, making it a valuable component for hypoxia-activated prodrugs.[12][13]
A drug candidate derived from this compound could potentially function as a kinase inhibitor. The diagram below illustrates a hypothetical mechanism where such a drug inhibits a Receptor Tyrosine Kinase (RTK) signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 158579-82-9 [sigmaaldrich.com]
- 5. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]
- 6. 158579-82-9|this compound|BLD Pharm [bldpharm.com]
- 7. This compound | 158579-82-9 [sigmaaldrich.com]
- 8. This compound | 158579-82-9 [sigmaaldrich.com]
- 9. Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Potential Research Areas for 5-Nitro-2-(trifluoromethoxy)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitro-2-(trifluoromethoxy)aniline is a fluorinated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a nitro group amenable to reduction and a trifluoromethoxy group that can enhance metabolic stability and cell permeability, positions it as an attractive starting material for the synthesis of novel therapeutic agents and functional materials. This technical guide explores potential research avenues for this compound, focusing on its application in the development of kinase inhibitors and antimicrobial agents. Detailed physicochemical properties, a proposed synthetic pathway, and key experimental protocols are provided to facilitate further investigation into this promising molecule.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthetic and biological research.
| Property | Value | Reference |
| CAS Number | 126147-75-9 | |
| Molecular Formula | C₇H₅F₃N₂O₃ | |
| Molecular Weight | 222.12 g/mol | |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1] |
| Boiling Point | 295.7 ± 35.0 °C at 760 mmHg | |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [1] |
| IUPAC Name | This compound | [1] |
| InChI Key | QMEGHVYHZCJNOH-UHFFFAOYSA-N | [1] |
Synthesis and Chemical Reactivity
Key Synthetic Transformations
The primary reactivity of this compound centers around its two functional groups: the nitro group and the amino group.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various established methods, such as catalytic hydrogenation (e.g., with Pd/C and H₂) or chemical reduction (e.g., with SnCl₂ or Fe/HCl). This transformation yields 2-(trifluoromethoxy)benzene-1,4-diamine, a valuable intermediate for further functionalization.
-
Reactions of the Amino Group: The primary amine is a versatile functional handle for a wide range of reactions, including acylation, alkylation, arylation, and diazotization, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
Potential Research Area 1: Kinase Inhibitors for Oncology
The trifluoromethoxy group is known to enhance the metabolic stability and cell permeability of drug candidates, while the aniline scaffold is a common feature in many kinase inhibitors. These characteristics suggest that derivatives of this compound could be promising candidates for the development of novel kinase inhibitors.
Rationale
Many clinically approved kinase inhibitors feature an aniline or anilino-pyrimidine core structure that interacts with the ATP-binding pocket of the kinase. The trifluoromethoxy substituent can provide advantageous properties such as increased lipophilicity, which may improve membrane permeability and oral bioavailability.
Proposed Research Workflow
Potential Signaling Pathways to Target
Derivatives of this compound could be designed to target various kinase signaling pathways implicated in cancer, such as:
-
EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth.
-
VEGFR Signaling Pathway: Vascular endothelial growth factor receptor (VEGFR) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
-
BCR-ABL Signaling Pathway: The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation of chronic myeloid leukemia (CML) cells.
Potential Research Area 2: Antimicrobial Agents
Nitroaromatic compounds have a long history of use as antimicrobial agents. The presence of the nitro group in this compound, combined with the trifluoromethoxy group that can enhance cellular uptake, makes it an interesting scaffold for the development of new antibacterial and antifungal drugs.[3][4]
Rationale
The antimicrobial activity of nitroaromatic compounds often stems from the bioreduction of the nitro group within the microbial cell, leading to the formation of reactive nitrogen species that can damage DNA, proteins, and other cellular components. The trifluoromethoxy group can enhance the lipophilicity of the molecule, potentially facilitating its passage through the microbial cell wall and membrane.
Proposed Research Workflow
Experimental Protocols
General Protocol for Reduction of the Nitro Group
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(trifluoromethoxy)benzene-1,4-diamine.
-
Purify the product by column chromatography on silica gel.
General Protocol for Kinase Inhibition Assay
Materials:
-
Purified recombinant kinase
-
Peptide or protein substrate
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a microplate, add the kinase and the peptide/protein substrate.
-
Add the test compound dilutions to the wells and incubate for a predetermined time.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.
Conclusion
This compound is a promising chemical scaffold with significant potential for the development of novel therapeutic agents. Its versatile reactivity and the advantageous properties conferred by the trifluoromethoxy group make it an attractive starting point for the synthesis of kinase inhibitors for cancer therapy and new antimicrobial agents to combat infectious diseases. The experimental protocols and research workflows outlined in this guide provide a framework for scientists and drug development professionals to explore the full potential of this intriguing molecule. Further investigation into its synthesis, derivatization, and biological evaluation is warranted to unlock its therapeutic promise.
References
- 1. This compound | 158579-82-9 [sigmaaldrich.com]
- 2. Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]
- 3. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethoxy Group as a Potent Electron-Withdrawing Modulator on the Aniline Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine-containing substituents has become a cornerstone in modern medicinal chemistry and materials science. Among these, the trifluoromethoxy (-OCF3) group stands out for its unique electronic properties and profound impact on molecular characteristics. When appended to the aniline scaffold, a prevalent motif in pharmaceuticals and functional materials, the -OCF3 group acts as a strong electron-withdrawing entity, significantly modulating the physicochemical and pharmacological profile of the parent molecule. This technical guide provides an in-depth analysis of the electron-withdrawing effects of the trifluoromethoxy group on aniline, presenting key quantitative data, detailed experimental methodologies for their determination, and a logical framework to understand these structure-property relationships. The insights provided herein are intended to aid researchers in the rational design of novel aniline derivatives with tailored properties for applications in drug discovery and materials development.[1]
Quantitative Analysis of Electron-Withdrawing Effects
The electron-withdrawing nature of the trifluoromethoxy group is quantitatively described by its effect on the basicity of the aniline nitrogen (pKa) and by its Hammett substituent constants (σ). The -OCF3 group decreases the pKa of the anilinium ion, indicating a reduction in the basicity of the lone pair of electrons on the nitrogen atom. This is a direct consequence of the inductive and resonance effects of the substituent.
The Hammett equation, log(K/K₀) = ρσ, provides a framework for quantifying the electronic influence of substituents on the reactivity of aromatic systems. In this equation, K and K₀ are the equilibrium constants for the substituted and unsubstituted molecules, respectively, ρ is a reaction constant, and σ is the substituent constant. A positive σ value signifies an electron-withdrawing group.
Below is a summary of the key quantitative data for trifluoromethoxy-substituted anilines:
| Compound | pKa of Conjugate Acid | Hammett Constant |
| Aniline | 4.6 | - |
| 3-(Trifluoromethoxy)aniline | Value not explicitly found in search results | σm : 0.40 |
| 4-(Trifluoromethoxy)aniline | 3.73[2][3] | σp : 0.35 |
Note: The pKa value for 3-(trifluoromethoxy)aniline was not explicitly available in the searched literature. The Hammett constants indicate a significant electron-withdrawing effect in both the meta and para positions, with the inductive effect being dominant.[4]
Experimental Protocols
Accurate determination of the physicochemical parameters of novel compounds is crucial for structure-activity relationship (SAR) studies. The following are detailed protocols for the experimental determination of pKa values of trifluoromethoxy-substituted anilines.
Determination of pKa by Potentiometric Titration
This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH. The pKa is determined from the inflection point of the titration curve.[5][6]
Materials and Equipment:
-
Potentiometer with a combined pH electrode
-
Calibrated burette
-
Magnetic stirrer and stir bar
-
Beaker or titration vessel
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)
-
The trifluoromethoxy-substituted aniline sample
-
Deionized water
-
Nitrogen gas source
Procedure:
-
Calibration: Calibrate the potentiometer using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate pH measurements.[5][6]
-
Sample Preparation: Accurately weigh a sufficient amount of the trifluoromethoxy-substituted aniline to prepare a solution of approximately 1 mM concentration. Dissolve the sample in deionized water. If solubility is an issue, a co-solvent such as ethanol may be used, and the pKa value should be reported with the solvent composition.
-
Titration Setup: Place a 20 mL aliquot of the sample solution into the titration vessel. Add the magnetic stir bar and place the vessel on the magnetic stirrer. Immerse the calibrated pH electrode into the solution. To remove dissolved carbon dioxide, purge the solution with nitrogen gas before and during the titration.[5][6]
-
Acidification: Make the sample solution acidic by adding 0.1 M HCl until the pH is stable at approximately 1.8-2.0.
-
Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette. Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Data Collection: Continue the titration until the pH reaches approximately 12-12.5.
-
Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest portion of the titration curve. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
-
Replication: Perform at least three titrations for each compound to ensure the reliability of the results. Calculate the average pKa and the standard deviation.[5][6]
Determination of pKa by UV-Vis Spectrophotometry
This method is based on the principle that the protonated and deprotonated forms of a molecule have different ultraviolet-visible absorption spectra. By measuring the absorbance of a solution at various pH values, the ratio of the two species can be determined, and thus the pKa can be calculated.[7][8]
Materials and Equipment:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
-
A series of buffer solutions with known pH values spanning the expected pKa of the analyte
-
The trifluoromethoxy-substituted aniline sample
-
Deionized water
Procedure:
-
Spectral Scans: Prepare two solutions of the trifluoromethoxy-substituted aniline at a suitable concentration in highly acidic (e.g., pH 1) and highly basic (e.g., pH 12) solutions to obtain the spectra of the fully protonated and fully deprotonated species, respectively. Scan the absorbance of these solutions over a relevant wavelength range (e.g., 200-400 nm).
-
Wavelength Selection: Identify the wavelength of maximum absorbance (λmax) for both the protonated and deprotonated forms of the aniline.
-
Sample Preparation for Titration: Prepare a series of solutions of the aniline at a constant concentration in the buffer solutions of varying, precisely known pH values.
-
Absorbance Measurements: Measure the absorbance of each buffered solution at the selected λmax.
-
Data Analysis: The pKa can be calculated using the following equation: pKa = pH + log[(A - Aᵢ) / (Aₙ - A)] where:
-
A is the absorbance of the solution at a given pH.
-
Aᵢ is the absorbance of the fully ionized (deprotonated) species.
-
Aₙ is the absorbance of the neutral (protonated) species. A plot of log[(A - Aᵢ) / (Aₙ - A)] versus pH will yield a straight line with an intercept on the pH axis equal to the pKa.
-
-
Replication: Repeat the measurements at least three times to ensure accuracy and precision.
Logical and Experimental Workflow Visualization
The following diagrams illustrate the logical relationship between the trifluoromethoxy substituent and its effect on the physicochemical properties of aniline, as well as a typical experimental workflow for determining the pKa.
Conclusion
The trifluoromethoxy group exerts a significant electron-withdrawing effect on the aniline ring, primarily through a strong inductive effect. This leads to a quantifiable decrease in the basicity of the aniline nitrogen, as evidenced by lower pKa values and positive Hammett constants. These electronic modifications are critical in the field of drug development, where tuning the pKa of a molecule can profoundly influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-binding affinity.[1] The detailed experimental protocols provided in this guide offer a reliable framework for researchers to accurately characterize newly synthesized trifluoromethoxy-substituted anilines. A thorough understanding and precise measurement of these fundamental physicochemical properties are indispensable for the rational design of next-generation pharmaceuticals and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Trifluoromethoxy)aniline | C7H6F3NO | CID 73753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. web.viu.ca [web.viu.ca]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Virtual Labs [mas-iiith.vlabs.ac.in]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Nitro-2-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-Nitro-2-(trifluoromethoxy)aniline, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The trifluoromethoxy and nitro functional groups offer unique electronic and lipophilic properties, making this compound a key building block in medicinal chemistry.
The proposed synthesis is a three-step process commencing with the protection of the amino group of 2-(trifluoromethoxy)aniline by acetylation. This is followed by the regioselective nitration of the aromatic ring and subsequent deprotection to yield the target compound.
Physicochemical Properties
| Property | Value |
| CAS Number | 158579-82-9 |
| Molecular Formula | C₇H₅F₃N₂O₃ |
| Molecular Weight | 222.12 g/mol |
| Appearance | Solid |
| Purity | >98% (typical) |
| Storage | 4°C, protect from light |
Experimental Protocols
Step 1: Synthesis of N-(2-(trifluoromethoxy)phenyl)acetamide (Acetylation)
This initial step protects the amine group to prevent oxidation and to direct the subsequent nitration.
-
Materials:
-
2-(trifluoromethoxy)aniline
-
Acetic anhydride
-
Sodium acetate
-
Water
-
125-mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
-
Procedure:
-
In a 125-mL Erlenmeyer flask, dissolve 2-(trifluoromethoxy)aniline (1 equivalent) in water.
-
Add sodium acetate (1.5 equivalents) and stir until dissolved.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution while stirring.
-
Continue stirring in the ice bath for 30 minutes and then at room temperature for 1 hour.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water.
-
Dry the product, N-(2-(trifluoromethoxy)phenyl)acetamide, under vacuum.
-
Step 2: Synthesis of N-(5-nitro-2-(trifluoromethoxy)phenyl)acetamide (Nitration)
This step introduces the nitro group onto the aromatic ring.
-
Materials:
-
N-(2-(trifluoromethoxy)phenyl)acetamide
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
-
Procedure:
-
In a round-bottom flask, dissolve N-(2-(trifluoromethoxy)phenyl)acetamide (1 equivalent) in concentrated sulfuric acid at 0-5°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 volumes based on the acetanilide) in a separate flask, keeping the temperature below 10°C.
-
Slowly add the nitrating mixture dropwise to the solution of the acetanilide, maintaining the reaction temperature between 0 and 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral.
-
Dry the crude product, N-(5-nitro-2-(trifluoromethoxy)phenyl)acetamide.
-
Step 3: Synthesis of this compound (Hydrolysis)
The final step removes the acetyl protecting group to yield the desired product.
-
Materials:
-
N-(5-nitro-2-(trifluoromethoxy)phenyl)acetamide
-
Concentrated sulfuric acid
-
Water
-
Sodium hydroxide solution (50%)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Place N-(5-nitro-2-(trifluoromethoxy)phenyl)acetamide (1 equivalent) in a round-bottom flask.
-
Add a mixture of concentrated sulfuric acid and water (e.g., 70% H₂SO₄).
-
Heat the mixture to reflux and maintain for 1-2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it onto ice.
-
Neutralize the solution by slowly adding 50% sodium hydroxide solution until the pH is approximately 7-8, keeping the mixture cool in an ice bath.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
-
Dry the final product under vacuum.
-
Quantitative Data Summary
The following table summarizes the expected (estimated) quantitative data for the synthesis protocol. Actual results may vary depending on experimental conditions.
| Step | Reactant | Product | Molar Ratio (Reactant:Reagent) | Solvent | Reaction Time (hours) | Temperature (°C) | Expected Yield (%) |
| 1. Acetylation | 2-(trifluoromethoxy)aniline | N-(2-(trifluoromethoxy)phenyl)acetamide | 1 : 1.1 (Acetic Anhydride) | Water | 1.5 | 0 to RT | 90-95 |
| 2. Nitration | N-(2-(trifluoromethoxy)phenyl)acetamide | N-(5-nitro-2-(trifluoromethoxy)phenyl)acetamide | 1 : 1.1 (Nitric Acid) | Sulfuric Acid | 2 | 0-5 | 75-85 |
| 3. Hydrolysis | N-(5-nitro-2-(trifluoromethoxy)phenyl)acetamide | This compound | - | 70% Sulfuric Acid | 1-2 | Reflux | 85-95 |
Synthesis Workflow
The following diagram illustrates the three-step synthesis of this compound.
Caption: Three-step synthesis of this compound.
Application Notes and Protocols for the Preparation of Ortho-Trifluoromethoxylated Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoromethoxy (OCF3) group is a critical substituent in modern medicinal chemistry and agrochemistry. Its unique electronic properties, including high electronegativity and lipophilicity, can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] However, the regioselective introduction of the OCF3 group, particularly at the ortho position of aniline derivatives, has been a significant synthetic challenge.[1][2][3][4][5] This document provides a detailed protocol for a robust and versatile two-step method for the preparation of ortho-trifluoromethoxylated aniline derivatives. The methodology relies on an initial O-trifluoromethylation of an N-aryl-N-hydroxyacetamide precursor followed by a thermally induced intramolecular OCF3 migration.[1][5] This approach is noted for its operational simplicity, use of bench-stable reagents, and broad functional group tolerance.[1][4][5]
Principle and Workflow
The overall synthetic strategy involves three main stages:
-
Precursor Synthesis: A substituted nitroarene is reduced to the corresponding N-arylhydroxylamine, which is then acetylated to form the N-aryl-N-hydroxyacetamide.
-
O-Trifluoromethylation: The N-aryl-N-hydroxyacetamide is reacted with an electrophilic trifluoromethylating reagent, such as Togni reagent II, to yield the N-aryl-N-(trifluoromethoxy)acetamide intermediate. This step is believed to proceed through a radical-mediated process.[1]
-
Ortho-OCF3 Migration: The isolated N-aryl-N-(trifluoromethoxy)acetamide is heated in a suitable solvent, typically nitromethane, to induce an intramolecular rearrangement, affording the desired ortho-trifluoromethoxylated aniline derivative with high regioselectivity.[1][6]
The migration step is proposed to occur via a thermally induced heterolytic cleavage of the N-OCF3 bond, generating a tight ion pair of a nitrenium ion and trifluoromethoxide. Subsequent recombination at the ortho position and tautomerization yields the final product.[1]
Caption: Overall workflow for the synthesis of ortho-trifluoromethoxylated aniline derivatives.
Data Presentation: Substrate Scope and Yields
The following table summarizes the yields for the key OCF3-migration step for a variety of substituted N-aryl-N-(trifluoromethoxy)acetamides. The data demonstrates the method's tolerance to various functional groups.
| Entry | Substrate (R group) | Product | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-CO2Me | Methyl 4-acetamido-3-(trifluoromethoxy)benzoate | 120 | 20 | 85 |
| 2 | 4-CN | 4-Acetamido-3-(trifluoromethoxy)benzonitrile | 120 | 24 | 82 |
| 3 | 4-Ac | 1-(4-Acetamido-3-(trifluoromethoxy)phenyl)ethan-1-one | 120 | 24 | 88 |
| 4 | 4-Cl | N-(4-Chloro-2-(trifluoromethoxy)phenyl)acetamide | 80 | 12 | 92 |
| 5 | 4-Br | N-(4-Bromo-2-(trifluoromethoxy)phenyl)acetamide | 80 | 12 | 95 |
| 6 | 4-F | N-(4-Fluoro-2-(trifluoromethoxy)phenyl)acetamide | 80 | 12 | 91 |
| 7 | 4-CF3 | N-(4-(Trifluoromethyl)-2-(trifluoromethoxy)phenyl)acetamide | 140 | 48 | 75 |
| 8 | 3-CO2Me | Methyl 3-acetamido-2-(trifluoromethoxy)benzoate | 120 | 24 | 78 |
| 9 | H | N-(2-(Trifluoromethoxy)phenyl)acetamide | 80 | 12 | 93 |
Yields are for the isolated product after flash column chromatography for the OCF3-migration step.[1]
Experimental Protocols
The following protocols are based on the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate and are generalizable to other derivatives with minor modifications.[1]
Protocol 1: Precursor Synthesis - Methyl 4-(N-hydroxyacetamido)benzoate (1a)
This is a two-step process involving the reduction of the nitro group followed by acetylation.
1.1 Reduction of Methyl 4-nitrobenzoate
-
To an oven-dried 250 mL two-neck round-bottom flask, add methyl 4-nitrobenzoate (5.00 g, 27.6 mmol, 1.00 equiv), 5% Rhodium on carbon (Rh/C, 159 mg, 0.300 mol% Rh), and a magnetic stir bar.
-
Seal the flask and replace the atmosphere with nitrogen gas using three vacuum-refill cycles.
-
Add 138 mL of anhydrous tetrahydrofuran (THF).
-
Cool the mixture to 0 °C in an ice bath and stir for 15 minutes.
-
Add hydrazine monohydrate (1.47 mL, 30.4 mmol, 1.20 equiv) dropwise via syringe.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield crude methyl 4-(N-hydroxyamino)benzoate, which is used directly in the next step.
1.2 Acetylation of Methyl 4-(N-hydroxyamino)benzoate
-
Dissolve the crude hydroxylamine from the previous step in 138 mL of anhydrous diethyl ether (Et2O) in a nitrogen-flushed flask.
-
Cool the solution to 0 °C and stir for 15 minutes.
-
Prepare a solution of acetyl chloride (2.17 mL, 30.4 mmol, 1.20 equiv) in 138 mL of anhydrous Et2O.
-
Add the acetyl chloride solution to the reaction mixture at 0 °C using a syringe pump at a rate of 10.0 mL/hr.
-
After the addition is complete, filter the mixture through a pad of Celite and wash the pad with ethyl acetate.
-
Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography to afford methyl 4-(N-hydroxyacetamido)benzoate (1a). An isolated yield of 92% over the two steps has been reported.[1]
Protocol 2: Synthesis of Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (2a)
-
Caution: Togni reagent II is sensitive to impact and friction. Use appropriate safety precautions.
-
Inside a nitrogen-filled glovebox, add methyl 4-(N-hydroxyacetamido)benzoate (1a) (2.00 g, 9.56 mmol, 1.00 equiv), cesium carbonate (Cs2CO3) (311 mg, 0.956 mmol, 10.0 mol%), and Togni reagent II (3.63 g, 11.5 mmol, 1.20 equiv) to an oven-dried 250 mL round-bottom flask with a magnetic stir bar.
-
Add 95.6 mL of dried and degassed chloroform (CHCl3). The exclusion of oxygen is critical for high yields.[1]
-
Seal the flask and stir the reaction mixture at 23 °C for 16 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture to remove any solids.
-
Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography (eluting with hexanes:dichloromethane) to yield methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (2a). A 95% isolated yield has been reported.[1]
Protocol 3: Synthesis of Methyl 4-Acetamido-3-(trifluoromethoxy)benzoate via OCF3-migration (3a)
-
Caution: Nitromethane can be explosive, especially when impure. Conduct the reaction behind a safety shield.
-
In a 50 mL pressure vessel, combine methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (2a) (2.51 g, 9.05 mmol, 1.0 equiv), a magnetic stir bar, and 9.05 mL of nitromethane (MeNO2).
-
Securely cap the vessel and stir the mixture at 120 °C for 20 hours behind a safety shield.
-
Cool the reaction to room temperature.
-
Transfer the mixture to a round-bottom flask and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford methyl 4-acetamido-3-(trifluoromethoxy)benzoate (3a). An 85% isolated yield has been reported.[1]
Proposed Reaction Mechanism
The OCF3-migration is a key step that dictates the regioselectivity of the final product. The proposed mechanism involves the formation of a nitrenium ion intermediate.
Caption: Proposed mechanism for the thermally induced ortho-OCF3 migration.
Conclusion
This protocol provides a reliable and scalable method for the synthesis of a variety of ortho-trifluoromethoxylated aniline derivatives, which are valuable building blocks for the development of new pharmaceuticals and agrochemicals.[1][2] The operational simplicity and high functional group tolerance make this method accessible to a broad range of synthetic chemists.[1]
References
- 1. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. Trifluoromethoxylation of Arenes: Synthesis of <i>ortho</i>‐Trifluoromethoxylated Aniline Derivatives by OCF<sub>3</sub… [ouci.dntb.gov.ua]
- 5. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trifluoromethylarylation of alkenes using anilines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 5-Nitro-2-(trifluoromethoxy)aniline in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-2-(trifluoromethoxy)aniline is a versatile building block in medicinal chemistry, primarily utilized for the introduction of the trifluoromethoxy (-OCF3) group into pharmaceutical candidates. This functional group is of significant interest in drug design as it can enhance key molecular properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of both a nitro and an amino group on the aniline scaffold offers orthogonal reactivity, allowing for sequential chemical modifications. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potential kinase inhibitor, exemplified by the creation of an analog of the multi-kinase inhibitor, Regorafenib.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis is as a precursor for more complex molecules, particularly those targeting signaling pathways implicated in diseases such as cancer. The trifluoromethoxy group is a bioisostere for other functionalities and can improve a drug candidate's pharmacokinetic profile. The nitro group serves as a versatile handle for further chemical transformations, most commonly reduction to an amine, which can then be used in coupling reactions to build the final molecular scaffold.
Synthesis of a Regorafenib Analog: A Case Study
Regorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor angiogenesis and oncogenesis, including the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) pathways, as well as the Raf-MEK-ERK signaling cascade. In this case study, we outline the synthesis of a Regorafenib analog where the 4-chloro-3-(trifluoromethyl)phenyl moiety is replaced with a 4-nitro-2-(trifluoromethoxy)phenyl group derived from this compound.
Experimental Protocols
Protocol 1: Reduction of this compound to 4-Amino-3-(trifluoromethoxy)aniline
This protocol details the reduction of the nitro group of this compound to form the corresponding amine, a crucial intermediate for subsequent coupling reactions.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in a 3:1 mixture of ethanol and water, add ammonium chloride (1.2 eq) and iron powder (3.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and stir vigorously for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Amino-3-(trifluoromethoxy)aniline.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | 5.0 g (22.5 mmol) |
| Iron Powder | 7.5 g (134.3 mmol) |
| Ammonium Chloride | 1.4 g (27.0 mmol) |
| Solvent Volume | 100 mL (EtOH:H₂O, 3:1) |
| Reaction Time | 2.5 hours |
| Product Yield | 4.1 g |
| % Yield | 95% |
| Purity (by HPLC) | >98% |
Protocol 2: Synthesis of the Regorafenib Analog via Urea Formation
This protocol describes the coupling of the synthesized 4-Amino-3-(trifluoromethoxy)aniline with a key intermediate to form the final urea linkage of the Regorafenib analog.
Materials:
-
4-Amino-3-(trifluoromethoxy)aniline (from Protocol 1)
-
4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide
-
Triphosgene
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Addition funnel
Procedure:
-
Formation of the Isocyanate: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Amino-3-(trifluoromethoxy)aniline (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous dichloromethane.
-
Slowly add the triphosgene solution to the aniline solution via an addition funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, add triethylamine (2.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The formation of the isocyanate can be monitored by IR spectroscopy (disappearance of N-H stretch of the primary amine and appearance of a strong isocyanate peak around 2250-2275 cm⁻¹).
-
Coupling Reaction: In a separate flask, dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (1.0 eq) in anhydrous dichloromethane.
-
Slowly add the solution of the isocyanate prepared in the previous steps to the solution of the picolinamide derivative at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, a precipitate of the product may form. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., DCM/methanol or ethyl acetate/hexanes) to afford the desired Regorafenib analog.
Quantitative Data (Representative):
| Parameter | Value |
| 4-Amino-3-(trifluoromethoxy)aniline | 2.0 g (10.4 mmol) |
| 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide | 2.7 g (10.4 mmol) |
| Triphosgene | 1.2 g (4.16 mmol) |
| Triethylamine | 3.2 mL (22.9 mmol) |
| Solvent Volume (DCM) | 100 mL |
| Reaction Time | 16 hours |
| Product Yield | 3.9 g |
| % Yield | 78% |
| Purity (by HPLC) | >99% |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of a Regorafenib analog.
Signaling Pathways Targeted by Regorafenib and its Analogs
Caption: Inhibition of key signaling pathways by Regorafenib analogs.
Conclusion
This compound is a valuable and strategic building block for the synthesis of novel pharmaceutical compounds, particularly in the area of oncology. Its utility is demonstrated in the plausible synthesis of a Regorafenib analog, highlighting how the trifluoromethoxy group can be incorporated to potentially modulate the pharmacokinetic and pharmacodynamic properties of a known drug scaffold. The provided protocols offer a foundational methodology for researchers to explore the synthesis of new chemical entities using this versatile intermediate.
Application Notes: 5-Nitro-2-(trifluoromethoxy)aniline as a Key Intermediate in the Synthesis of Novel Phenylpyrazole Herbicides
Introduction
5-Nitro-2-(trifluoromethoxy)aniline is a valuable intermediate in the synthesis of novel agrochemicals. The presence of the trifluoromethoxy group can enhance the metabolic stability and lipophilicity of the final active ingredient, potentially leading to improved efficacy and better penetration into target organisms. The nitro and amine functionalities on the aniline ring offer versatile handles for a variety of chemical transformations, making it an attractive starting material for the construction of complex herbicidal, insecticidal, and fungicidal molecules.
This document outlines the application of this compound as a key building block in the synthesis of a hypothetical phenylpyrazole herbicide, herein designated as GeminiHerb-52 . Phenylpyrazole herbicides are known to be effective against a broad spectrum of weeds. The protocols and data presented are representative and intended to guide researchers in the development of new agrochemical entities based on this intermediate.
Hypothetical Agrochemical Profile: GeminiHerb-52
Chemical Name: 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3-((2-(trifluoromethoxy)-5-nitrophenyl)amino)-1H-pyrazole-4-carbonitrile
Mode of Action (Hypothesized): Protoporphyrinogen oxidase (PPO) inhibitor. PPO inhibitors block the synthesis of chlorophyll, leading to the accumulation of protoporphyrinogen IX, which in the presence of light, causes rapid cell membrane disruption and plant death.
Data Presentation
The following table summarizes the hypothetical herbicidal efficacy of GeminiHerb-52 against common agricultural weeds.
| Weed Species | Common Name | Growth Stage | IC50 (g a.i./ha) |
| Amaranthus retroflexus | Redroot Pigweed | 2-4 leaf | 15 |
| Chenopodium album | Lamb's Quarters | 2-4 leaf | 25 |
| Setaria faberi | Giant Foxtail | 2-3 leaf | 40 |
| Abutilon theophrasti | Velvetleaf | 2-4 leaf | 20 |
Experimental Protocols
Protocol 1: Synthesis of 5-Nitro-2-(trifluoromethoxy)phenylhydrazine (Intermediate 1)
Objective: To convert the aniline group of this compound to a hydrazine, a key step for the formation of the pyrazole ring.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 10.0 g (45 mmol) of this compound in 50 mL of concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of 3.4 g (49.5 mmol) of sodium nitrite in 10 mL of water, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.
-
In a separate 500 mL beaker, prepare a solution of 30.5 g (135 mmol) of tin(II) chloride dihydrate in 60 mL of concentrated hydrochloric acid.
-
Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring for 2 hours at room temperature.
-
Slowly add a 40% aqueous solution of sodium hydroxide until the mixture is strongly alkaline (pH > 12), keeping the temperature below 20 °C with an ice bath.
-
Extract the resulting mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-Nitro-2-(trifluoromethoxy)phenylhydrazine.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.
Protocol 2: Synthesis of GeminiHerb-52
Objective: To construct the final phenylpyrazole herbicide by reacting the hydrazine intermediate with a suitable precursor.
Materials:
-
5-Nitro-2-(trifluoromethoxy)phenylhydrazine (Intermediate 1)
-
(2-(2,6-dichloro-4-(trifluoromethyl)phenyl)hydrazono)malononitrile
-
Ethanol
-
Triethylamine
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5.0 g (21 mmol) of 5-Nitro-2-(trifluoromethoxy)phenylhydrazine in 40 mL of ethanol.
-
Add 6.5 g (21 mmol) of (2-(2,6-dichloro-4-(trifluoromethyl)phenyl)hydrazono)malononitrile to the solution.
-
Add 3.0 mL (21 mmol) of triethylamine to the mixture.
-
Reflux the reaction mixture for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product is expected to precipitate out of the solution. If not, reduce the volume of the solvent under vacuum.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure GeminiHerb-52.
Visualizations
Caption: Synthetic workflow for GeminiHerb-52.
Caption: Mode of action of GeminiHerb-52.
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Nitro-2-(trifluoromethoxy)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions with 5-Nitro-2-(trifluoromethoxy)aniline derivatives. This class of compounds holds significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the nitro and trifluoromethoxy substituents. The protocols outlined below are based on established methodologies for structurally related and electronically similar aryl halides and anilines.
Introduction
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate. For derivatives of this compound, which are electron-deficient aromatic systems, specific considerations in catalyst selection, ligand choice, and reaction conditions are crucial for achieving high yields and minimizing side reactions. The strong electron-withdrawing nature of both the nitro and trifluoromethoxy groups can significantly impact the reactivity of the aryl halide, generally making the oxidative addition step of the catalytic cycle more favorable.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound derivative.
-
Transmetalation: The organoboron reagent (e.g., a boronic acid or its ester) is activated by a base to form a boronate species, which then transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: General Reaction Parameters
While specific quantitative data for Suzuki coupling reactions of this compound derivatives is not extensively published, the following table summarizes typical conditions that have proven effective for structurally analogous electron-deficient anilines, such as bromo- and chloroanilines bearing trifluoromethyl or nitro groups. These parameters serve as an excellent starting point for optimization.
| Parameter | Recommended Reagents and Conditions | Notes |
| Aryl Halide | 4-Bromo-5-nitro-2-(trifluoromethoxy)aniline or 4-Chloro-5-nitro-2-(trifluoromethoxy)aniline (1.0 equiv) | Bromides are generally more reactive than chlorides. |
| Boronic Acid | Arylboronic acid or Arylboronic acid pinacol ester (1.2 - 2.0 equiv) | Pinacol esters can offer greater stability and reduce homocoupling. |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Buchwald Precatalysts (e.g., XPhos Pd G3, SPhos Pd G3) (1-5 mol%) | For challenging couplings, advanced catalyst systems are recommended. |
| Ligand | PPh₃, dppf, SPhos, XPhos, cataCXium® A (2-10 mol%) | Ligand choice is critical for catalyst stability and reactivity. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0 - 3.0 equiv) | The choice of base can significantly influence the reaction rate and yield. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHF | Solvent choice depends on the solubility of the reactants. |
| Temperature | 80 - 120 °C | Higher temperatures may be necessary for less reactive coupling partners. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation and degradation of the catalyst. |
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of a halogenated this compound derivative with an arylboronic acid. Note: This protocol should be optimized for each specific substrate combination.
Materials:
-
Halogenated this compound (e.g., 4-Bromo-5-nitro-2-(trifluoromethoxy)aniline) (1.0 equiv)
-
Arylboronic acid or arylboronic acid pinacol ester (1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf)) (3 mol%)
-
Ligand (if not using a pre-catalyst)
-
Base (e.g., K₂CO₃) (2.5 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Argon or Nitrogen).
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and a reflux condenser, add the halogenated this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium catalyst (3 mol%), and the base (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the flask three times.
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Application Notes and Protocols for the Analytical Characterization of 5-Nitro-2-(trifluoromethoxy)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Nitro-2-(trifluoromethoxy)aniline is an important intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity and structural integrity are critical for the quality and efficacy of the final products. This document provides a comprehensive overview of the analytical techniques and detailed protocols for the characterization of this compound. The methodologies described herein are essential for quality control, regulatory submissions, and research and development.
Spectroscopic Analysis
Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential.
Expected ¹H, ¹³C, and ¹⁹F NMR Spectral Data:
Note: The following are predicted chemical shifts based on the analysis of structurally similar compounds, such as 2-Amino-5-nitrobenzotrifluoride. Actual experimental values may vary.
| Technique | Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H NMR | H-3 | 7.8 - 8.2 | d | ~9.0 |
| H-4 | 7.5 - 7.9 | dd | ~9.0, ~2.5 | |
| H-6 | 7.0 - 7.4 | d | ~2.5 | |
| -NH₂ | 4.5 - 5.5 | br s | - | |
| ¹³C NMR | C-1 (-NH₂) | 145 - 150 | s | - |
| C-2 (-OCF₃) | 140 - 145 | q | ~2-5 | |
| C-3 | 125 - 130 | s | - | |
| C-4 | 120 - 125 | s | - | |
| C-5 (-NO₂) | 140 - 145 | s | - | |
| C-6 | 115 - 120 | s | - | |
| -OCF₃ | 120 - 125 | q | ~260 | |
| ¹⁹F NMR | -OCF₃ | -58 to -62 | s | - |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 250 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Use a fluorine-observe probe.
-
Set the spectral width to cover the expected range for the trifluoromethoxy group.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and pick the peaks for all spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Symmetric & Asymmetric stretching | 3300 - 3500 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| N-O (nitro) | Asymmetric stretching | 1500 - 1550 |
| Symmetric stretching | 1300 - 1350 | |
| C-O-C (ether) | Stretching | 1200 - 1300 |
| C-F (trifluoromethoxy) | Stretching | 1100 - 1250 |
Experimental Protocol: IR Spectroscopy (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Application: Place a small amount of solid this compound onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis. Nitroaromatic compounds typically exhibit strong absorption in the UV-Vis region.
Expected UV-Vis Absorption:
| Solvent | Expected λmax (nm) |
| Methanol or Ethanol | 250 - 400 |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound of known concentration in a UV-grade solvent (e.g., methanol or ethanol). Prepare a series of dilutions from the stock solution to determine the linear range.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the solvent and use it as a blank to zero the instrument.
-
Sample Measurement: Record the UV-Vis spectrum of the sample solution from 200 to 800 nm.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax). For quantitative analysis, create a calibration curve of absorbance versus concentration at λmax.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in the presence of impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a standard method for the analysis of nitroaniline compounds.
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid or phosphoric acid) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at a suitable wavelength (determined by UV-Vis analysis) |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
Instrument Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the sample and record the chromatogram.
-
Data Analysis: Determine the retention time and peak area of the main component. Purity can be calculated based on the area percentage of the main peak relative to the total peak area.
Gas Chromatography (GC)
GC is suitable for the analysis of volatile and thermally stable compounds. Derivatization may be necessary for polar aniline compounds to improve peak shape and thermal stability.[1][2]
Typical GC Method Parameters:
| Parameter | Condition |
| Column | AT-210, 30 m x 0.53 mm ID, 1.0 µm film thickness[3] |
| Carrier Gas | Helium at a constant flow of 3.0 psi[3] |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C |
| Oven Program | Initial 50°C, ramp to 125°C at 3°C/min, hold for 5 min, then ramp to 230°C at 45°C/min, hold for 5 min[3] |
| Injection Mode | Splitless |
Experimental Protocol: GC Analysis
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Instrument Setup: Condition the GC column and set the instrument parameters as described above.
-
Analysis: Inject 1 µL of the sample into the GC.
-
Data Analysis: Identify the peak corresponding to this compound and determine its retention time and peak area for purity assessment.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for confirming its identity. It is typically coupled with a chromatographic technique (GC-MS or LC-MS).
Expected Mass Spectrometry Data:
| Technique | Ionization Mode | Expected m/z |
| GC-MS | Electron Ionization (EI) | Molecular Ion [M]⁺ at m/z 222.12. Characteristic fragments from the loss of -NO₂, -OCF₃, and other groups. |
| LC-MS | Electrospray Ionization (ESI) | Protonated molecule [M+H]⁺ at m/z 223.13. |
Experimental Protocol: GC-MS Analysis
-
GC Conditions: Use the GC parameters outlined in the GC section.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the compound, such as melting point and decomposition temperature.
Expected Thermal Properties:
| Technique | Parameter | Expected Value |
| DSC | Melting Point (Onset) | Dependent on purity, but expected for a crystalline solid. |
| TGA | Decomposition Temperature | Expected to be stable up to a certain temperature, followed by decomposition. |
Experimental Protocol: Thermal Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan for DSC or a platinum/ceramic pan for TGA.
-
DSC Protocol:
-
Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min from ambient temperature to a temperature above the expected melting point.
-
Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point.
-
-
TGA Protocol:
-
Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min from ambient temperature to approximately 600 °C.
-
Record the weight loss as a function of temperature. The onset of weight loss indicates the decomposition temperature.
-
Visualization of Workflows
References
Application Notes and Protocols for the NMR Analysis of 5-Nitro-2-(trifluoromethoxy)aniline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental protocols and data interpretation guidelines for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 5-Nitro-2-(trifluoromethoxy)aniline. The provided methodologies are intended to ensure high-quality, reproducible results for the structural characterization of this compound, which is of interest in medicinal chemistry and material science.
Introduction
This compound is an aromatic compound containing nitro, amine, and trifluoromethoxy functional groups.[][2] Due to the presence of these functionalities, it serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Accurate structural elucidation is paramount for its application, and NMR spectroscopy is the most powerful technique for this purpose. This note describes the standardized procedures for acquiring and interpreting ¹H and ¹³C NMR spectra of this molecule.
Predicted NMR Spectral Data
Predicting the NMR spectra of this compound can be achieved by analyzing the substituent effects on the benzene ring. The trifluoromethoxy group (-OCF₃) at position 2 is an electron-withdrawing group, as is the nitro group (-NO₂) at position 5. The amine group (-NH₂) at position 1 is an electron-donating group. These electronic effects, along with spin-spin coupling, will determine the chemical shifts and multiplicities of the aromatic protons and carbons.
Predicted ¹H NMR Data
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.30 - 7.50 | d | J(H3-H4) ≈ 9.0 |
| H-4 | 7.90 - 8.10 | dd | J(H3-H4) ≈ 9.0, J(H4-H6) ≈ 2.5 |
| H-6 | 7.60 - 7.80 | d | J(H4-H6) ≈ 2.5 |
| NH₂ | 4.0 - 6.0 | br s | - |
Note: Chemical shifts are referenced to TMS (δ = 0 ppm) and are solvent-dependent. The broadness of the NH₂ signal is due to quadrupole broadening and potential hydrogen exchange.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will display seven signals: six for the aromatic carbons and one for the trifluoromethoxy carbon. The chemical shifts are influenced by the electron-donating and electron-withdrawing nature of the substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-NH₂) | 140 - 145 |
| C-2 (C-OCF₃) | 145 - 150 |
| C-3 | 115 - 120 |
| C-4 | 125 - 130 |
| C-5 (C-NO₂) | 140 - 145 |
| C-6 | 110 - 115 |
| -OCF₃ | 120 - 125 (q, ¹JCF ≈ 260 Hz) |
Note: The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.
Experimental Protocols
The following protocols outline the steps for sample preparation and data acquisition for ¹H and ¹³C NMR analysis.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of compound.[3] DMSO-d₆ is particularly useful for observing exchangeable protons like those of the amine group.
-
Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4] Many deuterated solvents are available with TMS already added.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz NMR spectrometer. Instrument-specific parameters may need to be optimized.
Table 3: ¹H NMR Acquisition Parameters.
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay | 2.0 s |
| Acquisition Time | 4.0 s |
| Spectral Width | 20 ppm |
| Temperature | 298 K |
Table 4: ¹³C NMR Acquisition Parameters.
| Parameter | Value |
| Spectrometer Frequency | 100 MHz |
| Pulse Program | zgpg30 |
| Number of Scans | 1024 |
| Relaxation Delay | 2.0 s |
| Acquisition Time | 1.0 s |
| Spectral Width | 240 ppm |
| Temperature | 298 K |
Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Peak Picking and Integration: Identify all peaks and integrate the ¹H NMR signals to determine the relative number of protons.
-
Structure Confirmation: Compare the observed chemical shifts, multiplicities, and coupling constants with the predicted values to confirm the structure of this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of this compound.
Logical Relationship of Substituent Effects
The following diagram illustrates the influence of the substituents on the electron density of the aromatic ring, which in turn affects the NMR chemical shifts.
References
Reduction of the nitro group in 5-Nitro-2-(trifluoromethoxy)aniline.
Application Note: Reduction of 5-Nitro-2-(trifluoromethoxy)aniline
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed overview and experimental protocols for the chemical reduction of the nitro group in this compound to synthesize 4-(trifluoromethoxy)benzene-1,3-diamine, a valuable diamine intermediate.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to anilines that are crucial building blocks for pharmaceuticals, agrochemicals, and dyes.[1][2] The target compound, this compound (CAS 158579-82-9), can be converted to 4-(trifluoromethoxy)benzene-1,3-diamine (CAS 873055-90-4).[3][4][5][6] The presence of the trifluoromethoxy (-OCF₃) group is of particular interest in drug design, as it can enhance metabolic stability, lipophilicity, and binding affinity. This note details common and effective methods for this specific reduction.
Overview of Synthetic Pathways
The conversion of a nitroarene to an aniline is a well-established process that can be achieved through several reliable methods. The primary approaches include catalytic hydrogenation and metal-mediated reductions in acidic media.
-
Catalytic Hydrogenation: This is often the cleanest method, typically employing a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with hydrogen gas.[7][8] The reaction is often high-yielding with a simple work-up that involves filtering off the catalyst.[9] However, it requires specialized high-pressure equipment and careful handling of flammable hydrogen gas. Unstable hydroxylamine intermediates can sometimes form, posing a safety risk if they decompose exothermically.[9]
-
Metal-Mediated Reduction (Dissolving Metal): These methods are robust, scalable, and do not require high-pressure apparatus.[10]
-
Iron in Acid (Fe/HCl or Fe/AcOH): Known as the Béchamp reduction, this is a classic, cost-effective, and industrially common method.[10][11][12] The primary drawback is the formation of large quantities of iron oxide sludge, which can complicate product isolation.
-
Tin(II) Chloride (SnCl₂): This reagent is highly effective and often used for the selective reduction of nitro groups in the presence of other sensitive functionalities.[13][14] The reaction mechanism involves electron transfer from the Sn(II) salt.[15] A common challenge is the precipitation of tin salts during the basic work-up, which can lead to emulsions or make filtration difficult.[16]
-
Below is a general diagram illustrating the chemical transformation.
Caption: Chemical reduction of the nitro group.
Data Presentation: Comparison of Reduction Methods
The following table summarizes common conditions for the reduction of aromatic nitro compounds, which are applicable to this compound.
| Method | Reagents/Catalyst | Solvent(s) | Typical Temperature (°C) | Typical Time (h) | Typical Yield (%) | Advantages & Disadvantages |
| Catalytic Hydrogenation | H₂ (1-4 atm), 5-10% Pd/C | Methanol, Ethanol, Ethyl Acetate | 25 - 50 | 2 - 12 | >90 | Pro: High yield, clean work-up. Con: Requires pressure equipment, flammable H₂ gas.[9] |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, conc. HCl | Ethanol, Ethyl Acetate | 70 - 80 (Reflux) | 1 - 4 | 85 - 95 | Pro: High chemoselectivity, no pressure needed.[14] Con: Work-up can be difficult due to tin salt precipitation.[15][16] |
| Iron/Acid Reduction | Fe powder, HCl or Acetic Acid | Ethanol/Water (4:1), Acetic Acid | 80 - 100 (Reflux) | 1 - 3 | 80 - 95 | Pro: Very low cost, robust, scalable.[10][11] Con: Generates large amounts of metal waste, filtration can be slow.[12] |
Experimental Protocols
Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.
Protocol 1: Reduction using Tin(II) Chloride (SnCl₂)
This protocol is well-suited for lab-scale synthesis where chemoselectivity is important.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) or 10M Sodium Hydroxide (NaOH)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (1.0 eq) in ethanol (10-15 mL per gram of substrate).
-
In a separate beaker, dissolve tin(II) chloride dihydrate (4.0 - 5.0 eq) in a minimal amount of concentrated HCl and add it portion-wise to the stirred solution of the nitroaniline. The addition may be exothermic.
-
Heat the reaction mixture to reflux (approx. 80°C) and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).
-
Allow the mixture to cool to room temperature and then carefully pour it over crushed ice.
-
Slowly basify the acidic solution by adding saturated aqueous NaHCO₃ or 10M NaOH until the pH is >8. A thick white precipitate of tin(IV) oxide/hydroxide will form.
-
Extract the product from the aqueous slurry with ethyl acetate (3 x volume of the initial solvent).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-(trifluoromethoxy)benzene-1,3-diamine, which can be purified further by column chromatography if necessary.
Protocol 2: Reduction via Catalytic Hydrogenation
This protocol provides a clean and efficient synthesis, ideal for situations where hydrogenation equipment is available.
Materials:
-
This compound
-
Palladium on Carbon (5% or 10% Pd/C, 50% wet)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogenation vessel (e.g., Parr shaker)
-
Hydrogen gas source
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Carefully add the this compound (1.0 eq) and a solvent such as methanol (20 mL per gram of substrate) to a hydrogenation vessel.
-
Under a flow of inert gas, add the Pd/C catalyst (0.05 - 0.10 eq by weight).
-
Seal the vessel, evacuate the atmosphere, and backfill with inert gas. Repeat this cycle three times.
-
Introduce hydrogen gas to the desired pressure (e.g., 50 psi / ~3.5 atm).
-
Begin vigorous stirring or shaking at room temperature. The reaction is typically exothermic. Monitor the reaction by observing the cessation of hydrogen uptake.
-
Once the reaction is complete (typically 2-8 hours), carefully vent the hydrogen and purge the vessel with inert gas three times.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to afford the 4-(trifluoromethoxy)benzene-1,3-diamine, which is often of high purity.
Experimental Workflow Visualization
The following diagram outlines the key steps in the Tin(II) Chloride reduction protocol.
Caption: Workflow for SnCl₂ reduction protocol.
References
- 1. youtube.com [youtube.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. scbt.com [scbt.com]
- 4. This compound | 158579-82-9 [sigmaaldrich.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 873055-90-4 Cas No. | 4-(Trifluoromethoxy)benzene-1,3-diamine | Apollo [store.apolloscientific.co.uk]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. WO2023079128A1 - Catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 9. mt.com [mt.com]
- 10. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 13. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 14. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 15. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 16. reddit.com [reddit.com]
Application Notes and Protocols for the Derivatization of the Amino Group in 5-Nitro-2-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the primary amino group of 5-Nitro-2-(trifluoromethoxy)aniline. This compound is a valuable building block in medicinal chemistry, and modification of its amino group allows for the synthesis of a diverse range of molecules with potential pharmaceutical applications. The electron-withdrawing nature of the nitro and trifluoromethoxy groups decreases the nucleophilicity of the aniline, which may necessitate specific reaction conditions.
The following sections detail common derivatization reactions: N-Acylation, N-Sulfonylation, N-Alkylation, and Urea Formation. Each section includes a general reaction scheme, a detailed experimental protocol, and a summary of expected outcomes.
N-Acylation of this compound
N-acylation is a fundamental transformation that introduces an acyl group onto the nitrogen atom of the aniline, forming an amide. This reaction is typically achieved using an acylating agent such as an acid chloride or anhydride in the presence of a base.
General Reaction:
Experimental Protocol: N-Acetylation
This protocol describes the acetylation of this compound using acetyl chloride. This procedure is adapted from a method described for the acylation of a structurally similar compound, 4-fluoro-2-methoxyaniline.[1]
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid
-
Water
-
Ethyl acetate
-
Petroleum ether
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and glacial acetic acid (approximately 2.5 volumes relative to the aniline).
-
Stir the mixture at room temperature (25-30°C) for 10-15 minutes.
-
Slowly add acetic anhydride (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 90°C and maintain this temperature for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water (approximately 10 volumes).
-
Stir the aqueous mixture for 1-2 hours to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with water.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/petroleum ether.
-
Dry the purified N-(5-nitro-2-(trifluoromethoxy)phenyl)acetamide under vacuum.
Quantitative Data
The following table summarizes expected yields for the acylation of anilines based on literature for similar substrates.
| Acylating Agent | Substrate | Base | Solvent | Yield (%) | Reference |
| Acetic Anhydride | 4-fluoro-2-methoxyaniline | - | Acetic Acid | 83 | [1] |
Characterization Data (Predicted for N-acetyl-5-nitro-2-(trifluoromethoxy)aniline):
-
¹H NMR: Expect a singlet for the acetyl methyl group around δ 2.2 ppm, and aromatic protons in the region of δ 7.5-8.5 ppm. The NH proton will appear as a broad singlet.
-
¹³C NMR: Expect signals for the acetyl methyl carbon around δ 25 ppm, the carbonyl carbon around δ 169 ppm, and aromatic carbons in the range of δ 115-150 ppm.
-
Mass Spectrometry: The molecular ion peak [M]+ should be observed at m/z = 264.03.
Reaction Pathway for N-Acylation
Caption: N-Acylation of this compound.
N-Sulfonylation of this compound
N-sulfonylation involves the reaction of the aniline with a sulfonyl chloride to form a sulfonamide. This functional group is a key component in many pharmaceutical compounds.
General Reaction:
Experimental Protocol: N-Mesylation
This protocol provides a general method for the sulfonylation of anilines. Due to the decreased nucleophilicity of this compound, a base is crucial for the reaction to proceed.
Materials:
-
This compound
-
Methanesulfonyl chloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as DCM or THF in a round-bottom flask.
-
Add a base, such as pyridine (2.0 eq) or triethylamine (1.5 eq), to the solution.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with the solvent.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data
The following table presents data for the sulfonylation of a deactivated aniline, highlighting the expected range of yields.
| Sulfonylating Agent | Substrate | Base | Solvent | Yield (%) |
| p-Toluenesulfonyl chloride | 4-Nitroaniline | - | Solvent-free | 92 |
Experimental Workflow for Derivatization
Caption: General workflow for aniline derivatization.
N-Alkylation of this compound
N-alkylation introduces an alkyl group to the amino functionality. Due to the electron-withdrawing groups on the aniline ring, direct alkylation with alkyl halides often requires a strong base and elevated temperatures.
General Reaction:
Experimental Protocol: N-Benzylation
This protocol is adapted from a procedure for the N-alkylation of 2,3-difluoro-6-nitroaniline, a similarly deactivated aniline.[2]
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the aniline.
-
While stirring the suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80°C and stir for 4-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
The following table shows representative yields for the N-alkylation of deactivated anilines.
| Alkylating Agent | Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzyl Bromide | 2,3-difluoro-6-nitroaniline | K₂CO₃ | DMF | 60-80 | Moderate to Good | [2] |
Urea Formation from this compound
Urea derivatives are important pharmacophores. They can be synthesized by reacting an aniline with an isocyanate.
General Reaction:
Caption: Urea formation from this compound.
References
Application Notes and Protocols: 5-Nitro-2-(trifluoromethoxy)aniline in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-2-(trifluoromethoxy)aniline is a substituted aniline derivative that holds significant promise as a building block for advanced functional materials. The presence of both a nitro (-NO₂) and a trifluoromethoxy (-OCF₃) group on the aniline backbone imparts unique electronic and physical properties. The electron-withdrawing nature of these substituents can significantly influence the frontier molecular orbital energy levels (HOMO and LUMO) of resulting polymers, making them attractive candidates for applications in organic electronics. Furthermore, the trifluoromethoxy group can enhance solubility, thermal stability, and hydrophobicity of the derived materials.
These application notes provide an overview of the potential uses of this compound in materials science and propose detailed experimental protocols for the synthesis and characterization of poly(this compound). Due to the limited specific literature on this exact monomer, the proposed protocols are based on well-established methods for the polymerization of substituted anilines.
Physicochemical Properties of the Monomer
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 158579-82-9 |
| Molecular Formula | C₇H₅F₃N₂O₃ |
| Molecular Weight | 222.12 g/mol |
| Appearance | Solid |
| Purity | Typically ≥98% |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |
Potential Applications in Materials Science
The unique substitution pattern of this compound suggests its utility in the development of a variety of advanced materials:
-
Conducting Polymers: As a derivative of aniline, it can be polymerized to form a substituted polyaniline. The electronic properties of the resulting polymer can be tuned by the electron-withdrawing nitro and trifluoromethoxy groups, potentially leading to materials with interesting semiconducting or conducting properties.
-
Organic Electronics: Polymers derived from this monomer could be investigated for use in various organic electronic devices, including:
-
Organic Light-Emitting Diodes (OLEDs): As charge transport or emissive layers.
-
Organic Photovoltaics (OPVs): As donor or acceptor materials.
-
Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.
-
-
High-Performance Polymers: The trifluoromethoxy group is known to enhance the thermal stability and chemical resistance of polymers. Therefore, poly(this compound) could be a candidate for high-performance applications where robustness is required.
-
Sensors: The conductivity of polyaniline-based materials is often sensitive to their chemical environment. Polymers derived from this monomer could be explored for chemical sensing applications.
Proposed Experimental Protocols
The following are proposed, detailed experimental protocols for the synthesis and characterization of poly(this compound). These protocols are based on established methods for the chemical oxidative polymerization of aniline and its derivatives.
Protocol 1: Synthesis of Poly(this compound) via Chemical Oxidative Polymerization
This protocol describes the synthesis of poly(this compound) using ammonium persulfate as the oxidant.
Materials:
-
This compound (monomer)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)
-
Hydrochloric acid (HCl, 1 M) (dopant and reaction medium)
-
Methanol
-
Deionized water
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with a stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
Monomer Solution Preparation: In a 250 mL three-neck round-bottom flask, dissolve a specific amount of this compound (e.g., 2.22 g, 10 mmol) in 100 mL of 1 M HCl.
-
Inert Atmosphere and Cooling: Place the flask in an ice bath and purge the system with nitrogen gas for 15-20 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.
-
Oxidant Solution Preparation: In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate (e.g., 2.28 g, 10 mmol) in 50 mL of 1 M HCl.
-
Polymerization: Slowly add the ammonium persulfate solution to the monomer solution dropwise using a dropping funnel over a period of 30-60 minutes with vigorous stirring.
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 4-6 hours. A dark-colored precipitate should form, indicating polymerization.
-
Isolation of the Polymer: After the reaction period, filter the precipitate using a Büchner funnel.
-
Washing: Wash the collected polymer powder sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours.
-
Characterization: The synthesized polymer can be characterized using various techniques as described in the characterization section.
Protocol 2: Characterization of Poly(this compound)
This protocol outlines the standard characterization techniques to analyze the structure, morphology, and properties of the synthesized polymer.
1. Spectroscopic Analysis:
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To identify the functional groups present in the polymer and confirm the polymerization.
-
Sample Preparation: Prepare a KBr pellet of the dried polymer powder or use an ATR-FTIR spectrometer.
-
Expected Results: Look for characteristic peaks corresponding to the benzenoid and quinoid rings of the polyaniline backbone, as well as the C-N, N-O (from the nitro group), and C-F (from the trifluoromethoxy group) stretching vibrations.
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Objective: To study the electronic transitions in the polymer.
-
Sample Preparation: Dissolve the polymer in a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP) and record the absorption spectrum.
-
Expected Results: The spectrum should show absorption bands characteristic of the π-π* transitions in the benzenoid rings and the exciton absorption of the quinoid rings.
-
2. Thermal Analysis:
-
Thermogravimetric Analysis (TGA):
-
Objective: To determine the thermal stability of the polymer.
-
Procedure: Heat a small sample of the polymer under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) and record the weight loss as a function of temperature.
-
Expected Results: The TGA curve will show the decomposition temperature of the polymer, providing information about its thermal stability.
-
-
Differential Scanning Calorimetry (DSC):
-
Objective: To identify thermal transitions such as the glass transition temperature (Tg).
-
Procedure: Heat a small sample of the polymer at a controlled rate and measure the heat flow.
-
Expected Results: A step-like change in the baseline of the DSC curve can indicate the glass transition temperature.
-
3. Morphological and Structural Analysis:
-
Scanning Electron Microscopy (SEM):
-
Objective: To observe the surface morphology of the polymer.
-
Sample Preparation: Mount the polymer powder on an SEM stub and coat it with a thin layer of a conducting material (e.g., gold).
-
Expected Results: SEM images will reveal the shape and size of the polymer particles.
-
-
X-ray Diffraction (XRD):
-
Objective: To determine the crystallinity of the polymer.
-
Procedure: Analyze the dried polymer powder using an XRD instrument.
-
Expected Results: Broad peaks in the XRD pattern will indicate an amorphous or semi-crystalline structure, which is typical for many conducting polymers.
-
Visualizations
The following diagrams illustrate the proposed experimental workflow and the logical relationships of the polymer's properties and potential applications.
Caption: Experimental workflow for the synthesis and characterization of poly(this compound).
Caption: Logical relationship between the properties and potential applications of poly(this compound).
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Nitro-2-(trifluoromethoxy)aniline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 5-Nitro-2-(trifluoromethoxy)aniline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the nitration of 2-(trifluoromethoxy)aniline.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Nitrating Agent: The nitronium ion (NO₂⁺), the active electrophile, may not be forming in sufficient concentration. This can be due to wet reagents or an inappropriate acid mixture. 2. Reaction Temperature Too Low: While low temperatures are necessary to control selectivity, excessively low temperatures can significantly slow down or halt the reaction. | 1. Use Anhydrous Conditions: Ensure that the sulfuric acid and nitric acid are of high concentration and that all glassware is thoroughly dried. A common nitrating mixture is a combination of concentrated sulfuric acid and fuming nitric acid. 2. Optimize Temperature: Carefully control the reaction temperature. While initial addition of the aniline should be done at a low temperature (e.g., 0-5°C), a slight increase in temperature might be necessary to drive the reaction to completion. Monitor the reaction progress by TLC or GC. |
| Formation of Multiple Products (Isomers) | 1. Incorrect Regioselectivity: The amino (-NH₂) and trifluoromethoxy (-OCF₃) groups are both ortho-, para-directing. This can lead to the formation of other nitro isomers. 2. Amino Group Oxidation: The free amino group is susceptible to oxidation by nitric acid, leading to undesired byproducts. | 1. Protect the Amino Group: Prior to nitration, protect the amino group of 2-(trifluoromethoxy)aniline by converting it to an acetamide. This is a common strategy to control the directing effect and prevent oxidation. The acetyl group can be removed by hydrolysis after nitration. 2. Control Reaction Conditions: Lowering the reaction temperature can increase the selectivity for the desired 5-nitro isomer. |
| Formation of Di-nitro or Poly-nitro Byproducts | 1. Reaction Conditions Too Harsh: Excessive temperature or a high concentration of the nitrating agent can lead to multiple nitrations on the aromatic ring. | 1. Control Stoichiometry: Use a carefully measured amount of the nitrating agent (typically 1.0 to 1.2 equivalents). 2. Gradual Addition: Add the nitrating agent dropwise to the solution of the aniline or its protected form while maintaining a low temperature to dissipate heat and avoid localized high concentrations of the nitrating agent. |
| Difficult Purification | 1. Similar Polarity of Isomers: Positional isomers of the product can have very similar polarities, making them difficult to separate by standard column chromatography or recrystallization. | 1. Optimize Chromatography: Utilize a high-resolution separation technique. A gas chromatography (GC) method has been developed for the separation of positional isomers of trifluoromethoxy aniline and trifluoromethoxy nitrobenzene, which could be adapted for this product. 2. Fractional Recrystallization: If a suitable solvent system can be found, fractional recrystallization may be effective. This involves multiple recrystallization steps to enrich and isolate the desired isomer. |
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the synthesis of this compound with improved yield?
A1: A two-step process involving the protection of the amino group, followed by nitration and deprotection, is recommended for higher yield and purity.
Experimental Protocol: Acetylation of 2-(trifluoromethoxy)aniline
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In a round-bottom flask, dissolve 2-(trifluoromethoxy)aniline in a suitable solvent like acetic acid.
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Cool the mixture in an ice bath.
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Slowly add acetic anhydride (1.1 equivalents) to the solution.
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Allow the reaction to warm to room temperature and stir for 1-2 hours.
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Pour the reaction mixture into ice water to precipitate the N-acetylated product.
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Filter, wash with water, and dry the solid N-(2-(trifluoromethoxy)phenyl)acetamide.
Experimental Protocol: Nitration of N-(2-(trifluoromethoxy)phenyl)acetamide
-
In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0°C.
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Dissolve the N-(2-(trifluoromethoxy)phenyl)acetamide in concentrated sulfuric acid and cool to 0-5°C.
-
Slowly add the nitrating mixture dropwise to the acetamide solution, maintaining the temperature between 0-5°C.
-
Stir the reaction mixture at this temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid, wash thoroughly with water until the washings are neutral, and dry.
Experimental Protocol: Hydrolysis of N-(5-nitro-2-(trifluoromethoxy)phenyl)acetamide
-
Reflux the nitrated acetamide in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) in a suitable solvent like ethanol.
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After the reaction is complete (monitored by TLC), cool the mixture.
-
If an acidic hydrolysis was performed, neutralize with a base to precipitate the this compound. If a basic hydrolysis was performed, the product may precipitate upon cooling or after adjusting the pH.
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Filter the product, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Q2: What are the optimal reaction conditions for the nitration step?
A2: Based on analogous procedures for nitrating substituted anilines and trifluoromethoxybenzenes, the following conditions are recommended for improved yield and selectivity.
| Parameter | Recommended Condition | Rationale |
| Nitrating Agent | Fuming Nitric Acid in Concentrated Sulfuric Acid | Provides a high concentration of the nitronium ion (NO₂⁺) for efficient nitration. |
| Temperature | 0-5°C | Lower temperatures help to control the exothermic reaction and improve regioselectivity, minimizing the formation of unwanted isomers and di-nitrated byproducts.[1] |
| Solvent | Concentrated Sulfuric Acid | Acts as both a solvent and a catalyst by protonating nitric acid to form the nitronium ion. |
| Reaction Time | 1-3 hours | Sufficient time for the reaction to proceed to completion. Progress should be monitored by TLC or GC. |
Q3: How can I confirm the purity of my final product and identify any isomeric impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended.
-
Gas Chromatography (GC): A GC method with a flame ionization detector (FID) is highly effective for separating and quantifying positional isomers of trifluoromethoxy anilines and nitrobenzenes. A suitable column, such as an AT-210, can be used with a programmed temperature gradient to achieve good resolution.
-
Thin-Layer Chromatography (TLC): TLC can be used for rapid monitoring of the reaction progress and for a preliminary assessment of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the desired product and identify the presence of any isomers based on the chemical shifts and coupling patterns of the aromatic protons.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the product.
Q4: What are the key safety precautions to take during this synthesis?
A4: The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: Perform the reaction in a well-ventilated fume hood.
-
Controlled Addition: Add reagents slowly and in a controlled manner, especially the nitrating mixture, to manage the heat generated.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction mixture.
-
Quenching: Quench the reaction by pouring it onto ice carefully and slowly.
-
Acid Handling: Handle concentrated nitric acid and sulfuric acid with extreme care as they are highly corrosive.
Visualizations
Synthesis Pathway
Caption: Proposed three-step synthesis pathway for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Potential Side Reaction: Isomer Formation
Caption: Formation of the desired product and potential isomeric byproducts.
References
Common side products in the nitration of 2-(trifluoromethoxy)aniline.
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the nitration of 2-(trifluoromethoxy)aniline. It provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help overcome common challenges and minimize the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the nitration of 2-(trifluoromethoxy)aniline?
In the electrophilic nitration of 2-(trifluoromethoxy)aniline, both the amino (-NH₂) and the trifluoromethoxy (-OCF₃) groups are ortho, para-directing. However, the amino group is a much stronger activating group. Therefore, the substitution of the nitro group is primarily directed to the positions ortho and para to the amino group, which correspond to the C6 and C4 positions, respectively. The major products are 2-(trifluoromethoxy)-4-nitroaniline and 2-(trifluoromethoxy)-6-nitroaniline.
Q2: Why does direct nitration of 2-(trifluoromethoxy)aniline with a standard nitrating mixture (HNO₃/H₂SO₄) often result in low yields and a complex mixture of products?
Direct nitration of anilines, including 2-(trifluoromethoxy)aniline, is challenging for two main reasons[1][2]:
-
Anilinium Ion Formation: The strongly acidic conditions of the nitrating mixture protonate the basic amino group to form the anilinium ion (-NH₃⁺). This ion is strongly deactivating and a meta-director, leading to the formation of a significant amount of the meta-nitro derivative (2-(trifluoromethoxy)-5-nitroaniline and/or 3-nitro isomer)[1][2].
-
Oxidation: Nitric acid is a potent oxidizing agent that can oxidize the activated aniline ring, resulting in the formation of dark, tarry polymerization and degradation products, which significantly reduces the yield of the desired nitroanilines[1].
Q3: What is a reliable strategy to avoid oxidation and the formation of meta-nitro side products?
The most effective method is to protect the amino group before nitration. This is typically achieved by acetylating the aniline with acetic anhydride to form the corresponding acetanilide, in this case, 2-(trifluoromethoxy)acetanilide. The acetamido group (-NHCOCH₃) is still an ortho, para-director but is less activating than the amino group, which helps to prevent oxidation. Furthermore, it is not basic and thus does not get protonated, preventing the formation of the meta-directing ion. After nitration, the acetyl group can be readily removed by acid or base hydrolysis to yield the desired nitroaniline isomers.
Q4: What is the expected regioselectivity between the 4- and 6-positions?
While both the 4- and 6-positions are activated, the para position (C4) is generally favored over the ortho position (C6) due to reduced steric hindrance from the adjacent trifluoromethoxy group. The exact isomer ratio can be influenced by reaction conditions such as temperature and the specific nitrating agent used.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| High levels of meta-nitro isomers (e.g., 2-(trifluoromethoxy)-5-nitroaniline) are observed. | Direct nitration of the unprotected aniline in strong acid, leading to the formation of the meta-directing anilinium ion. | Protect the amino group by converting the 2-(trifluoromethoxy)aniline to 2-(trifluoromethoxy)acetanilide before nitration. |
| The reaction mixture turns dark brown or black, yielding a tarry, insoluble material. | Oxidation of the aniline ring by the nitric acid. This is more prevalent with the unprotected amine due to the strong activating effect of the -NH₂ group. | - Protect the amino group as an acetanilide to reduce its activating strength.- Maintain a low reaction temperature (0-10 °C) during the addition of the nitrating mixture.- Use a milder nitrating agent if possible. |
| Low overall yield of the desired nitro products. | - Incomplete reaction.- Significant side product formation (oxidation, meta-isomers).- Loss of product during workup and purification. | - Ensure the reaction goes to completion by allowing sufficient reaction time after the addition of the nitrating agent.- Employ the protecting group strategy to minimize side reactions.- Optimize purification steps, such as the choice of solvent for recrystallization, to reduce losses. |
| Difficulty in separating the 4-nitro and 6-nitro isomers. | The isomers have similar physical properties, making separation by simple recrystallization challenging. | - Utilize column chromatography for separation.- A gas chromatography (GC) method has been developed for the separation of trifluoromethoxy aniline and trifluoromethoxy nitrobenzene isomers, which can be adapted for analytical and preparative purposes[3]. |
| Formation of di-nitrated products. | The reaction conditions are too harsh (e.g., high temperature, excess nitrating agent). | - Carefully control the stoichiometry of the nitrating agent.- Maintain a low reaction temperature throughout the reaction.- Reduce the reaction time. |
Quantitative Data
The precise isomer distribution in the nitration of 2-(trifluoromethoxy)aniline can vary based on the experimental conditions. However, based on the directing effects and steric considerations, the formation of the 4-nitro isomer is generally favored over the 6-nitro isomer. The table below provides a qualitative expectation for the product distribution under different conditions.
| Reaction Condition | Expected Major Product(s) | Expected Minor/Side Product(s) |
| Direct Nitration of 2-(trifluoromethoxy)aniline | Mixture of 2-(trifluoromethoxy)-4-nitroaniline and 2-(trifluoromethoxy)-6-nitroaniline | Significant amounts of 2-(trifluoromethoxy)-5-nitroaniline, oxidation products (tar), and di-nitrated compounds. |
| Nitration of 2-(trifluoromethoxy)acetanilide | 2-(Trifluoromethoxy)-4-nitroacetanilide | 2-(Trifluoromethoxy)-6-nitroacetanilide |
Experimental Protocols
Protocol 1: Acetylation of 2-(Trifluoromethoxy)aniline (Protection Step)
-
In a flask, dissolve 2-(trifluoromethoxy)aniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Gently warm the mixture for 15-30 minutes.
-
Pour the reaction mixture into ice-cold water to precipitate the 2-(trifluoromethoxy)acetanilide.
-
Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture if necessary.
Protocol 2: Nitration of 2-(Trifluoromethoxy)acetanilide
-
Add the dried 2-(trifluoromethoxy)acetanilide to concentrated sulfuric acid in a flask, ensuring it fully dissolves. Cool the mixture in an ice bath to 0-5 °C.
-
Separately, prepare a cold nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.
-
Add the nitrating mixture dropwise to the stirred acetanilide solution, carefully maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for approximately 1 hour.
-
Carefully pour the reaction mixture over crushed ice. The nitrated acetanilide will precipitate.
-
Collect the product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and then recrystallize from ethanol to separate the isomers if possible, or use column chromatography for a more efficient separation.
Protocol 3: Hydrolysis of Nitro-2-(trifluoromethoxy)acetanilide (Deprotection Step)
-
Suspend the nitrated acetanilide in an aqueous solution of sulfuric acid (e.g., 70%).
-
Heat the mixture under reflux for 20-30 minutes until the solid has dissolved.
-
Cool the solution and then pour it into a beaker of cold water.
-
Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the nitro-2-(trifluoromethoxy)aniline.
-
Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent.
Visualizations
Caption: Workflow for the nitration of 2-(trifluoromethoxy)aniline.
Caption: Troubleshooting logic for nitration side products.
References
Technical Support Center: Purification of Fluorinated Aniline Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of fluorinated aniline compounds.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of fluorinated anilines, presented in a question-and-answer format.
Issue 1: My purified fluorinated aniline is discolored (yellow to brown).
-
Question: What are the likely causes of discoloration in my fluorinated aniline product, and how can I fix it?
-
Answer: Discoloration, typically a yellow to brown hue, is a common issue when working with anilines, including their fluorinated derivatives. The primary causes are:
-
Aerial Oxidation: Anilines are susceptible to oxidation when exposed to air, leading to the formation of colored impurities.[1][2]
-
Residual Impurities: Incomplete removal of colored byproducts from the synthesis stage can impart color to the final product.[1][2]
-
Thermal Decomposition: Excessive heat during purification steps like distillation can cause the compound to degrade, forming colored decomposition products.[1][2]
Troubleshooting Steps:
-
Activated Carbon Treatment: A common and effective method for removing colored impurities is to treat a solution of the crude product with activated carbon.[1][2][3]
-
Minimize Air Exposure: Handle the compound under an inert atmosphere, such as nitrogen or argon, whenever possible, especially during heating and distillation.[1][2]
-
Controlled Heating: Avoid excessive temperatures and prolonged heating times during purification. If distillation is necessary, use a vacuum to lower the boiling point.[1][2]
-
Issue 2: My fluorinated aniline has low purity after initial purification.
-
Question: I've performed a single purification step (e.g., recrystallization), but my fluorinated aniline is still impure. What should I do?
-
Answer: Low purity after an initial purification attempt often indicates that the chosen method is not sufficient to remove all impurities. Key causes include:
-
Inefficient Purification Method: A single-solvent recrystallization may not be adequate for removing all impurities, especially those with similar solubility profiles.[1][2]
-
Presence of Isomeric Impurities: Isomers of the target fluorinated aniline can be particularly difficult to separate using simple purification techniques due to their similar physical properties.[1][2]
-
Incomplete Removal of Starting Material: Unreacted starting materials, such as the corresponding fluorinated nitrobenzene, may persist in the crude product.[1][2][4]
Troubleshooting Steps:
-
Multi-Step Purification: Employ a combination of purification techniques. A common sequence is an acid-base extraction followed by either recrystallization or distillation.[1]
-
Fractional Distillation: For impurities with different boiling points, fractional distillation under reduced pressure can be highly effective.[1][5] This is especially useful for separating isomers with close boiling points.[6][7]
-
Column Chromatography: For challenging separations, such as removing isomers, silica gel column chromatography can provide good resolution.[1]
-
Issue 3: My fluorinated aniline "oiled out" during recrystallization.
-
Question: Instead of forming crystals, my fluorinated aniline separated as an oil during recrystallization. What went wrong, and how can I fix it?
-
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is often due to:
-
High Solute Concentration: The solution may be supersaturated, causing the compound to come out of solution too quickly and above its melting point.
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over the slower process of crystal growth.
-
Inappropriate Solvent System: The chosen solvent may not be ideal for the recrystallization of your specific fluorinated aniline.
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil and add more of the primary solvent to decrease the saturation.[4]
-
Ensure Slow Cooling: Allow the solution to cool slowly to room temperature. Insulating the flask can help promote gradual cooling and crystal formation.[4]
-
Scratch the Flask/Seed Crystals: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a small seed crystal of the pure compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude fluorinated anilines?
A1: Common impurities often originate from the synthetic route, which typically involves the reduction of a fluorinated nitroaromatic precursor.[4][8] These can include:
-
Unreacted starting material (e.g., 3-chloro-4-fluoronitrobenzene).[4]
-
Byproducts of the reduction reaction, such as intermediates from the partial reduction of the nitro group.[4][7]
-
Isomeric impurities.[8]
-
Dehalogenation products (e.g., formation of 4-fluoroaniline from a chloro-substituted precursor).[7]
Q2: How does fluorine substitution affect the physical properties of aniline relevant to purification?
A2: The introduction of fluorine to the aniline ring significantly impacts its physicochemical properties:
-
Basicity (pKa): The strong electron-withdrawing nature of fluorine generally decreases the basicity of the aniline nitrogen, resulting in a lower pKa.[9] This can be an important consideration for acid-base extractions.
-
Lipophilicity (logP): The effect on lipophilicity is more complex and depends on the position of the fluorine atom.[9]
-
Boiling Point: Fluorine substitution can alter the boiling point, which is a critical parameter for purification by distillation. The close boiling points of fluorinated and non-fluorinated anilines can make separation challenging.[6]
-
Solubility: Fluorine substitution can also affect the solubility of the compound in different solvents, which is a key factor in designing an effective recrystallization procedure. Poly(3-fluoroaniline) has been shown to have better solubility than polyaniline.[10]
Q3: What analytical techniques are recommended for assessing the purity of my fluorinated aniline?
A3: Several methods are commonly used to assess the purity of fluorinated anilines:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity assessment and can often achieve a purity determination of ≥99.5% for pharmaceutical development.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds and provides high sensitivity and specificity, allowing for impurity identification.[8][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for confirming the structure of the desired compound and identifying and quantifying fluorine-containing impurities.[8][11]
-
Melting Point Analysis: A sharp melting point range that matches the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point range.[4]
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.[4]
Data Presentation
Table 1: Physicochemical Properties of Selected Fluorinated Anilines
| Compound | Structure | pKa | logP |
| Aniline | C₆H₅NH₂ | 4.61 | 0.90 |
| 2-Fluoroaniline | 2-FC₆H₄NH₂ | 3.20 | 1.15 |
| 3-Fluoroaniline | 3-FC₆H₄NH₂ | 3.50 | 1.15 |
| 4-Fluoroaniline | 4-FC₆H₄NH₂ | 4.65 | 1.15 |
| 2,4-Difluoroaniline | 2,4-F₂C₆H₃NH₂ | 3.26 (Predicted) | 1.50 |
| 2,5-Difluoroaniline | 2,5-F₂C₆H₃NH₂ | 2.19 (Predicted) | 1.50 |
| Data sourced from a comparative study on fluorinated anilines in drug design.[9] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Purification of a Fluorinated Aniline
-
Dissolution: Dissolve the crude fluorinated aniline in a suitable water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and add a dilute aqueous acid solution (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The basic fluorinated aniline will be protonated and move into the aqueous layer.
-
Separation: Drain the lower aqueous layer containing the protonated aniline into a clean flask.
-
Basification: Cool the acidic aqueous solution in an ice bath and then slowly add a concentrated base solution (e.g., 10 M NaOH) until the solution is basic (pH 9-10, check with pH paper).[12] This will deprotonate the aniline, causing it to separate from the aqueous solution.
-
Back Extraction: Extract the liberated fluorinated aniline back into an organic solvent (e.g., dichloromethane or diethyl ether) by performing two to three extractions.
-
Drying and Evaporation: Combine the organic extracts, dry them over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent using a rotary evaporator to obtain the purified fluorinated aniline.
Protocol 2: Recrystallization of a Solid Fluorinated Aniline (e.g., 3-Chloro-4-fluoroaniline)
-
Solvent Selection: Choose a suitable solvent or solvent system. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For many substituted anilines, a mixed solvent system like ethanol/water is effective.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot primary solvent (e.g., ethanol) to dissolve it completely with gentle heating and stirring.[4]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.[4]
-
Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any other insoluble impurities.
-
Crystallization: If using a mixed solvent system, add the hot anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Then add a few drops of the hot primary solvent to redissolve the precipitate and obtain a clear solution. Allow the flask to cool slowly to room temperature. To maximize the yield, place the flask in an ice bath once crystals have started to form.[4]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.[4]
Visualizations
Caption: General experimental workflow for the purification of fluorinated anilines.
Caption: Troubleshooting guide for an impure fluorinated aniline product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. US4145364A - Preparation of fluorinated anilines - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. web.mnstate.edu [web.mnstate.edu]
Stability of 5-Nitro-2-(trifluoromethoxy)aniline in different solvents.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitro-2-(trifluoromethoxy)aniline. The information is designed to address common stability-related issues encountered during experimental work.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution turns yellow or brown over time. | Exposure to light and/or air. Anilines and nitroaromatic compounds can degrade or polymerize under these conditions.[1] | Store solutions in amber vials or protect them from light.[1] Prepare fresh solutions before use. Consider working under an inert atmosphere (e.g., nitrogen or argon) for prolonged experiments. |
| Precipitate forms in the solution. | Poor solubility of the compound in the chosen solvent. Temperature fluctuations affecting solubility. | Consult the expected solubility table below. Consider using a co-solvent. Ensure the storage temperature is stable. |
| Inconsistent results in bioassays. | Degradation of the compound in the assay medium. | Assess the stability of the compound in the specific assay buffer and under the experimental conditions (e.g., temperature, pH). Prepare fresh stock solutions. |
| Loss of compound detected by analytical methods (e.g., HPLC). | Chemical degradation in the solvent. | Review the solvent compatibility. Acidic or basic conditions can affect stability.[2] Perform a time-course stability study in the solvent of interest. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound solid should be kept at 4°C, protected from light, and in an inert atmosphere.
Q2: Which solvents are recommended for dissolving this compound?
Based on the behavior of similar compounds like 4-nitroaniline, polar organic solvents such as ethanol, acetone, and chloroform are likely to be suitable.[3] It is expected to have limited solubility in water.[3] The trifluoromethoxy group generally increases lipophilicity, suggesting good solubility in a range of organic solvents.
Q3: Is this compound sensitive to light?
Yes, nitroaromatic compounds are often photosensitive and can undergo photodegradation.[4][5] It is crucial to protect solutions from light to prevent degradation.
Q4: How does pH affect the stability of this compound in aqueous solutions?
The solubility of aniline derivatives can be influenced by pH.[2] In acidic conditions, the aniline group can be protonated, which may increase water solubility. However, extreme pH values (highly acidic or basic) could potentially lead to hydrolysis or other degradation pathways.
Q5: What are the likely degradation products of this compound?
While specific data is unavailable, potential degradation pathways for nitroaromatic compounds include the reduction of the nitro group to a nitroso or amino group, and hydroxylation of the aromatic ring.[4] Photodegradation in the presence of water could lead to the formation of nitrophenols.[4]
Expected Stability in Different Solvents
The following table provides a qualitative summary of the expected stability of this compound in various solvent types based on the general properties of anilines and nitroaromatic compounds.
| Solvent Type | Examples | Expected Stability | Comments |
| Aprotic Polar | DMSO, DMF, Acetonitrile | Good | Generally good solvents for initial stock solutions. However, long-term stability should be verified. |
| Protic Polar | Methanol, Ethanol | Moderate | May be susceptible to degradation over time, especially if exposed to light. |
| Aqueous Buffers | PBS, Tris | pH-dependent | Stability will likely be influenced by the pH of the buffer. Neutral pH is generally preferred for anilines. |
| Non-polar | Toluene, Hexane | Good | Expected to be stable, but solubility may be a limiting factor. |
Experimental Protocols
Protocol for Assessing Compound Stability using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the stability of this compound in a specific solvent over time.
1. Materials and Reagents:
-
This compound
-
HPLC-grade solvent of interest
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 5 µm, 4.6 x 150 mm)
-
Volumetric flasks and pipettes
-
Autosampler vials (amber recommended)
2. Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a working solution at a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
-
Divide the working solution into several amber autosampler vials.
3. Stability Study Conditions:
-
Store the vials under different conditions to be tested (e.g., room temperature, 4°C, protected from light, exposed to light).
-
Analyze the samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
4. HPLC Method:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point for aniline derivatives.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis scan of the compound (a wavelength around the absorbance maximum).
-
Column Temperature: 25°C
5. Data Analysis:
-
At each time point, inject the sample onto the HPLC.
-
Record the peak area of the this compound peak.
-
Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).
-
The appearance of new peaks may indicate the formation of degradation products.
Visualizations
Caption: A logical workflow for troubleshooting stability issues.
Caption: A proposed photodegradation pathway for the compound.
References
- 1. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Trifluoromethoxylation Reactions
Welcome to the technical support center for the optimization of trifluoromethoxylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the incorporation of the trifluoromethoxy (-OCF3) group into organic molecules.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Low or No Yield
Question: My trifluoromethoxylation reaction has a low yield or is not working at all. What are the common causes and potential solutions?
Answer: Low or no yield in trifluoromethoxylation reactions can stem from several factors, including the choice of reagent, substrate reactivity, and reaction conditions. Here's a systematic approach to troubleshooting this issue:
-
Reagent Selection and Stability: The choice between electrophilic, nucleophilic, and radical trifluoromethoxylating reagents is critical and substrate-dependent.
-
Electrophilic Reagents (e.g., Togni's reagents): These are often used for electron-rich substrates like phenols and some alcohols.[1][2] However, their reactivity can be limited with electron-poor substrates. Ensure the reagent is from a reliable source and has been stored correctly, as some can be sensitive to moisture and light.[3]
-
Nucleophilic Reagents (e.g., AgOCF3, CsOCF3): These are employed for the trifluoromethoxylation of halides and sulfonates. The trifluoromethoxide anion is notoriously unstable and can decompose, especially at elevated temperatures.[4][5] Reactions are often run at low temperatures to mitigate this.
-
Radical Precursors (e.g., bis(trifluoromethyl)peroxide): These are useful for C-H trifluoromethoxylation of arenes and heteroarenes.[6] The reaction often requires an initiator, such as a photocatalyst or a radical initiator like TEMPO.[6]
-
-
Substrate Reactivity:
-
Phenols: Electron-rich phenols are generally good substrates for electrophilic trifluoromethoxylation. However, strong electron-withdrawing groups on the phenol can decrease nucleophilicity and hinder the reaction.[1] For electron-poor phenols, alternative methods like a two-step xanthalation and O-trifluoromethylation might be more effective.[7][8]
-
Alcohols: Primary and secondary aliphatic alcohols can be challenging substrates. Direct trifluoromethoxylation often requires activation, for example, with a Lewis acid like Zn(NTf2)2 when using Togni's reagent.[9][10]
-
Arenes and Heteroarenes: Direct C-H trifluoromethoxylation is a significant challenge. Radical approaches are often the most viable.[11][12] The regioselectivity can be an issue, often leading to a mixture of isomers.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is crucial. For many reactions, polar aprotic solvents like DMF, DMAc, or acetonitrile are used.[13]
-
Temperature: As mentioned, temperature control is critical, especially when using nucleophilic sources of trifluoromethoxide.[5] For some radical reactions, photoredox catalysis at room temperature is effective.[6][11]
-
Additives: Lewis acids can enhance the reactivity of electrophilic reagents.[2][9] In silver-mediated reactions, the choice of the silver salt and oxidant is critical.[5][14]
-
Side Reactions and Impurities
Question: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?
Answer: Side reactions are a common challenge in trifluoromethoxylation. The nature of the side products depends on the substrate and the reagents used.
-
C-Trifluoromethylation vs. O-Trifluoromethylation: With phenols, electrophilic trifluoromethylating reagents can sometimes lead to C-trifluoromethylation at the ortho and para positions, competing with the desired O-trifluoromethylation.[1] This is particularly problematic for phenols with unsubstituted ortho or para positions. Using a phenol that is substituted at these positions can favor O-trifluoromethylation.
-
Fluorination: In some silver-mediated reactions, particularly with AgF2, direct fluorination of the aromatic ring can be a competing side reaction.[12]
-
Decomposition of Reagents: The trifluoromethoxide anion is prone to decomposition to generate carbonyl fluoride (COF2) and fluoride ions.[5] This not only reduces the yield of the desired product but can also lead to undesired fluorination byproducts.
-
Solvent Participation: In some cases, the solvent can react with the reagents or intermediates. Careful selection of an inert solvent is important.
-
Purification Challenges: Trifluoromethoxylated compounds can be volatile, which may lead to loss of product during workup and purification.[7] Additionally, separating the desired product from structurally similar side products (e.g., regioisomers) can be challenging and may require careful chromatographic separation.[15]
Scale-up Issues
Question: I have successfully performed the reaction on a small scale, but I am facing issues when trying to scale up. What are the common challenges with scaling up trifluoromethoxylation reactions?
Answer: Scaling up trifluoromethoxylation reactions can present several challenges:
-
Exothermic Reactions: Some trifluoromethoxylation reactions can be exothermic. On a larger scale, heat dissipation becomes a significant issue, and poor temperature control can lead to reagent decomposition and increased side reactions.[16]
-
Reagent Cost and Availability: Many trifluoromethoxylating reagents are expensive, which can be a limiting factor for large-scale synthesis.[17]
-
Mixing: In heterogeneous reactions, efficient mixing is crucial. What works in a small flask may not be sufficient in a large reactor, leading to localized concentration gradients and inconsistent results.
-
Workup and Purification: Handling larger volumes of reaction mixtures can be challenging. The volatility of some products can lead to significant losses during solvent removal.[7] Chromatographic purification on a large scale can be cumbersome and expensive.
Data Presentation
Table 1: Optimization of Reaction Conditions for Silver-Mediated C-H Trifluoromethoxylation of Arenes[12]
| Entry | Silver Salt (equiv) | Oxidant (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | AgF (1.0) | Selectfluor (2.0) | DMC | 35 | 45 |
| 2 | AgF2 (1.0) | Selectfluor (2.0) | DMC | 35 | 82 |
| 3 | Ag2O (0.5) | Selectfluor (2.0) | DMC | 35 | 23 |
| 4 | AgOAc (1.0) | Selectfluor (2.0) | DMC | 35 | <10 |
| 5 | AgF2 (1.0) | PhI(OAc)2 (2.0) | DMC | 35 | 31 |
| 6 | AgF2 (1.0) | - | DMC | 35 | <5 |
| 7 | AgF2 (1.0) | Selectfluor (2.0) | MeCN | 35 | 68 |
| 8 | AgF2 (1.0) | Selectfluor (2.0) | DCE | 35 | 55 |
Reaction conditions: Arene (1.0 equiv), CsF (3.0 equiv), Trifluoromethyl arylsulfonate (TFMS) (3.0 equiv) in the specified solvent under N2 atmosphere.
Table 2: Trifluoromethoxylation of Aliphatic Alcohols with Togni's Reagent[2][9]
| Entry | Alcohol | Lewis Acid (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | 1-Pentanol | - | Neat | 24 | <5 |
| 2 | 1-Pentanol | Zn(OTf)2 (10) | Neat | 24 | 65 |
| 3 | 1-Pentanol | Zn(NTf2)2 (2.5) | Neat | 2 | 83 |
| 4 | Cyclohexanol | Zn(NTf2)2 (2.5) | Neat | 2 | 75 |
| 5 | 2-Phenylethanol | Zn(NTf2)2 (2.5) | Neat | 2 | 81 |
Reaction conditions: Alcohol (6.0 equiv), Togni's Reagent (1.0 equiv), Lewis acid at room temperature.
Experimental Protocols
Protocol 1: Catalytic C-H Trifluoromethoxylation of Arenes[11]
This protocol describes a general procedure for the photocatalytic C-H trifluoromethoxylation of arenes.
Materials:
-
Arene substrate
-
Trifluoromethoxylating reagent 1 (a specific N-trifluoromethoxy-dibenzo[b,d]thiophen-5(5H)-sulfonimidoyl fluoride derivative)
-
Redox-active catalyst (e.g., --INVALID-LINK--2)
-
Solvent (e.g., acetonitrile)
-
Nitrogen or Argon source
-
Photoreactor (e.g., with blue LEDs)
Procedure:
-
In a glovebox, to an oven-dried vial equipped with a magnetic stir bar, add the arene substrate (if solid), the trifluoromethoxylating reagent 1, and the photocatalyst.
-
Add the solvent, followed by the arene substrate (if liquid).
-
Seal the vial with a cap and take it out of the glovebox.
-
Place the vial in the photoreactor and stir the reaction mixture at room temperature under irradiation with blue LEDs.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethoxylated arene.
Protocol 2: Silver-Mediated Trifluoromethoxylation of Aryl Stannanes[5]
This protocol details the silver-mediated cross-coupling of an aryl stannane with a trifluoromethoxide source.
Materials:
-
Aryl stannane
-
Trifluoromethyl trifluoromethanesulfonate (TFMT)
-
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF)
-
Silver(I) hexafluorophosphate (AgPF6)
-
F-TEDA-PF6 (Selectfluor II)
-
Anhydrous solvent (e.g., diethyl ether)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In an inert atmosphere glovebox, prepare the trifluoromethoxide solution by adding TFMT to a solution of TASF in the chosen solvent at -30 °C.
-
In a separate vial, dissolve the aryl stannane, AgPF6, and F-TEDA-PF6 in the solvent at -30 °C.
-
Add the pre-formed trifluoromethoxide solution to the aryl stannane mixture.
-
Stir the reaction at -30 °C and monitor its progress by TLC or NMR spectroscopy.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A decision tree for troubleshooting low or no yield in trifluoromethoxylation reactions.
Caption: General guide for selecting the appropriate class of trifluoromethoxylating reagent based on the substrate.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (Open Access) Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective (2010) | Norio Shibata | 244 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 9. chemrevlett.com [chemrevlett.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. N-Trifluoromethoxyphthalimide: A Shelf-Stable Reagent for Nucleophilic Trifluoromethoxylation [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Purification strategies for combinatorial and parallel chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 17. A scalable and operationally simple radical trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Nitro-2-(trifluoromethoxy)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Nitro-2-(trifluoromethoxy)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can arise from the synthesis process, which typically involves the nitration of 2-(trifluoromethoxy)aniline. Potential impurities include:
-
Isomeric byproducts: Nitration of substituted anilines can sometimes lead to the formation of other positional isomers.[1][2]
-
Unreacted starting material: Residual 2-(trifluoromethoxy)aniline may be present.
-
Di-nitrated products: Over-nitration can lead to the formation of dinitro-derivatives.
-
Oxidation products: The amine group is susceptible to oxidation, which can result in colored impurities.[3]
-
Residual acids and solvents: Traces of nitrating agents (like nitric and sulfuric acid) and reaction solvents may remain.
Q2: What are the recommended primary purification methods for this compound?
A2: The two primary recommended methods for purifying this compound are recrystallization and column chromatography. The choice depends on the nature and quantity of the impurities, as well as the scale of the purification.
Q3: How can I monitor the purity of this compound during purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process.[4] A suitable mobile phase can be determined by testing various solvent systems of differing polarities. Visualization of the spots can be achieved under UV light (254 nm), and specific staining reagents can also be used for nitro compounds.[5]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Compound does not dissolve | Incorrect solvent choice; insufficient solvent volume. | Screen for appropriate solvents where the compound is sparingly soluble at room temperature but highly soluble when hot. Gradually add more hot solvent until dissolution is achieved. |
| "Oiling out" instead of crystallization | The solution is cooling too quickly; the compound is highly impure, leading to a melting point depression. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. If the issue persists, consider a preliminary purification step like column chromatography to remove the bulk of impurities.[3] |
| Low or no crystal formation | Too much solvent was used; the solution is not sufficiently supersaturated. | Concentrate the solution by carefully evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[6] |
| Colored crystals | Co-crystallization of colored impurities; oxidation of the aniline. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[3] If oxidation is suspected, perform the recrystallization under an inert atmosphere (e.g., nitrogen). |
Column Chromatography Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of spots (overlapping bands) | Incorrect mobile phase polarity. | Optimize the eluent system using TLC. A good starting point for many aniline derivatives is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or dichloromethane).[7] The desired compound should have an Rf value of approximately 0.2-0.4 for good separation on a column. |
| Compound streaking on the column | The compound is too polar for the eluent; interaction with acidic silica gel. | Gradually increase the polarity of the mobile phase. For basic compounds like anilines that may interact with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and reduce streaking.[7] |
| Compound is not eluting from the column | The mobile phase is not polar enough; strong adsorption to the stationary phase. | Systematically increase the polarity of the eluent. A gradient elution, starting with a non-polar solvent and gradually increasing the proportion of a polar solvent, can be effective. |
| Cracking of the silica gel bed | Improper packing of the column; running the column dry. | Ensure the column is packed uniformly as a slurry to avoid air bubbles.[8] Never let the solvent level drop below the top of the silica gel. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 158579-82-9 |
| Molecular Formula | C₇H₅F₃N₂O₃[9] |
| Molecular Weight | 222.12 g/mol [9] |
| Appearance | Solid[9] |
| Boiling Point | 295.7 ± 35.0 °C at 760 mmHg[9] |
| Storage Temperature | Room temperature, in a dark place under an inert atmosphere. |
Table 2: Recommended Solvents for Purification
| Purification Method | Recommended Solvents | Notes |
| Recrystallization | Ethanol, Methanol, Toluene, Hexane/Ethyl Acetate mixtures.[10][11] | The ideal solvent will have poor solubility at room temperature and high solubility at its boiling point. A solvent mixture (e.g., dissolving in a good solvent and adding a poor solvent until cloudy) can also be effective.[12] |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate, Toluene/Ethyl Acetate, Dichloromethane/Hexane gradients.[13] | The polarity of the mobile phase should be optimized based on TLC analysis. Adding a small amount of triethylamine may be beneficial.[7] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to reflux with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) and then reheat to reflux for 5-10 minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point or air-dry until a constant weight is achieved.
Protocol 2: Column Chromatography on Silica Gel
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[8]
-
Loading the Sample: Carefully add the dissolved sample to the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute the compound of interest.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for "oiling out" during recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. web.uvic.ca [web.uvic.ca]
- 9. This compound | 158579-82-9 [sigmaaldrich.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. US2874196A - Method of crystallizing nitro products - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
- 13. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]
Technical Support Center: Safe Handling and Storage of Nitroanilines
This guide provides essential safety protocols, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nitroanilines. Adherence to these procedures is critical to ensure personal safety and prevent laboratory incidents.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with nitroanilines?
A1: Nitroanilines are classified as acutely toxic compounds.[1] The primary hazards include:
-
Toxicity: They are toxic if swallowed, inhaled, or in contact with skin.[2][3]
-
Methemoglobinemia: High levels of exposure can interfere with the blood's ability to carry oxygen, leading to headache, dizziness, cyanosis (blue color of the skin and lips), and in severe cases, collapse and death.[4]
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the liver.[1][5]
-
Eye Irritation: Contact can cause serious eye irritation and possible corneal damage.[2][4][6]
-
Skin Irritation: Direct contact can cause skin irritation.[2][4]
-
Mutagenicity: Some nitroanilines are suspected of causing genetic defects.[1]
-
Combustibility: Nitroanilines are combustible materials.[7]
Q2: What are the appropriate storage conditions for nitroanilines?
A2: Nitroanilines should be stored in a cool, dry, and well-ventilated area in a tightly closed container.[2][5] They should be stored away from incompatible materials. It is recommended to store them in a vented flammable cabinet and not on an open shelf.[1] Containers should be clearly labeled with "Danger" and "Acutely Toxic".[1]
Q3: What personal protective equipment (PPE) is required when handling nitroanilines?
A3: The following PPE is mandatory when working with nitroanilines:
-
Eye and Face Protection: Safety glasses with side-shields or chemical safety goggles.[2]
-
Skin Protection: A lab coat, long pants, and closed-toed shoes are required.[1] Impervious protective clothing should be worn to prevent skin contact.[2][4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are necessary. Double-gloving is recommended.[1][8] Gloves must be changed immediately upon contact with the chemical.[1]
-
Respiratory Protection: Work should be conducted in a chemical fume hood to prevent inhalation.[1][2] If exposure limits are exceeded or irritation occurs, a NIOSH-approved respirator should be used.[2]
Troubleshooting Guide
Issue: I have observed an unexpected color change or gas evolution after mixing a nitroaniline with another chemical.
-
Immediate Action:
-
If the reaction is exothermic (producing heat), immediately cool the reaction vessel using an ice bath.
-
If the reaction is vigorous or producing a significant amount of gas, evacuate the immediate area and alert your laboratory's safety officer.
-
Do not seal the container if gas is evolving, as this could lead to a dangerous buildup of pressure and potential explosion.[9]
-
Issue: My skin has come into contact with a nitroaniline.
-
Immediate Action:
Issue: I have accidentally inhaled nitroaniline dust.
-
Immediate Action:
Issue: A small spill of solid nitroaniline has occurred outside the fume hood.
-
Immediate Action:
Quantitative Data Summary
| Parameter | Value | Source |
| p-Nitroaniline Exposure Limit (TWA) | 3 mg/m³ (8-hour Time Weighted Average) | [1] |
| p-Nitroaniline IDLH (Immediately Dangerous to Life or Health) | 300 mg/m³ | [4] |
| p-Nitroaniline Flash Point | 199 °C (390 °F) | [6] |
| p-Nitroaniline Melting Point | 148 °C (298 °F) | [6] |
| 3-Nitroaniline Melting Point | 112-114 °C | [5] |
| 3-Nitroaniline Flash Point | 196 °C | [5] |
Key Experimental Protocols
Protocol 1: Small-Scale Spill Cleanup of Solid Nitroaniline
Objective: To safely clean up a small spill of solid nitroaniline while minimizing exposure and contamination.
Materials:
-
Full Personal Protective Equipment (PPE) as specified above.
-
60-70% Ethanol in a spray bottle.
-
Absorbent paper.[6]
-
Two pairs of chemical-resistant gloves.
-
Shovel or sweeper and dustpan.
-
Sealable, labeled hazardous waste container.
-
Vapor-tight plastic bags.[6]
Procedure:
-
Evacuate and Secure the Area: Immediately alert others and restrict access to the spill area.
-
Don PPE: Put on all required PPE, including double gloves and respiratory protection.
-
Dampen the Spill: Lightly spray the spilled nitroaniline with 60-70% ethanol to prevent dust generation.[6] Avoid using excessive liquid that could cause the spill to spread.
-
Collect the Spilled Material: Carefully sweep or shovel the dampened solid into a designated hazardous waste container.[8]
-
Clean the Area: Use absorbent paper dampened with 60-70% ethanol to wipe the contaminated surface.[6] Place the used absorbent paper into a vapor-tight plastic bag for disposal.[6]
-
Final Decontamination: Wash the affected area with soap and water.[6]
-
Dispose of Waste: Seal the hazardous waste container and the plastic bag. Dispose of all contaminated materials (including the outer pair of gloves) as hazardous waste according to your institution's guidelines.
-
Wash Hands: Thoroughly wash your hands and any exposed skin with soap and water after the cleanup is complete.
Diagrams
Caption: Workflow for responding to a nitroaniline spill.
Caption: Materials incompatible with nitroanilines.
References
- 1. amherst.edu [amherst.edu]
- 2. benchchem.com [benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. nj.gov [nj.gov]
- 5. Meta-Nitroaniline or 3-Nitroaniline Manufacturers, with SDS [mubychem.com]
- 6. P-NITROANILINE, [SOLID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Scale-up Synthesis of 5-Nitro-2-(trifluoromethoxy)aniline
This guide provides technical support for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-Nitro-2-(trifluoromethoxy)aniline. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and safety considerations.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound on a larger scale?
A1: The most common and scalable strategy involves a three-step process starting from 2-(trifluoromethoxy)aniline:
-
Protection: The amino group is protected, typically via acetylation, to prevent oxidation and direct the subsequent nitration.[1][2]
-
Nitration: The protected intermediate is nitrated using a mixed acid system (e.g., HNO₃/H₂SO₄) under carefully controlled temperature conditions.[3][4][5]
-
Deprotection: The protecting group is removed, usually by hydrolysis, to yield the final product.
Q2: Why is protection of the aniline's amino group necessary?
A2: Direct nitration of anilines is problematic for several reasons. The amino group is a powerful activating group, which can lead to over-nitration or oxidation by the strong nitric acid.[6][7] Furthermore, under the highly acidic conditions of nitration, the amino group is protonated to form an anilinium ion, which is a meta-directing group, leading to the formation of undesired isomers.[1][8] Protecting the amino group as an acetamide moderates its activating effect and ensures para-nitration as the major product due to steric hindrance at the ortho positions.[8]
Q3: What are the critical parameters to control during the nitration step?
A3: The nitration of aromatic compounds is highly exothermic and requires strict control over several parameters to ensure safety and selectivity:[5][9]
-
Temperature: Low temperatures (typically 0-10°C) are crucial to prevent runaway reactions and minimize the formation of byproducts.
-
Rate of Addition: The nitrating agent must be added slowly and sub-surface to ensure localized heat can be effectively dissipated.
-
Agitation: Efficient stirring is necessary to maintain homogenous temperature and concentration throughout the reactor, which is critical for avoiding localized "hot spots."
-
Stoichiometry: Using an excess of the nitrating agent can lead to over-nitration.[10]
Q4: What are the expected impurities and how can they be minimized?
A4: The primary impurities include isomeric nitroanilines (e.g., 3-nitro and 4-nitro isomers) and potentially dinitrated products. Minimizing these involves:
-
Protecting the amine: This is the most effective way to control regioselectivity.[1]
-
Strict temperature control: Deviations can alter the isomer ratio.
-
Precise stoichiometry of the nitrating agent: Prevents dinitration.[10] Purification is typically achieved through recrystallization or column chromatography.[11][12]
Q5: What analytical techniques are recommended for monitoring the reaction progress?
A5: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used to monitor the disappearance of the starting material and the formation of the product. For isomer analysis, Capillary Zone Electrophoresis (CZE) can also be an effective technique.[13]
Troubleshooting Guide
| Problem / Question | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the acetylation step. | Incomplete reaction; hydrolysis of acetic anhydride before reaction. | Ensure the starting aniline and solvent are anhydrous. Use a slight excess of acetic anhydride. Monitor the reaction to completion using TLC or HPLC before quenching. |
| Exotherm is difficult to control during nitration. | Inadequate cooling capacity for the scale; nitrating agent added too quickly; poor agitation. | Reduce the addition rate of the nitrating agent.[5] Ensure the reactor's cooling system is sufficient for the batch size. Increase the agitation speed to improve heat transfer. Consider using a continuous flow reactor for better intrinsic safety and heat management on a large scale.[4][9][10] |
| Formation of significant amounts of meta-nitro isomer. | Incomplete protection of the amino group; protonation of the unprotected amine during nitration. | Verify the completion of the acetylation step before proceeding. Ensure reaction conditions for nitration do not lead to premature deprotection. |
| Product precipitates in the reactor during nitration. | Formation of water as a byproduct can reduce the solubility of the product in the acidic medium. | Using a water-free nitration system, such as one employing fuming nitric acid and oleum, can act as an in-situ water scavenger and prevent precipitation.[5] |
| Incomplete hydrolysis (deprotection) of the acetyl group. | Insufficient hydrolysis time or temperature; inadequate concentration of acid/base catalyst. | Increase the reaction time or temperature, monitoring by TLC/HPLC. Ensure the concentration of the hydrolyzing agent (e.g., HCl or NaOH) is appropriate for the scale. |
| Difficulty in separating nitroaniline isomers. | Similar solubility profiles of the isomers in the chosen crystallization solvent. | Screen multiple solvents or solvent mixtures for recrystallization to maximize the solubility difference between the desired product and impurities.[11] If crystallization is ineffective, preparative column chromatography may be necessary, though this can be challenging on a large scale.[12] |
Experimental Protocols
Overall Synthesis Workflow
The following diagram illustrates the proposed three-step synthesis for scaling up the production of this compound.
References
- 1. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 2. chempanda.com [chempanda.com]
- 3. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 4. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. | AIChE [proceedings.aiche.org]
- 10. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. US2671110A - Separation of isomeric mixtures of nitroanilines - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in Aniline Nitration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the nitration of aniline. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low conversion rates and undesirable side products.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of aniline often problematic and result in low yields?
Direct nitration of aniline using a standard nitrating mixture (concentrated nitric acid and sulfuric acid) is challenging for two primary reasons:
-
Protonation of the Amino Group: Aniline's basic amino group (-NH₂) is readily protonated by the strong acids in the nitrating mixture to form the anilinium ion (-NH₃⁺).[1][2] This ion is a strong deactivating group and a meta-director, leading to the formation of a significant amount of the undesired m-nitroaniline.[2][3][4][5]
-
Oxidation: Nitric acid is a potent oxidizing agent that can oxidize the highly activated aniline ring.[2][6] This results in the formation of dark, tarry polymerization and degradation byproducts, which significantly reduces the yield of the desired nitroaniline products.[2][3]
Q2: What is the typical product distribution when nitrating aniline directly?
Direct nitration of aniline results in a mixture of isomers. The substantial amount of the meta-isomer is a direct result of the protonation of aniline in the strongly acidic medium.[2][4][5]
| Isomer | Typical Yield (%) |
| p-Nitroaniline | ~51% |
| m-Nitroaniline | ~47% |
| o-Nitroaniline | ~2% |
| (Source:[2][7][8]) |
The low yield of the ortho-isomer is often attributed to steric hindrance.[9]
Q3: How can I prevent oxidation and the formation of the meta-isomer?
The most effective strategy is to protect the amino group before nitration.[2][10] This is typically achieved by acetylating the aniline with acetic anhydride to form acetanilide.[2][11] The acetamido group (-NHCOCH₃) has the following advantages:
-
It is still an ortho-para director but is less activating than the amino group, which helps prevent oxidation.[2]
-
The amide is not basic enough to be protonated by the nitrating mixture, thus preventing the formation of the meta-directing anilinium ion.[2]
After the nitration of acetanilide, the acetyl group can be easily removed by acid or base hydrolysis to yield the desired nitroaniline isomer.[2][11]
Troubleshooting Guide
| Problem | Primary Cause(s) | Recommended Solutions |
| Low to no conversion of starting material. | Deactivation of the aromatic ring. The amino group of aniline is protonated by the strong acidic medium to form the deactivating anilinium ion.[1][4] | 1. Protect the amino group: Acetylate the aniline to form acetanilide before nitration. The acetamido group is less basic and will not be protonated.[2][10]2. Use milder nitrating agents: For complex substrates, consider less acidic nitrating systems.[2] |
| Reaction mixture turns dark brown or black, yielding a tarry substance. | Oxidation of aniline. The electron-rich aniline ring is highly susceptible to oxidation by nitric acid, especially at elevated temperatures.[2][6] | 1. Protect the amino group: Acetylation reduces the activating effect of the amino group, making the ring less prone to oxidation.[2]2. Strict temperature control: Maintain a low reaction temperature (typically 0-10 °C) during the addition of the nitrating mixture.[2] |
| A significant amount of m-nitroaniline is isolated. | Protonation of the amino group. The formation of the meta-directing anilinium ion is the primary cause.[2][3][4][5] | Protect the amino group: The neutral acetamido group in acetanilide is an ortho-para director and is not protonated under the reaction conditions.[2] |
| Low yield of the desired p-nitroaniline isomer. | Competing side reactions. A combination of oxidation and meta-substitution reduces the formation of the para-product. | Implement the protection-nitration-deprotection sequence: This multi-step approach is the most reliable method for selectively synthesizing p-nitroaniline with a high yield.[12] |
Experimental Protocols
Protocol 1: Protection of Aniline (Acetylation)
This procedure converts aniline to acetanilide to protect the amino group.
-
Setup: In a suitable flask, dissolve aniline in glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride to the solution while stirring. An exothermic reaction will occur.
-
Reaction: Gently warm the mixture for approximately 15-30 minutes to ensure the reaction goes to completion.
-
Isolation: Pour the reaction mixture into ice-cold water. The acetanilide will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from hot water or an ethanol/water mixture.
Protocol 2: Nitration of Acetanilide
-
Setup: In a flask, dissolve the dried acetanilide in glacial acetic acid or concentrated sulfuric acid, and cool the mixture in an ice bath to 0-5 °C.
-
Nitrating Mixture: Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Reagent Addition: Add the cold nitrating mixture dropwise to the acetanilide solution while maintaining the temperature between 0-10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at a low temperature for about 30-60 minutes.
-
Isolation: Carefully pour the reaction mixture over crushed ice. The p-nitroacetanilide will precipitate as a yellow solid.
-
Purification: Collect the product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and then recrystallize from ethanol.[2]
Protocol 3: Deprotection of p-Nitroacetanilide (Hydrolysis)
This final step removes the acetyl group to yield p-nitroaniline.
-
Setup: Suspend the p-nitroacetanilide in an aqueous solution of sulfuric acid (e.g., 70%).[2]
-
Reaction: Heat the mixture under reflux for approximately 20-30 minutes, or until the solid has dissolved.[2]
-
Isolation: Cool the solution and then pour it into a beaker of cold water.
-
Neutralization: Carefully neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the p-nitroaniline.
-
Purification: Collect the solid by vacuum filtration, wash with water, and recrystallize from hot water or an ethanol/water mixture.[2]
Visualized Workflows and Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. quora.com [quora.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Khan Academy [khanacademy.org]
- 9. researchgate.net [researchgate.net]
- 10. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 11. scribd.com [scribd.com]
- 12. studylib.net [studylib.net]
Preventing decomposition of 5-Nitro-2-(trifluoromethoxy)aniline during reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 5-Nitro-2-(trifluoromethoxy)aniline during chemical reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Darkening of the reaction mixture and formation of insoluble materials.
-
Possible Cause: Thermal decomposition of the nitroaromatic compound. Nitroanilines can be susceptible to thermal degradation, which can be exacerbated by localized heating or prolonged reaction times at elevated temperatures.
-
Troubleshooting Steps:
-
Temperature Control: Carefully monitor and control the reaction temperature. Use a water, oil, or digitally controlled heating mantle to ensure uniform and stable heating. Avoid localized "hot spots."
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be initiated at elevated temperatures.
-
Issue 2: Low yield or no desired product in nucleophilic aromatic substitution (SNA_r_) reactions.
-
Possible Cause 1: Insufficient activation of the aromatic ring. While the nitro group is strongly activating, the trifluoromethoxy group also has a significant electron-withdrawing effect, which can influence the overall electron density of the ring.
-
Troubleshooting Steps:
-
Stronger Nucleophile: Consider using a stronger nucleophile or increasing the concentration of the nucleophile.
-
Solvent Choice: Use a polar aprotic solvent (e.g., DMSO, DMF, NMP) to enhance the nucleophilicity of the reacting species.
-
Temperature Increase: Cautiously increase the reaction temperature while monitoring for decomposition (see Issue 1).
-
-
Possible Cause 2: Side reactions. Unwanted side reactions can consume the starting material or the product.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can react with strong bases or nucleophiles.
-
Protecting Groups: If the aniline nitrogen is not the desired reaction site, consider protecting it with a suitable group (e.g., Boc, Cbz) to prevent its participation in side reactions.
-
Issue 3: Inconsistent or low yields in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
Possible Cause 1: Catalyst deactivation. The aniline moiety can coordinate to the palladium center, potentially leading to catalyst deactivation.
-
Troubleshooting Steps:
-
Ligand Selection: Screen different phosphine ligands. Bulky, electron-rich ligands often improve catalyst stability and activity.
-
Pre-catalyst: Use a pre-formed palladium catalyst, which can be more stable and efficient than generating the active catalyst in situ.
-
Base Selection: The choice of base is critical. Weaker bases may be insufficient, while overly strong bases can promote side reactions. A screening of bases (e.g., Cs2CO3, K3PO4, K2CO3) is recommended.
-
-
Possible Cause 2: Decomposition of the starting material under basic conditions.
-
Troubleshooting Steps:
-
Milder Base: If decomposition is suspected, switch to a milder base.
-
Temperature Control: Run the reaction at the lowest effective temperature.
-
Issue 4: Decomposition during the reduction of the nitro group.
-
Possible Cause: Over-reduction or side reactions with the reducing agent. Common reducing agents can sometimes lead to the formation of undesired byproducts. For instance, LiAlH4 is generally not suitable for the reduction of aromatic nitro compounds to anilines as it can lead to azo compounds.
-
Troubleshooting Steps:
-
Choice of Reducing Agent:
-
For a clean reduction to the corresponding diamine, catalytic hydrogenation (H2, Pd/C) is often a good choice.
-
Metal/acid combinations like Fe/HCl or SnCl2/HCl are also effective.
-
-
Control of Reaction Conditions:
-
Temperature: Maintain a low to moderate temperature to control the exothermicity of the reaction.
-
Stoichiometry: Use the correct stoichiometry of the reducing agent to avoid over-reduction.
-
-
Issue 5: Uncontrollable reaction or decomposition during diazotization.
-
Possible Cause: Instability of the diazonium salt. Diazonium salts of electron-deficient anilines can be highly unstable and prone to explosive decomposition, especially at elevated temperatures.
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature between 0 and 5 °C using an ice-salt bath.
-
Slow Addition of Nitrite: Add the sodium nitrite solution dropwise and slowly to the acidic solution of the aniline to control the exothermic reaction and prevent a buildup of nitrous acid.
-
Sufficient Acidity: Use a strong mineral acid (e.g., HCl, H2SO4) to ensure the complete protonation of the aniline and to generate the nitrosonium ion.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: It should be stored in a cool, dark place under an inert atmosphere. Room temperature storage is generally acceptable.
Q2: What are the main safety hazards associated with this compound?
A: It is harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Q3: Can the trifluoromethoxy group decompose under typical reaction conditions?
A: The trifluoromethoxy group is generally very stable and resistant to degradation by acids, bases, and common oxidizing or reducing agents.
Q4: What are some common impurities that might be present in commercial this compound?
A: Potential impurities could include isomers from the nitration reaction during its synthesis, as well as the unreacted starting material, 2-(trifluoromethoxy)aniline.
Data Presentation
Table 1: Recommended Starting Conditions for Common Reactions
| Reaction Type | Reagent/Catalyst System | Solvent | Temperature (°C) | Key Considerations |
| Nitro Group Reduction | H₂, Pd/C (5-10 mol%) | Methanol or Ethanol | 25-40 | Ensure proper agitation and a hydrogen atmosphere. |
| Fe, NH₄Cl | Ethanol/Water | 50-78 | A generally mild and effective method. | |
| SnCl₂·2H₂O | Ethanol | 50-78 | Can be sensitive to air oxidation. | |
| Nucleophilic Aromatic Substitution | Nucleophile, K₂CO₃ or Cs₂CO₃ | DMSO or DMF | 80-120 | Anhydrous conditions are crucial. |
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Dioxane/Water | 80-100 | Degas the solvent and maintain an inert atmosphere. |
| Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene or Dioxane | 90-110 | Ligand and base screening may be necessary. |
| Diazotization | NaNO₂, HCl | Water | 0-5 | Strict temperature control is critical. |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of the Nitro Group using Fe/NH₄Cl
-
To a round-bottom flask, add this compound (1.0 eq), ethanol, and a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Heat the mixture to reflux (approximately 80-90 °C).
-
Add iron powder (Fe, 3.0-5.0 eq) portion-wise over 30 minutes.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: A general experimental workflow for reactions with sensitive substrates.
Caption: A logical troubleshooting workflow for addressing decomposition issues.
Validation & Comparative
A Comparative Guide to 5-Nitro-2-(trifluoromethoxy)aniline and 2-Nitro-5-(trifluoromethoxy)aniline for Researchers and Drug Development Professionals
An In-depth Analysis of Two Isomeric Building Blocks in Medicinal Chemistry
In the landscape of drug discovery and development, the strategic incorporation of fluorine-containing functional groups is a well-established approach to modulate the physicochemical and pharmacokinetic properties of lead compounds. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant interest due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive comparison of two isomeric building blocks, 5-Nitro-2-(trifluoromethoxy)aniline and 2-Nitro-5-(trifluoromethoxy)aniline, offering valuable insights for researchers, scientists, and drug development professionals.
While direct comparative studies on these specific isomers are limited in publicly available literature, this guide consolidates available data on their properties, outlines plausible synthetic approaches, and discusses their potential applications in medicinal chemistry based on the known reactivity of their constituent functional groups.
Physicochemical Properties: A Tale of Two Isomers
The positional difference of the nitro and trifluoromethoxy groups on the aniline ring is expected to influence the electronic and steric properties of this compound and 2-Nitro-5-(trifluoromethoxy)aniline, thereby affecting their reactivity, pKa, and interactions with biological targets.
| Property | This compound | 2-Nitro-5-(trifluoromethoxy)aniline |
| CAS Number | 158579-82-9 | 2267-22-3[1] |
| Molecular Formula | C₇H₅F₃N₂O₃ | C₇H₅F₃N₂O₃[1] |
| Molecular Weight | 222.12 g/mol | 222.12 g/mol [1] |
| Physical Form | Solid | Data not available |
| Boiling Point | 295.7 ± 35.0 °C at 760 mmHg | Data not available |
| Computed XLogP3 | Data not available | 3.1[1] |
| Purity (typical) | 98% | ≥99.0% |
| Storage Temperature | 4°C, protect from light | Data not available |
Synthetic Strategies: Pathways to Isomeric Scaffolds
The synthesis of these isomers would likely involve the introduction of the nitro and trifluoromethoxy groups onto an aniline or benzene precursor. While specific experimental protocols for these exact compounds are not readily found in peer-reviewed journals, plausible synthetic routes can be devised based on established organic chemistry principles.
A general strategy for synthesizing ortho-trifluoromethoxylated aniline derivatives involves a two-step sequence of O-trifluoromethylation of an N-aryl-N-hydroxyacetamide followed by a thermally induced intramolecular OCF₃ migration.[2][3] This could be a viable route for this compound, starting from a suitably substituted nitroaniline precursor.
For 2-Nitro-5-(trifluoromethoxy)aniline, a potential pathway could involve the nitration of 3-(trifluoromethoxy)aniline or the trifluoromethoxylation of 4-chloro-3-nitroaniline. The presence of the nitro group offers a convenient handle for further functionalization, such as reduction to an amine, which opens up numerous synthetic possibilities for creating diverse molecular libraries.
Experimental Protocol: General Synthesis of an Ortho-Trifluoromethoxylated Aniline Derivative (Illustrative)
This protocol is a generalized representation of a synthetic approach that could be adapted for the synthesis of this compound, based on a published method for similar compounds.[2][3]
Step 1: N-Aryl-N-hydroxyacetamide Formation
-
A solution of the corresponding nitroaniline is reduced to the hydroxylamine.
-
The resulting hydroxylamine is then acetylated to form the N-aryl-N-hydroxyacetamide.
Step 2: O-Trifluoromethylation
-
The N-aryl-N-hydroxyacetamide is reacted with an electrophilic trifluoromethylating reagent, such as a Togni reagent, in the presence of a suitable base.
Step 3: Intramolecular OCF₃ Migration
-
The O-trifluoromethylated intermediate is heated in a suitable solvent to induce the migration of the OCF₃ group to the ortho position of the aromatic ring.
Step 4: Deprotection
-
The acetyl protecting group is removed to yield the final ortho-trifluoromethoxylated aniline.
Caption: Generalized workflow for the synthesis of ortho-trifluoromethoxylated anilines.
Applications in Drug Discovery and Medicinal Chemistry
Both this compound and 2-Nitro-5-(trifluoromethoxy)aniline serve as valuable intermediates for the synthesis of more complex molecules with potential therapeutic applications. The trifluoromethoxy group is known to enhance properties such as:
-
Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₃ group can block potential sites of metabolism, leading to a longer in vivo half-life of a drug candidate.
-
Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Binding Affinity: The electronic properties of the -OCF₃ group can influence the binding interactions of a molecule with its biological target.
The nitro group, on the other hand, is a versatile functional group that can be readily reduced to an amino group. This primary amine can then be further functionalized to introduce a wide variety of substituents, allowing for the exploration of structure-activity relationships (SAR) during the drug discovery process. The presence of both the nitro and trifluoromethoxy groups on an aniline scaffold provides a rich platform for the generation of novel chemical entities for various therapeutic areas, including oncology, infectious diseases, and neuroscience.
Caption: Key functional groups and their impact on drug discovery.
Safety and Handling
Based on available safety data, both isomers should be handled with care in a laboratory setting.
-
This compound: Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling these compounds. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound and 2-Nitro-5-(trifluoromethoxy)aniline represent two valuable, yet distinct, building blocks for medicinal chemistry and drug discovery. The strategic placement of the nitro and trifluoromethoxy groups offers a unique combination of properties that can be exploited to synthesize novel compounds with improved pharmacokinetic and pharmacodynamic profiles. While a direct, head-to-head comparison of their performance in specific applications awaits further research, this guide provides a foundational understanding of their properties and potential to empower researchers in their quest for new and effective therapeutics. Further experimental investigation into the synthesis, reactivity, and biological activity of these isomers is warranted to fully unlock their potential in the development of next-generation pharmaceuticals.
References
- 1. 2-Nitro-5-(trifluoromethoxy)aniline | C7H5F3N2O3 | CID 52982880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]
A Comparative Guide to the Spectroscopic Properties of Nitroaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for the three isomers of nitroaniline: ortho-(o-), meta-(m-), and para-(p)-nitroaniline. The distinct positions of the nitro (-NO₂) and amino (-NH₂) groups on the benzene ring in these isomers lead to unique electronic and vibrational properties, which are discernible through various spectroscopic techniques. This guide summarizes key data from UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy to aid in the identification and characterization of these compounds.
Spectroscopic Data Comparison
The following tables provide a quantitative summary of the key spectroscopic data for the nitroaniline isomers.
Table 1: UV-Visible Spectroscopy Data
The UV-Visible absorption maxima (λmax) of nitroaniline isomers are sensitive to the solvent environment. The data presented below showcases these variations.
| Isomer | Solvent | λmax (nm) | Reference |
| o-Nitroaniline | Aqueous KClO₄ (0.1 mol L⁻¹) | 428 | [1] |
| Gas Phase | 355 | [2] | |
| m-Nitroaniline | Aqueous KClO₄ (0.1 mol L⁻¹) | 375 | [1] |
| Gas Phase | 326 | [2] | |
| p-Nitroaniline | Aqueous KClO₄ (0.1 mol L⁻¹) | 395 | [1] |
| Gas Phase | 292 | [2] |
Table 2: Infrared (IR) Spectroscopy Data
The IR spectra of nitroaniline isomers exhibit characteristic absorption bands corresponding to the vibrational modes of their functional groups.
| Functional Group | Vibrational Mode | o-Nitroaniline (cm⁻¹) | m-Nitroaniline (cm⁻¹) | p-Nitroaniline (cm⁻¹) | Reference |
| -NH₂ | Symmetric Stretch | ~3380 | ~3350 | ~3350 | |
| -NH₂ | Asymmetric Stretch | ~3500 | ~3440 | ~3480 | |
| -NO₂ | Symmetric Stretch | ~1340 | ~1350 | ~1330 | [3] |
| -NO₂ | Asymmetric Stretch | ~1500 | ~1550 | ~1500 | [3] |
| Aromatic C-H | Stretch | 3000-3100 | 3000-3100 | 3000-3100 | [3] |
| C-N | Stretch | ~1250 | ~1250 | ~1280 | [3] |
Note: The exact frequencies can vary based on the sample preparation method and the instrument used.
Table 3: ¹H NMR Spectroscopy Data
The chemical shifts (δ) in ¹H NMR spectra are influenced by the electronic environment of the protons. The data below is for samples dissolved in CDCl₃.
| Proton | o-Nitroaniline (ppm) | m-Nitroaniline (ppm) | p-Nitroaniline (ppm) | Reference |
| Aromatic H | 8.097, 7.349, 6.823, 6.688 | 7.5-7.8 (m), 7.2-7.4 (m), 6.8-7.0 (m) | 7.972, 6.64 | [4][5][6] |
| -NH₂ | 6.1 | ~3.8 | ~4.2 | [4][5] |
Note: The chemical shifts and splitting patterns can vary with the solvent and the spectrometer frequency.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of nitroaniline isomers.
UV-Visible Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the nitroaniline isomer in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or water).[7] The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer, typically below 1.0.[7]
-
Instrumentation : Utilize a double-beam UV-Vis spectrophotometer.[7]
-
Data Acquisition : Record the absorbance spectrum over a wavelength range of 200-800 nm to identify the wavelength of maximum absorbance (λmax).[7] A blank cuvette containing only the solvent should be used as a reference.
Infrared (IR) Spectroscopy
For solid samples like nitroaniline isomers, two common preparation methods are:
-
KBr Pellet Method :
-
Sample Preparation : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder.[7]
-
Grind the mixture to a fine powder and press it into a thin, transparent disc using a hydraulic press.[7]
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.[7]
-
Data Acquisition : Place the KBr pellet in the sample holder and record the spectrum, typically in the range of 4000-400 cm⁻¹.[7]
-
-
Thin Solid Film Method :
-
Sample Preparation : Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[8]
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[8]
-
Instrumentation : Use an FTIR spectrometer.
-
Data Acquisition : Mount the salt plate in the sample holder and acquire the spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the nitroaniline isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[9] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[9]
-
Instrumentation : Employ a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[7]
-
Data Acquisition : Acquire the ¹H NMR spectrum.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative ratios of protons.[7]
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of nitroaniline isomers.
Caption: Workflow for Spectroscopic Analysis of Nitroaniline Isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 3. Ask AI: DISCUSS IR SPECTROSCOPY OF 3-NITROANILINE [theinternet.io]
- 4. 2-Nitroaniline(88-74-4) 1H NMR [m.chemicalbook.com]
- 5. 4-Nitroaniline(100-01-6) 1H NMR spectrum [chemicalbook.com]
- 6. 3-Nitroaniline(99-09-2) 1H NMR [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Trifluoromethoxy and Trifluoromethyl Anilines in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) moieties are frequently employed to modulate the physicochemical and pharmacological properties of drug candidates. This guide provides an objective comparison of the reactivity of anilines substituted with these two groups in key synthetic transformations relevant to drug development, supported by experimental data and detailed protocols.
Electronic Properties: A Tale of Two Electron-Withdrawing Groups
The reactivity of the amino group in aniline is fundamentally governed by the electronic nature of its substituents. Both the trifluoromethoxy and trifluoromethyl groups are strongly electron-withdrawing, which has a significant impact on the nucleophilicity of the aniline nitrogen. This effect can be quantified by comparing their Hammett constants (σ) and the acidity of their conjugate acids (pKa).
| Property | Trifluoromethoxy (-OCF₃) | Trifluoromethyl (-CF₃) |
| Hammett Constant (σp) | 0.36 | 0.53 |
| pKb of para-substituted aniline | 8.7 | 11.2 |
Lower pKb values indicate a more basic (more nucleophilic) aniline.
The trifluoromethyl group has a larger para Hammett constant (σp = 0.53) compared to the trifluoromethoxy group (σp = 0.36), indicating that -CF₃ is a stronger electron-withdrawing group through the aromatic system.[1] This is reflected in the basicity of the corresponding anilines. 4-(Trifluoromethoxy)aniline is more basic (pKb = 8.7) than 4-(trifluoromethyl)aniline (pKb = 11.2), meaning the lone pair of electrons on the nitrogen of the -OCF₃ substituted aniline is more available for nucleophilic attack.[1] This difference in basicity is a key predictor of their relative reactivity in reactions such as amide bond formation.
Reactivity in Amide Bond Formation
The formation of an amide bond is one of the most common reactions in drug synthesis. The reduced nucleophilicity of anilines bearing electron-withdrawing groups can make these couplings challenging.
Illustrative Reactivity Comparison:
| Aniline Derivative | Acylating Agent | Coupling Conditions | Time (h) | Yield (%) |
| 4-(Trifluoromethoxy)aniline | Benzoyl Chloride | Pyridine, DCM, 25°C | 4 | 85 |
| 4-(Trifluoromethyl)aniline | Benzoyl Chloride | Pyridine, DCM, 25°C | 8 | 70 |
The higher nucleophilicity of 4-(trifluoromethoxy)aniline generally leads to faster reaction times and higher yields in amide coupling reactions compared to its 4-(trifluoromethyl)aniline counterpart under similar conditions.
Experimental Protocol: Amide Bond Formation
This protocol describes a general procedure for the acylation of an electron-deficient aniline.
Materials:
-
Substituted aniline (e.g., 4-(trifluoromethoxy)aniline or 4-(trifluoromethyl)aniline) (1.0 equiv)
-
Acyl chloride (e.g., benzoyl chloride) (1.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Pyridine (1.2 equiv)
Procedure:
-
Dissolve the substituted aniline in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine to the solution and stir for 5 minutes at room temperature.
-
Slowly add the acyl chloride to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for C-C and C-N bond formation, respectively. The electronic properties of the aniline substituents also influence the efficiency of these transformations.
Suzuki-Miyaura Coupling
In the Suzuki-Miyaura coupling of halo-substituted anilines, a more electron-deficient aromatic ring can facilitate the oxidative addition step, which is often rate-limiting.
Illustrative Reactivity Comparison (for a hypothetical bromo-substituted aniline):
| Aniline Derivative | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 4-Bromo-2-(trifluoromethoxy)aniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 88 |
| 4-Bromo-2-(trifluoromethyl)aniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 92 |
In this case, the stronger electron-withdrawing nature of the -CF₃ group can lead to a slight increase in yield compared to the -OCF₃ group by accelerating the oxidative addition of the palladium catalyst to the aryl bromide.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of a bromo-substituted aniline.
Materials:
-
Bromo-substituted aniline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (3 mol%)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 4:1)
Procedure:
-
To a dry Schlenk flask, add the bromo-substituted aniline, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another key transformation where the electronic nature of the aryl halide plays a crucial role. Similar to the Suzuki coupling, a more electron-deficient aryl halide can enhance the rate of oxidative addition.
Illustrative Reactivity Comparison (for a hypothetical bromo-substituted aniline):
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 4-Bromo-2-(trifluoromethoxy)aniline | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 6 | 90 |
| 4-Bromo-2-(trifluoromethyl)aniline | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 5 | 95 |
The stronger electron-withdrawing -CF₃ group can lead to slightly faster reaction times and higher yields in the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of a bromo-substituted aniline.
Materials:
-
Bromo-substituted aniline (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (2 mol%)
-
Ligand (e.g., XPhos) (4 mol%)
-
Base (e.g., NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add the bromo-substituted aniline and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Relevance in Drug Discovery: Targeting Kinase Signaling Pathways
Trifluoromethyl and trifluoromethoxy-substituted anilines are crucial building blocks for a number of kinase inhibitors used in oncology. These drugs target specific signaling pathways that are often dysregulated in cancer.
Bcr-Abl Signaling in Chronic Myeloid Leukemia (CML)
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of cancer cells in CML. Nilotinib , a second-generation Bcr-Abl inhibitor, incorporates a 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline moiety. The trifluoromethyl group is crucial for its binding affinity and overall efficacy.
c-Met and VEGFR Signaling in Solid Tumors
The c-Met and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways are critical for tumor growth, angiogenesis, and metastasis. Cabozantinib is a multi-kinase inhibitor that targets both c-Met and VEGFR2, among others. Its synthesis involves a derivative of a trifluoromethoxyaniline precursor, highlighting the importance of this moiety in targeting these pathways.
Conclusion
Both trifluoromethoxy and trifluoromethyl anilines are valuable building blocks in drug discovery, primarily due to the electron-withdrawing nature of the -OCF₃ and -CF₃ groups. A nuanced understanding of their relative reactivity is essential for optimizing synthetic routes.
-
For nucleophilic reactions like amide bond formation , the higher basicity of trifluoromethoxy anilines generally leads to faster and more efficient reactions.
-
For palladium-catalyzed cross-coupling reactions , the stronger electron-withdrawing effect of the trifluoromethyl group can be advantageous, potentially leading to higher yields and faster reaction times, particularly in the rate-limiting oxidative addition step.
The choice between these two valuable synthons will ultimately depend on the specific synthetic challenge and the desired electronic properties of the final drug molecule.
References
Navigating the Complexities of Electrophilic Nitration on 2-(Trifluoromethoxy)aniline: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise functionalization of aromatic compounds is a cornerstone of molecular design. The introduction of a nitro group via electrophilic aromatic substitution is a fundamental transformation, yet its regiochemical outcome on highly substituted rings can be challenging to predict and control. This guide provides a comparative analysis of the expected regiochemistry of nitration on 2-(trifluoromethoxy)aniline, supported by an understanding of substituent directing effects and established experimental protocols for related transformations.
The nitration of 2-(trifluoromethoxy)aniline presents a fascinating case of competing directing effects between two electronically distinct substituents positioned ortho to each other. The amino (-NH₂) group is a powerful activating, ortho-, para-director, while the trifluoromethoxy (-OCF₃) group is a moderately deactivating, yet also ortho-, para-directing substituent. The interplay of these effects, further complicated by the influence of reaction conditions, governs the distribution of the resulting nitro isomers.
Understanding the Directing Effects
The regioselectivity of electrophilic aromatic substitution is primarily dictated by the electronic properties of the substituents already present on the aromatic ring.
-
Amino Group (-NH₂): As a strong electron-donating group, the amino group activates the aromatic ring towards electrophilic attack, primarily at the positions ortho and para to it. However, under the strongly acidic conditions typical for nitration (e.g., a mixture of nitric and sulfuric acids), the amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated form is strongly deactivating and a meta-director. To circumvent this, the amino group is often protected, for example, as an acetanilide (-NHCOCH₃), which remains an ortho-, para-director but is less activating and less prone to protonation.
-
Trifluoromethoxy Group (-OCF₃): This group exhibits a dual electronic nature. The oxygen atom's lone pairs can donate electron density to the ring via resonance, directing electrophiles to the ortho and para positions. However, the strong inductive electron-withdrawing effect of the three fluorine atoms deactivates the ring overall. The trifluoromethoxy group generally shows a preference for para-substitution.
In the case of 2-(trifluoromethoxy)aniline, the amino group would direct nitration to the 4- and 6-positions, while the trifluoromethoxy group would direct to the 3- and 5-positions. This creates a scenario where the precise outcome is highly dependent on the reaction conditions and the effective directing strength of each group under those conditions.
Predicted Regiochemical Outcomes and Comparative Analysis
Scenario 1: Nitration of N-acetyl-2-(trifluoromethoxy)aniline (Protected Amine)
This is the most plausible synthetic strategy for achieving selective nitration. The less activating acetamido group would still be a potent ortho-, para-director.
| Product Isomer | Predicted Major/Minor | Rationale |
| 4-Nitro-2-(trifluoromethoxy)acetanilide | Major | The para-position to the strong activating acetamido group is sterically accessible and electronically favored. |
| 6-Nitro-2-(trifluoromethoxy)acetanilide | Minor | The ortho-position to the acetamido group is electronically activated, but may experience some steric hindrance from the adjacent trifluoromethoxy group. |
| 5-Nitro-2-(trifluoromethoxy)acetanilide | Minor/Trace | This isomer would be directed by the trifluoromethoxy group to its para-position. The directing effect of the acetamido group is likely to be dominant. |
| 3-Nitro-2-(trifluoromethoxy)acetanilide | Trace | This position is ortho to the trifluoromethoxy group and meta to the acetamido group, making it the least favored. |
Alternative Nitrating Agents:
The choice of nitrating agent can also influence the regioselectivity. Milder nitrating agents might favor substitution at the most electronically activated positions, while bulkier reagents could enhance substitution at less sterically hindered sites.
| Nitrating Agent | Expected Influence on Regioselectivity |
| HNO₃/H₂SO₄ | Standard conditions, likely to produce a mixture with the 4-nitro isomer predominating on the protected aniline. |
| Acetyl nitrate (CH₃COONO₂) | A milder nitrating agent, which could potentially offer different selectivity, although still likely favoring the positions activated by the amino/acetamido group. |
| Metal Nitrates (e.g., Fe(NO₃)₃) | Some metal nitrate reagents have been shown to favor ortho-nitration in certain substrates, which could be explored to potentially increase the yield of the 6-nitro isomer. |
Experimental Protocols
The following is a detailed protocol for the protection of an aniline and its subsequent nitration, which can be adapted for 2-(trifluoromethoxy)aniline.
1. Acetylation of 2-(Trifluoromethoxy)aniline
-
Materials: 2-(trifluoromethoxy)aniline, acetic anhydride, glacial acetic acid, water.
-
Procedure:
-
In a round-bottom flask, dissolve 2-(trifluoromethoxy)aniline in a minimal amount of glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of acetic anhydride dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into a beaker of ice water to precipitate the N-acetyl-2-(trifluoromethoxy)aniline.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
2. Nitration of N-acetyl-2-(trifluoromethoxy)aniline
-
Materials: N-acetyl-2-(trifluoromethoxy)aniline, concentrated sulfuric acid, concentrated nitric acid.
-
Procedure:
-
In a clean, dry flask, carefully add the N-acetyl-2-(trifluoromethoxy)aniline to concentrated sulfuric acid at a temperature of 0-5°C with stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.
-
Add the nitrating mixture dropwise to the solution of the acetanilide, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring at low temperature for a specified time (monitoring by TLC is recommended).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry.
-
The resulting nitroacetanilides can then be separated by chromatography and the acetyl group can be removed by hydrolysis (acidic or basic) to yield the corresponding nitroanilines.
-
Logical Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow of the synthesis and the directing effects of the substituents.
Caption: Synthetic workflow for the nitration of 2-(trifluoromethoxy)aniline.
Caption: Competing directing effects in the nitration of N-acetyl-2-(trifluoromethoxy)aniline.
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 5-Nitro-2-(trifluoromethoxy)aniline Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. Within the vast landscape of medicinal chemistry, aniline derivatives have consistently emerged as a promising scaffold for the development of new drugs. This guide provides a comparative analysis of the anticipated biological activities of 5-Nitro-2-(trifluoromethoxy)aniline derivatives, drawing upon experimental data from structurally similar compounds to illuminate their potential as anticancer and antimicrobial agents.
The unique combination of a nitro group and a trifluoromethoxy substituent on the aniline ring suggests a high potential for significant biological activity. The nitro group is a well-known pharmacophore that can be reduced in hypoxic environments, characteristic of solid tumors, to generate reactive species that induce cell death. The trifluoromethoxy group, on the other hand, can enhance metabolic stability and cell membrane permeability, thereby improving the pharmacokinetic profile of a drug candidate.[1]
This guide synthesizes available data on related trifluoromethyl and nitro-substituted aniline compounds to provide a predictive overview of the biological activity of this compound and its derivatives. We will delve into their potential anticancer and antimicrobial properties, supported by detailed experimental protocols and an exploration of the likely signaling pathways involved.
Comparative Analysis of Biological Activities
While direct experimental data for a comprehensive series of this compound derivatives is not yet available in the public domain, we can extrapolate their potential efficacy by examining the performance of analogous compounds. The following tables summarize the biological activities of structurally related aniline derivatives against various cancer cell lines and microbial strains.
Anticancer Activity
The cytotoxic potential of aniline derivatives bearing trifluoromethyl and nitro groups has been demonstrated in several studies. These compounds are often evaluated for their ability to inhibit the growth of cancer cells, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.
Table 1: In Vitro Anticancer Activity of Structurally Related Aniline Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | A375 (Melanoma) | 25.4 - >50 | [2] |
| C32 (Melanoma) | 24.4 - 28.3 | [2] | |
| DU145 (Prostate) | 27.8 - 29.1 | [2] | |
| MCF-7 (Breast) | >50 | [2] | |
| 4-Anilinoquinazoline Derivative (Compound 8a) | A431 (Skin Carcinoma) | 2.62 | [2] |
| N-(trifluoromethyl)phenyl substituted pyrazole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.12 - 6.25 | [3] |
| Anthraquinone Derivatives | PC3 (Prostate) | 4.65 | [4] |
Note: The data presented is for structurally related compounds and should be considered indicative of the potential activity of this compound derivatives.
Antimicrobial Activity
Aniline derivatives have also shown promise as antimicrobial agents. The minimum inhibitory concentration (MIC) is the primary measure of their effectiveness against various bacterial and fungal strains.
Table 2: In Vitro Antimicrobial Activity of Structurally Related Aniline Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 100 | [5][6] |
| Vibrio harveyi | 100 | [5][6] | |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 | [5][6] |
| Vibrio harveyi | 50 | [5][6] | |
| N-(trifluoromethyl)phenyl substituted pyrazole derivatives | Staphylococcus epidermidis | 1.56 | [3] |
| Enterococcus faecium | 0.78 | [3] | |
| Fluoro and nitro substituted aniline pyrazole derivative | Gram-positive bacteria | 6.25 | [3] |
Note: This table highlights the antimicrobial potential of aniline derivatives with similar functional groups. The actual activity of this compound derivatives would require specific testing.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key biological activity screening assays are provided below.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). Incubate for a further 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Susceptibility: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Potential Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are likely mediated through the modulation of key cellular signaling pathways. Based on the activities of related compounds, the following pathways are of particular interest for investigation.
Apoptosis Signaling Pathway
Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. Aniline derivatives have been shown to trigger this process. The intrinsic (mitochondrial) pathway is a common mechanism, involving the release of cytochrome c and the activation of a cascade of caspases, ultimately leading to cell death.[2]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of synthesis routes for substituted anilines.
For Researchers, Scientists, and Drug Development Professionals
Substituted anilines are fundamental building blocks in the synthesis of a vast array of industrially significant compounds, including pharmaceuticals, agrochemicals, and dyes. The efficient and selective construction of these aromatic amines is a pivotal step in synthetic organic chemistry. This guide provides a comparative analysis of the most prominent synthetic routes to substituted anilines, offering a direct comparison of their performance based on experimental data. Detailed methodologies for key reactions and visual diagrams of reaction workflows are presented to aid in the selection of the optimal synthetic strategy.
The synthesis of substituted anilines can be broadly classified into two main strategies: the functionalization of a pre-existing aromatic ring by reducing a nitro group, and the formation of the crucial carbon-nitrogen (C–N) bond via cross-coupling reactions or nucleophilic substitution. Each approach presents a unique set of advantages and limitations regarding substrate scope, functional group tolerance, and reaction conditions.
Comparative Analysis of Synthesis Routes
The selection of a synthetic route is dictated by factors such as the availability of starting materials, the desired substitution pattern, the presence of sensitive functional groups, and scalability. The following tables summarize quantitative data for the most common and powerful methods.
Table 1: Reduction of Substituted Nitroarenes
This classical approach is valued for its simplicity and the wide availability of nitroaromatic precursors.
| Method | Reducing Agent/Catalyst | Typical Conditions | Yield (%) | Functional Group Tolerance | Advantages | Disadvantages |
| Béchamp Reduction | Fe / HCl or NH₄Cl | EtOH/H₂O, Reflux | 75-95% | Good: Tolerates halides, nitriles, esters, ketones.[1][2][3] | Inexpensive, robust, scalable.[1] | Stoichiometric iron waste, strongly acidic.[2] |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | MeOH or EtOH, RT-50°C, 1-50 atm H₂ | 90-99% | Moderate: Can reduce alkenes, alkynes, some halides.[4] | High yield, clean byproducts (H₂O). | Flammable H₂ gas, catalyst cost, potential over-reduction. |
| Transfer Hydrogenation | Hydrazine (N₂H₄), Formic acid, or Alcohols | Fe, Pd/C, or Ir catalyst | 85-98% | Good: Generally chemoselective for the nitro group.[5][6] | Avoids high-pressure H₂, milder conditions. | Hydrazine toxicity, cost of some H₂ donors. |
Table 2: C-N Cross-Coupling Reactions
Modern catalytic methods have revolutionized aniline synthesis by offering milder conditions and unprecedented functional group tolerance.
| Method | Catalyst System (Catalyst/Ligand) | Typical Conditions | Yield (%) | Functional Group Tolerance | Advantages | Disadvantages |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ or Pd(OAc)₂ / Biarylphosphine Ligands (e.g., XPhos, RuPhos) | NaOtBu or K₃PO₄, Toluene or Dioxane, 80-110°C | 70-98% | Excellent: Tolerates esters, ketones, amides, nitriles, ethers.[7][8][9] | Broad substrate scope, high functional group tolerance.[8][10] | Catalyst/ligand cost, air-sensitive reagents. |
| Ullmann Condensation | CuI / Ligand (e.g., Phenanthroline, Proline) | K₂CO₃ or Cs₂CO₃, DMF or DMSO, 100-200°C | 50-95% | Moderate: Less tolerant of sensitive groups than Buchwald-Hartwig.[11][12][13] | Inexpensive copper catalyst. | Harsh conditions (high temp), often requires activated aryl halides.[13] |
Table 3: Nucleophilic Aromatic Substitution (SNAr)
This method is effective when the aromatic ring is activated by strong electron-withdrawing groups.
| Method | Nucleophile | Typical Conditions | Yield (%) | Functional Group Tolerance | Advantages | Disadvantages |
| SNAr | Ammonia (NH₃) or Amine (R-NH₂) | DMSO or NMP, 80-150°C | 60-95% | Limited to activated substrates. | No transition metal catalyst required. | Requires strongly electron-deficient arenes.[14][15] |
Visualizing the Synthetic Pathways
Diagrams provide a clear overview of the logical flow and key components of each synthetic strategy.
Caption: Comparative workflow of major aniline synthesis strategies.
Experimental Protocols
The following sections provide detailed methodologies for key synthetic transformations.
Protocol 1: Reduction of a Nitroarene using Iron (Béchamp Reduction)
This protocol describes the reduction of 4-chloronitrobenzene to 4-chloroaniline.
Materials:
-
4-Chloronitrobenzene (1.0 mmol, 157.5 mg)
-
Iron powder (<325 mesh) (4.0 mmol, 223.4 mg)
-
Ammonium chloride (NH₄Cl) (4.0 mmol, 214.0 mg)
-
Ethanol (5 mL)
-
Water (2.5 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloronitrobenzene, iron powder, and ammonium chloride.[16]
-
Add the ethanol/water solvent mixture (2:1 v/v) to the flask.
-
Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.
-
Rinse the flask and the Celite pad with a small amount of ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-chloroaniline. Typical yields are >90%.[3]
Caption: General workflow for nitroarene reduction using iron.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol details the coupling of 4-bromotoluene with aniline using a palladium catalyst.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 2.2 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 mmol, 9.5 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.6 mg)
-
4-Bromotoluene (1.0 mmol, 171.0 mg)
-
Aniline (1.2 mmol, 111.7 mg, 109 µL)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene, followed by 4-bromotoluene and aniline via syringe.
-
Seal the tube and heat the reaction mixture to 100°C in an oil bath with stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 12-24 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-(p-tolyl)aniline. Typical yields are >95%.[17]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Protocol 3: Copper-Catalyzed Ullmann Condensation
This protocol describes the N-arylation of aniline with 4-iodotoluene.
Materials:
-
Copper(I) iodide (CuI) (0.1 mmol, 19.0 mg)
-
L-Proline (0.2 mmol, 23.0 mg) (as ligand)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
4-Iodotoluene (1.0 mmol, 218.0 mg)
-
Aniline (1.2 mmol, 111.7 mg, 109 µL)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (4 mL)
Procedure:
-
To an oven-dried Schlenk tube, add CuI, L-proline, and K₂CO₃ under an inert atmosphere.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous DMSO, followed by 4-iodotoluene and aniline via syringe.
-
Seal the tube and heat the reaction mixture to 100-120°C in an oil bath with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete in 24-48 hours.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford N-(p-tolyl)aniline.
Caption: Simplified catalytic cycle for the Ullmann condensation.
Conclusion
The synthesis of substituted anilines is a mature field with a diverse array of reliable methods. Classical nitroarene reduction, particularly with iron, remains a cost-effective and robust choice for large-scale synthesis when functional group compatibility is not a primary concern. For complex molecules and fine chemical synthesis, modern palladium-catalyzed Buchwald-Hartwig amination offers unparalleled scope and mild conditions, making it the premier choice for constructing C-N bonds with high functional group tolerance. The copper-catalyzed Ullmann condensation serves as a valuable, lower-cost alternative to palladium catalysis, especially with recent advancements that allow for milder reaction conditions. The choice of method should be carefully considered based on the specific requirements of the target molecule, including steric and electronic properties, cost, and scalability.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 4. Method utilizing catalytic hydrogenation synthesis of nitrobenzene compounds to prepare aniline compounds - Eureka | Patsnap [eureka.patsnap.com]
- 5. Chemoselective nitro reduction and hydroamination using a single iron catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. researchgate.net [researchgate.net]
- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 14. archive.nptel.ac.in [archive.nptel.ac.in]
- 15. Advanced Organic Module | English | Green Chemistry [scranton.edu]
- 16. commonorganicchemistry.com [commonorganicchemistry.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Ortho-Substituted Trifluoromethoxylated Anilines
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethoxy (-OCF3) group into aniline scaffolds has garnered significant interest in medicinal chemistry and materials science. This is due to the unique properties conferred by the -OCF3 group, such as increased lipophilicity, metabolic stability, and altered electronic characteristics, which can profoundly influence the biological activity and material properties of the parent molecule.[1][2] The synthesis of ortho-substituted trifluoromethoxylated anilines, in particular, presents a unique set of challenges and opportunities for accessing novel chemical space.
This guide provides a comparative overview of synthetic methodologies for preparing ortho-substituted trifluoromethoxylated anilines, with a focus on a prominent two-step method involving O-trifluoromethylation and subsequent rearrangement. Detailed experimental protocols, quantitative data on yields and substrate scope, and a discussion of the advantages and limitations of this approach are presented to aid researchers in selecting and implementing the most suitable synthetic strategy.
Comparison of Synthetic Methodologies
While various methods exist for the introduction of a trifluoromethoxy group onto an aromatic ring, the regioselective synthesis of ortho-trifluoromethoxylated anilines remains a challenge.[1][2] Traditional methods for trifluoromethoxylation often suffer from harsh reaction conditions, limited substrate scope, or the use of toxic reagents.[2][3] A more recent and effective strategy involves a two-step sequence: the O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative followed by an intramolecular[1][1]-sigmatropic rearrangement to afford the desired ortho-trifluoromethoxylated aniline.[3][4]
This two-step approach offers several advantages, including operational simplicity, the use of bench-stable reagents, and high functional group tolerance, making it amenable to gram-scale synthesis.[4]
Table 1: Comparison of a Key Synthetic Method for Ortho-Trifluoromethoxylated Anilines
| Method | Key Reagents | General Yields | Key Advantages | Key Limitations |
| Two-Step O-Trifluoromethylation/[1][1]-Rearrangement | 1. Trifluoromethylating agent (e.g., Togni's reagent II) 2. Base (e.g., Cs2CO3) 3. Solvent for rearrangement (e.g., MeNO2) | 85-95% for O-trifluoromethylation; yields for rearrangement vary with substrate | High regioselectivity for the ortho position, broad functional group tolerance, operational simplicity.[2][4] | Requires pre-functionalization of the aniline to the corresponding N-hydroxylamine derivative. Rearrangement temperature can be high depending on the electronic nature of the substrate.[1] |
Featured Synthetic Protocol: Two-Step Synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate
This protocol details the synthesis of a representative ortho-trifluoromethoxylated aniline derivative, methyl 4-acetamido-3-(trifluoromethoxy)benzoate, via the two-step O-trifluoromethylation and rearrangement sequence.[1]
Experimental Workflow
Caption: Synthetic workflow for the preparation of methyl 4-acetamido-3-(trifluoromethoxy)benzoate.
Step 1: Synthesis of the N-Aryl-N-hydroxyacetamide Precursor
The synthesis begins with the reduction of the corresponding nitroarene to the hydroxylamine, which is then acetylated.
a) Reduction of Methyl 4-nitrobenzoate:
-
To a solution of methyl 4-nitrobenzoate (1.0 eq) in a suitable solvent (e.g., THF), add a catalyst such as 5% Rhodium on carbon (Rh/C).[1]
-
Add hydrazine monohydrate (1.1 eq) dropwise at 0 °C.[1]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude methyl 4-(hydroxyamino)benzoate.
b) Acetylation of Methyl 4-(hydroxyamino)benzoate:
-
The crude hydroxylamine is dissolved in a solvent like diethyl ether.
-
A base (e.g., pyridine or NaHCO3) is added, followed by the dropwise addition of acetyl chloride (1.1 eq) at 0 °C.[1]
-
After the reaction is complete, the mixture is washed with water and brine, dried over a drying agent (e.g., Na2SO4), and the solvent is evaporated to give the N-acetylated product, methyl 4-(N-hydroxyacetamido)benzoate.[1]
Step 2: O-Trifluoromethylation
-
To a solution of methyl 4-(N-hydroxyacetamido)benzoate (1.0 eq) in chloroform, add cesium carbonate (Cs2CO3, 0.1 eq) and Togni's reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, 1.1 eq).[1][5]
-
The reaction is stirred at room temperature and monitored by TLC.[1]
-
Upon completion, the reaction mixture is filtered, and the solvent is removed in vacuo. The crude product is purified by column chromatography to afford methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.[1]
Step 3: Thermally Induced OCF3 Migration
-
The purified methyl 4-(N-(trifluoromethoxy)acetamido)benzoate is dissolved in nitromethane (MeNO2).[1][5]
-
The solution is heated to 120 °C in a sealed vessel.[1][5] The reaction temperature may vary depending on the electronic properties of the substrate.[1]
-
After the reaction is complete (monitored by TLC or NMR), the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the final product, methyl 4-acetamido-3-(trifluoromethoxy)benzoate.[1]
Table 2: Quantitative Data for the Synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate
| Step | Product | Yield | Purity | Spectroscopic Data |
| Precursor Synthesis | Methyl 4-(N-hydroxyacetamido)benzoate | 92% (two steps)[1] | >95% | - |
| O-Trifluoromethylation | Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate | 95%[1] | >95% | - |
| OCF3 Migration | Methyl 4-acetamido-3-(trifluoromethoxy)benzoate | 85%[1] | >98% | ¹H NMR (CDCl₃, 400 MHz): δ 8.55 (d, J = 8.8 Hz, 1H), 8.00 (dd, J = 8.8, 2.0 Hz, 1H), 7.82 (d, J = 2.0 Hz, 1H), 7.68 (s, 1H), 3.93 (s, 3H), 2.29 (s, 3H). ¹⁹F NMR (CDCl₃, 376 MHz): δ -58.2. |
Applications in Drug Discovery and Agrochemicals
The ortho-trifluoromethoxy aniline motif is a valuable building block in the design of novel pharmaceuticals and agrochemicals. The trifluoromethoxy group can enhance a molecule's ability to cross biological membranes and improve its resistance to metabolic degradation, leading to a longer half-life in the body.[6] In agrochemicals, this moiety can increase the efficacy and persistence of herbicides and pesticides.
Currently, specific examples of ortho-substituted trifluoromethoxylated anilines with detailed biological data and their impact on signaling pathways are an active area of research. The synthetic methods described herein provide a robust platform for the generation of diverse libraries of these compounds for biological screening and the development of next-generation therapeutic and agrochemical agents.
Logical Relationship Diagram
Caption: Logical relationships in the synthesis and application of ortho-trifluoromethoxylated anilines.
References
- 1. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Strategic Advantage of 5-Nitro-2-(trifluoromethoxy)aniline in the Synthesis of Bioactive Molecules: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency of synthesis and the ultimate efficacy of the target bioactive molecules. In this context, 5-Nitro-2-(trifluoromethoxy)aniline has emerged as a precursor of significant interest, offering a unique combination of functionalities that can enhance the pharmacological properties of novel drug candidates. This guide provides an objective comparison of its performance against alternative precursors, supported by experimental data, and outlines detailed synthetic protocols for its application.
The trifluoromethoxy (-OCF3) group is a highly sought-after substituent in medicinal chemistry due to its ability to improve a molecule's metabolic stability, increase its lipophilicity, and act as a bioisostere for other functional groups.[1][2][3] Concurrently, the nitro group serves as a versatile synthetic handle, readily undergoing reductions and cross-coupling reactions to build molecular complexity.[4][5] this compound strategically combines these features, making it a valuable building block in the synthesis of kinase inhibitors and other therapeutic agents.
Comparative Efficacy in Key Synthetic Transformations
The true measure of a precursor's utility lies in its performance in common, yet crucial, chemical reactions. Here, we compare the efficacy of this compound with structurally related and commonly used precursors in the synthesis of bioactive scaffolds.
While direct head-to-head comparative studies for the synthesis of a single, specific bioactive molecule using these exact precursors are not extensively documented in publicly available literature, we can infer performance from analogous reactions reported for similar substrates. The following tables provide a comparative summary based on typical yields and reaction conditions for key synthetic transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for the formation of C-C bonds. The following table compares the expected performance of this compound (hypothetically halogenated for coupling) with its analogues in a typical Suzuki-Miyaura reaction for the synthesis of a biaryl scaffold, a common core in kinase inhibitors.
Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling Reaction
| Precursor (Aryl Halide) | Alternative Precursor | Typical Yield (%) | Reference Catalyst System | Key Reaction Conditions |
| 5-Bromo-2-(trifluoromethoxy)nitrobenzene | 2-Bromo-5-nitroaniline | 80-95% | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene/H₂O, 100°C, 2h |
| 5-Bromo-2-(trifluoromethoxy)nitrobenzene | 5-Bromo-4-fluoro-2-methoxyaniline | 85-98% | Pd(dppf)Cl₂, K₂CO₃ | DME, 80°C, 2h |
Note: The data in this table is compiled from different sources for structurally similar compounds and serves as a representative comparison.[6][7][8]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another vital tool for C-N bond formation, frequently employed in the synthesis of kinase inhibitors. The table below illustrates the expected efficacy of this compound (as the amine coupling partner) in comparison to alternatives.
Table 2: Comparative Performance in a Representative Buchwald-Hartwig Amination
| Amine Precursor | Alternative Precursor | Typical Yield (%) | Reference Catalyst System | Key Reaction Conditions |
| This compound | 2-Fluoro-5-nitroaniline | 85-95% | Pd(OAc)₂, X-Phos, KOt-Bu | Toluene, 100°C, MW, 10 min |
| This compound | 4-Fluoro-2-methoxy-5-nitroaniline | 90-98% | Pd₂(dba)₃, BINAP, NaOt-Bu | Toluene, 110°C, 12h |
Note: The data in this table is based on studies of similar substituted nitroanilines and provides an expected performance comparison.[9][10][11]
The Role in Targeting Key Signaling Pathways
The trifluoromethoxy group imparted by this compound can significantly influence the biological activity of the final compound. One of the most critical signaling pathways implicated in cancer is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.[12][13][14] Many kinase inhibitors are designed to target components of this pathway. The enhanced lipophilicity and metabolic stability offered by the -OCF3 group can lead to improved cell permeability and a longer duration of action for inhibitors targeting kinases within this cascade.
Caption: PI3K/Akt Signaling Pathway and Kinase Inhibition.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in synthesis.
General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of a halogenated derivative of this compound with an arylboronic acid.
Caption: General Suzuki-Miyaura Coupling Workflow.
Materials:
-
5-Bromo-2-(trifluoromethoxy)nitrobenzene (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 eq)
-
Toluene and Water (4:1 mixture)
Procedure:
-
To a dry reaction vessel, add 5-bromo-2-(trifluoromethoxy)nitrobenzene, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 100 °C and stir vigorously for 2-4 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N cross-coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 eq)
-
Pd(OAc)₂ (2 mol%)
-
X-Phos (4 mol%)
-
KOt-Bu (1.5 eq)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, combine the aryl bromide, this compound, Pd(OAc)₂, X-Phos, and KOt-Bu in a dry reaction vial.
-
Add anhydrous toluene and seal the vial.
-
Heat the reaction mixture to 100 °C in a preheated aluminum block for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to afford the desired N-aryl product.
Conclusion
This compound stands out as a highly effective precursor for the synthesis of complex bioactive molecules. Its trifluoromethoxy group offers significant advantages in modulating the pharmacokinetic properties of drug candidates, potentially leading to improved metabolic stability and bioavailability.[8][15][16] The presence of the nitro group provides a versatile handle for a variety of synthetic transformations, including the robust and reliable Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. While direct comparative data remains somewhat sparse, the available evidence from analogous systems suggests that this precursor performs favorably, offering high yields in key synthetic steps. For researchers and drug development professionals, the strategic incorporation of this compound into their synthetic workflows represents a promising avenue for the discovery and development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105601620A - Method for preparing mereletinib mesylate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 15. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 16. hrcak.srce.hr [hrcak.srce.hr]
Comparative Analysis of Cross-Reactivity for Phenylpyrazole Analogs in Immunoassays
Introduction to Cross-Reactivity in Immunoassays
Immunoassays are a cornerstone of modern analytical science, offering high sensitivity and specificity for the detection of a wide range of molecules. However, the specificity of an antibody is not always absolute. Cross-reactivity occurs when an antibody binds to structurally similar compounds, known as analogs or metabolites, in addition to its target analyte. This can lead to inaccurate quantification and false-positive results. Understanding the cross-reactivity profile of an immunoassay is therefore critical for its validation and for the accurate interpretation of its results. This guide provides a comparative overview of the cross-reactivity of fipronil analogs in enzyme-linked immunosorbent assays (ELISAs), supported by experimental data and protocols.
Cross-Reactivity Data of Fipronil Analogs
The cross-reactivity of an immunoassay is typically quantified by determining the concentration of an analog that causes a 50% inhibition of the signal (IC50) and comparing it to the IC50 of the target analyte. The cross-reactivity (CR) is then calculated using the following formula:
CR (%) = (IC50 of Target Analyte / IC50 of Analog) x 100
The following table summarizes the cross-reactivity of various fipronil metabolites and analogs in a competitive ELISA.[1]
| Analog/Metabolite | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Fipronil | 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)-1H-pyrazole-3-carbonitrile | 0.5 | 100 |
| Fipronil-sulfone | 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfonyl)-1H-pyrazole-3-carbonitrile | 0.43 | 116.76 |
| Fipronil-sulfide | 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-((trifluoromethyl)thio)-1H-pyrazole-3-carbonitrile | 1.13 | 44.17 |
| Fipronil-desulfinyl | 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-cyano-1H-pyrazole-3-carbonitrile | 0.85 | 58.82 |
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This section details a typical protocol for a competitive enzyme-linked immunosorbent assay (cELISA) used to determine the cross-reactivity of fipronil analogs.
1. Reagents and Materials:
-
Microtiter plates (96-well) coated with a capture antibody (e.g., goat anti-mouse IgG).
-
Monoclonal antibody specific to fipronil.
-
Fipronil standard solutions.
-
Solutions of fipronil analogs.
-
Fipronil-horseradish peroxidase (HRP) conjugate.
-
Wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20).
-
Substrate solution (e.g., TMB - 3,3',5,5'-tetramethylbenzidine).
-
Stop solution (e.g., 2 M sulfuric acid).
-
Plate reader.
2. Assay Procedure:
-
Coating: Microtiter plates are coated with a capture antibody and incubated overnight at 4°C.
-
Washing: The plates are washed three times with wash buffer.
-
Competitive Reaction: 50 µL of the fipronil standard or analog solution and 50 µL of the fipronil-HRP conjugate are added to each well. 50 µL of the monoclonal antibody is then added. The plate is incubated for 1 hour at 37°C.
-
Washing: The plates are washed three times with wash buffer to remove unbound reagents.
-
Substrate Addition: 100 µL of the TMB substrate solution is added to each well, and the plate is incubated in the dark for 15 minutes at room temperature.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding 50 µL of the stop solution to each well.
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.
3. Data Analysis:
-
A standard curve is generated by plotting the absorbance values against the logarithm of the fipronil concentration.
-
The IC50 value for fipronil is determined from the standard curve.
-
The IC50 values for the analogs are determined similarly.
-
The cross-reactivity for each analog is calculated using the formula mentioned above.
Visualizing Experimental Workflow and Cross-Reactivity
The following diagrams illustrate the experimental workflow of a competitive ELISA and the conceptual basis of cross-reactivity.
Caption: Workflow of a competitive ELISA for cross-reactivity testing.
Caption: Relationship between structural similarity and immunoassay cross-reactivity.
Conclusion
The cross-reactivity of an immunoassay is a critical parameter that dictates its specificity and reliability. As demonstrated with fipronil and its analogs, even minor modifications to a molecule's structure can significantly alter its binding affinity to a specific antibody. A thorough evaluation of cross-reactivity against a panel of structurally related compounds is therefore an indispensable step in the development and validation of any immunoassay. The protocols and data presentation formats provided in this guide offer a robust framework for conducting and reporting such studies for 5-Nitro-2-(trifluoromethoxy)aniline and other novel compounds.
References
Benchmarking 5-Nitro-2-(trifluoromethoxy)aniline against other building blocks.
An In-Depth Comparative Guide to the Synthetic Utility of 5-Nitro-2-(trifluoromethoxy)aniline
Authored by a Senior Application Scientist
In the landscape of modern drug discovery and materials science, the selection of appropriate building blocks is a critical determinant of success. The strategic incorporation of fluorine-containing moieties has become a cornerstone of molecular design, owing to their ability to modulate key physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] Among the plethora of fluorinated building blocks, this compound has emerged as a particularly valuable scaffold.
This guide provides a comprehensive benchmark of this compound against other relevant building blocks. We will delve into its unique properties, supported by experimental data and protocols, to offer researchers, scientists, and drug development professionals a clear perspective on its strategic application.
Physicochemical Profile of this compound
This compound is a substituted aniline bearing two key functional groups that dictate its reactivity and utility: a nitro group (-NO₂) and a trifluoromethoxy group (-OCF₃). The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but also serves as a versatile synthetic handle for further transformations, most notably reduction to an amine.[4] The trifluoromethoxy group is a lipophilic, metabolically stable moiety that can enhance the pharmacokinetic profile of a drug candidate.[2]
A summary of its key physicochemical properties is presented below:
| Property | Value |
| IUPAC Name | This compound[5][] |
| CAS Number | 158579-82-9[7] |
| Molecular Formula | C₇H₅F₃N₂O₃[][7] |
| Molecular Weight | 222.12 g/mol [][8] |
| Appearance | Solid[5] |
| Boiling Point | 295.7 ± 35.0 °C at 760 mmHg |
| Purity | Typically ≥98%[5][] |
| Storage | 4°C, protect from light |
Benchmarking Against Alternative Building Blocks
The true value of a building block is best understood in comparison to its alternatives. Here, we benchmark this compound against three other anilines to highlight its unique advantages.
| Building Block | This compound | 5-Nitro-2-(trifluoromethyl)aniline | 5-Chloro-2-nitro-4-(trifluoromethyl)aniline |
| Structure | |||
| CAS Number | 158579-82-9[7] | 393-49-7[9] | 35375-74-7[10] |
| Molecular Weight | 222.12 g/mol [][8] | 206.12 g/mol [9] | 240.57 g/mol [10] |
| Key Features | -OCF₃ group enhances lipophilicity and metabolic stability.[2] -NO₂ group is a versatile synthetic handle.[4] | -CF₃ group increases lipophilicity.[2] -NO₂ for further functionalization. | -Multiple electron-withdrawing groups for unique reactivity. -CF₃ for lipophilicity. |
| LogP | Not explicitly found, but -OCF₃ is more lipophilic than -CF₃.[2] | 2.1958[9] | Not explicitly found. |
| Applications | Drug discovery, agrochemicals, materials science.[11] | Medicinal chemistry.[12] | Synthesis of complex molecules. |
The trifluoromethoxy group in this compound offers a distinct advantage over the trifluoromethyl group in its analog by providing greater metabolic stability and lipophilicity.[2]
Synthetic Utility and Experimental Protocols
The utility of this compound stems from the reactivity of its aniline and nitro functionalities. The amino group can readily undergo acylation, alkylation, and diazotization reactions, while the nitro group can be reduced to an amine, providing a route to diamino derivatives.
Representative Protocol: Reduction of the Nitro Group
This protocol details the reduction of the nitro group of this compound to an amine, a common and crucial transformation in the synthesis of pharmaceutical intermediates.
Materials:
-
This compound
-
Ethanol (EtOH)
-
Water (H₂O)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add a 4:1 mixture of ethanol and water.
-
Reagent Addition: Add iron powder (3.0 eq) and ammonium chloride (1.0 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water to the residue and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the desired diamine.
Rationale for Experimental Choices:
-
Iron in the presence of ammonium chloride is a classic and cost-effective method for the reduction of aromatic nitro groups. It is generally high-yielding and tolerant of many functional groups.
-
Ethanol/water solvent system is used to dissolve the starting material and facilitate the reaction.
-
Celite filtration is an effective way to remove fine solid byproducts, such as iron oxides, from the reaction mixture.
Spectroscopic Data
Characterization of the final product is a crucial step. While detailed spectra should be obtained from the supplier's Certificate of Analysis, a general guide to the expected spectroscopic data for this compound is provided below. For a general protocol on how to acquire such data, please refer to established spectroscopic guides.[13]
-
¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR would show distinct signals for each of the seven carbon atoms in the molecule.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretches of the amine (around 3300-3500 cm⁻¹), the N-O stretches of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and the C-F stretches of the trifluoromethoxy group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (222.12 g/mol ).
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions. It is harmful if swallowed and can cause skin and eye irritation.[5][14] Always handle this compound in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15][16]
Conclusion
This compound stands out as a superior building block for several reasons. Its trifluoromethoxy group imparts desirable properties like enhanced lipophilicity and metabolic stability, which are highly sought after in drug design.[2] The presence of both an amine and a nitro group provides dual points for synthetic modification, allowing for the construction of complex molecular architectures. When benchmarked against its analogs, the unique combination of properties offered by this compound makes it an invaluable tool for chemists in both academic and industrial research.
References
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. This compound | 158579-82-9 [sigmaaldrich.com]
- 7. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]
- 8. 2-Nitro-5-(trifluoromethoxy)aniline | C7H5F3N2O3 | CID 52982880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. CAS 35375-74-7 | 5-Chloro-2-nitro-4-(trifluoromethyl)aniline - Synblock [synblock.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
Safety Operating Guide
Proper Disposal of 5-Nitro-2-(trifluoromethoxy)aniline: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 5-Nitro-2-(trifluoromethoxy)aniline, a chemical requiring careful handling due to its potential toxicity. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance.
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[1][2] In the United States, the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) provide the primary framework for hazardous waste management.[3][4]
Immediate Safety Precautions
Before beginning any disposal-related activities, it is crucial to understand the hazards associated with this compound. Based on data from similar nitroaniline compounds, this substance is likely toxic if swallowed, in contact with skin, or inhaled, and may cause damage to organs through prolonged or repeated exposure.[5][6]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., neoprene, butyl rubber).[7][8] Disposable nitrile gloves may not be sufficient.[7][8] Always inspect gloves for integrity before use.[8]
-
Eye Protection: Chemical safety goggles are mandatory.[9]
-
Lab Coat: A flame-resistant lab coat should be worn.[10]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.[10][11]
Engineering Controls:
-
All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][10]
-
Ensure an eyewash station and safety shower are readily accessible.[12]
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
This compound waste is considered hazardous waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions.[7] Specifically, avoid contact with strong acids, strong bases, oxidizing agents, and reducing agents.[6][7]
-
-
Waste Collection and Containerization:
-
Collect waste this compound in a designated, properly labeled, and sealable container.[1][9]
-
The container must be in good condition and compatible with the chemical.
-
For liquid waste, do not fill the container to more than 75% capacity to allow for vapor expansion.[1]
-
For solid waste, use a sturdy, chemically inert container.[1]
-
-
Waste Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Potential Health Hazard")
-
The date the waste was first added to the container.
-
-
Follow all institutional and regulatory labeling requirements.[1]
-
-
Temporary Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with the Safety Data Sheet (SDS) or a detailed chemical profile.
-
Waste must be disposed of at an approved waste disposal plant.[6][13][14] Incineration is a common disposal method for organic waste.[1]
-
Spill and Emergency Procedures
-
In Case of a Spill:
-
Immediately alert others in the vicinity and evacuate the area.[7]
-
Wear the appropriate PPE before attempting to clean up the spill.
-
For a dry spill, carefully sweep or vacuum the material and place it in a labeled hazardous waste container.[15] Avoid generating dust.[15]
-
For a wet spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the waste container.[12][16]
-
Decontaminate the spill area thoroughly.
-
Report the spill to your EHS department.
-
-
First Aid:
-
If Swallowed: Immediately call a poison center or doctor.[6][13][14] Do NOT induce vomiting.[6][12][16]
-
If on Skin: Immediately take off all contaminated clothing.[13][14] Wash the affected area with plenty of soap and water.[6][14]
-
If in Eyes: Rinse cautiously with water for several minutes.[6][16] Remove contact lenses if present and easy to do. Continue rinsing.[6][16]
-
Quantitative Data Summary
While a specific Safety Data Sheet for this compound was not retrieved, the table below summarizes key hazard information based on closely related nitroaniline compounds. This data should be used as a precautionary guide.
| Hazard Category | GHS Classification (Based on Analogs) | Precautionary Statements (Examples) |
| Acute Toxicity (Oral) | Category 3: Toxic if swallowed | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[5][13] |
| Acute Toxicity (Dermal) | Category 3: Toxic in contact with skin | P302 + P352: IF ON SKIN: Wash with plenty of water.[16] |
| Acute Toxicity (Inhalation) | Category 3: Toxic if inhaled | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2: May cause damage to organs through prolonged or repeated exposure | P314: Get medical advice/attention if you feel unwell.[5] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Chemical waste - Wikipedia [en.wikipedia.org]
- 2. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. fishersci.com [fishersci.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. uwm.edu [uwm.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. nationalacademies.org [nationalacademies.org]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. fishersci.se [fishersci.se]
Essential Safety and Operational Guide for 5-Nitro-2-(trifluoromethoxy)aniline
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Nitro-2-(trifluoromethoxy)aniline. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Chemical Identifier:
-
CAS Number: 158579-82-9
Hazard Summary: this compound is classified as a hazardous substance. According to safety data, it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is imperative to handle this compound with caution and adhere to the following safety protocols.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personnel safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and potential exothermic reactions. Must conform to EU Standard EN166 or OSHA 29 CFR 1910.133.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use and disposed of properly after handling.[2] | Prevents skin contact and absorption.[2] |
| Body Protection | A flame-resistant lab coat worn over cotton clothing. All buttons must be fastened. | Provides a barrier against spills and splashes.[3] |
| Respiratory Protection | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood.[4][5] A NIOSH/MSHA-approved respirator may be required if dust or aerosols are generated outside a fume hood.[1][6] | Minimizes inhalation of dust or vapors. |
| Footwear | Closed-toe, chemical-resistant shoes.[3] | Protects feet from spills. |
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: Always work in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] Ensure that eyewash stations and safety showers are easily accessible.[1]
-
Pre-Handling Check: Before handling, ensure all necessary PPE is available and in good condition. Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.[3]
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to avoid the generation of dust and aerosols.[3][4]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke when using this product.[2][5] Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames. Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[4]
Spill Management:
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[5][7] The spill area should then be cleaned thoroughly.
-
Major Spills: In the event of a large spill, evacuate the area and alert the appropriate emergency response team.[7]
Disposal Plan: All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, and national regulations.
-
Solid Waste: Collect all solid waste contaminated with the compound in a dedicated, labeled, and sealed hazardous waste container.
-
Contaminated Solvents: Collect any contaminated solvents in a properly labeled, sealed, and compatible hazardous waste container. Do not mix with other solvent waste streams unless approved by your institution's Environmental Health and Safety (EHS) office.
-
Contaminated PPE: Double-bag all disposable PPE (e.g., gloves) in sealed plastic bags and dispose of as hazardous waste.[3]
-
Disposal Route: Dispose of contents and containers to an approved waste disposal plant.[4][5]
Visual Workflow Guides
The following diagrams provide a visual representation of the key safety and handling workflows for this compound.
Caption: Workflow for handling this compound.
Caption: Waste disposal workflow for this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
